molecular formula C11H15NO2 B1278274 3-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 81068-25-9

3-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No.: B1278274
CAS No.: 81068-25-9
M. Wt: 193.24 g/mol
InChI Key: QNVOGNNUHYBUHI-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVOGNNUHYBUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445341
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81068-25-9
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
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Record name 3-[2-(Dimethylamino)ethoxy]benzaldehyde
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Foundational & Exploratory

3-[2-(Dimethylamino)ethoxy]benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]benzaldehyde for Advanced Research Applications

This document provides a comprehensive technical overview of this compound, identified by CAS Number 81068-25-9.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes critical data on its chemical properties, synthesis, characterization, potential applications, and safety protocols. The structural motif of a benzaldehyde core functionalized with a dimethylaminoethoxy side chain is of significant interest in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. While its 4-substituted isomer has documented roles as a pharmaceutical intermediate, this guide focuses on the unique attributes and potential of the 3-substituted variant.

Precise identification is the foundation of reproducible scientific research. This compound is a distinct chemical entity with the properties summarized below.

PropertyValueSource
CAS Number 81068-25-9[1][2]
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [2][3]
Physical Form Solid[3]
InChI 1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3[3]
InChIKey QNVOGNNUHYBUHI-UHFFFAOYSA-N[3]
SMILES CN(CCOC1=CC(C=O)=CC=C1)C[3]

Recommended Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzaldehyde is deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces the chloride from 2-(dimethylamino)ethyl chloride.

The choice of a moderately strong base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but not so strong as to promote side reactions. A polar aprotic solvent such as dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Step-by-Step Experimental Protocol
  • Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per gram of hydroxybenzaldehyde).

  • Addition of Alkyl Halide : While stirring the suspension, add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the mixture. The hydrochloride salt is often more stable and is used in conjunction with an extra equivalent of base to liberate the free amine in situ.

  • Reaction Execution : Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is consumed.

  • Workup : Cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF). This will precipitate the crude product and dissolve inorganic salts.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

SynthesisWorkflow reagents 3-Hydroxybenzaldehyde 2-(Dimethylamino)ethyl chloride HCl K₂CO₃, DMF reaction Williamson Ether Synthesis (80-90°C, 4-6h) reagents->reaction 1. Combine & Heat workup Aqueous Workup (Ice Water Quench) reaction->workup 2. Cool & Quench extraction Solvent Extraction (Ethyl Acetate) workup->extraction 3. Extract purification Purification (Column Chromatography) extraction->purification 4. Dry & Concentrate product Pure Product: This compound purification->product 5. Isolate

Fig 1. General workflow for the synthesis of this compound.

Structural Verification and Quality Control

Major suppliers note that analytical data is not routinely collected for this compound, placing the responsibility of identity and purity confirmation on the end-user.[3] A self-validating workflow employing standard analytical techniques is therefore essential.

Recommended Analytical Workflow
  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton spectrum should confirm the presence of all expected protons. Key signals would include a singlet for the aldehyde proton (~9.9 ppm), aromatic protons in the meta-substituted pattern, two triplets for the ethoxy methylene protons, and a singlet for the N-methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum should show the correct number of distinct carbon signals, including the characteristic aldehyde carbonyl peak (~192 ppm), aromatic carbons, ethoxy carbons, and the N-methyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum should display a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹ and C-O-C stretches for the ether linkage around 1250 cm⁻¹.

  • MS (Mass Spectrometry) : Mass spectrometry will confirm the molecular weight. Electrospray ionization (ESI) should show a prominent [M+H]⁺ ion at m/z 194.24.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Analysis H_NMR ¹H NMR Structure_Verified Structure Verified H_NMR->Structure_Verified C_NMR ¹³C NMR C_NMR->Structure_Verified FT_IR FT-IR FT_IR->Structure_Verified MS Mass Spectrometry (MS) MS->Structure_Verified Purified_Sample Purified Sample Purified_Sample->H_NMR Purified_Sample->C_NMR Purified_Sample->FT_IR Purified_Sample->MS

Sources

An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]benzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, a detailed, field-proven synthesis protocol, its anticipated reactivity, and potential applications, grounding our discussion in established chemical principles and data from analogous structures.

Core Molecular Characteristics

This compound is a trifunctional molecule incorporating an aromatic aldehyde, an ether linkage, and a tertiary amine. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological activity.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its key properties based on its structure and data from analogous compounds.

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Solid[1]
Boiling Point Predicted to be >200 °C at atmospheric pressure. The boiling point of the analogous 4-isomer is reported as 142-144 °C at 0.533 kPa.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. The tertiary amine group may confer limited solubility in acidic aqueous solutions.Inferred from the presence of both polar and non-polar functional groups.
pKa The tertiary amine is expected to have a pKa around 8.5-9.5, typical for trialkylamines.Inferred from analogous structures.
Spectral Data (Predicted)

In CDCl₃, the following proton signals are anticipated:

  • Aldehyde proton (CHO): A singlet around δ 9.9-10.0 ppm.

  • Aromatic protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.6 ppm. The protons ortho and para to the aldehyde group will be shifted downfield.

  • Methylene protons (-OCH₂-): A triplet around δ 4.1-4.3 ppm.

  • Methylene protons (-NCH₂-): A triplet around δ 2.7-2.9 ppm.

  • Methyl protons (-N(CH₃)₂): A singlet around δ 2.3-2.4 ppm, integrating to 6 protons.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key resonances:

  • Aldehyde carbon (C=O): δ 190-192 ppm.

  • Aromatic carbons (Ar-C): Multiple signals between δ 110-160 ppm. The carbon of the ether linkage (C-O) would be significantly downfield.

  • Methylene carbon (-OCH₂-): δ 65-70 ppm.

  • Methylene carbon (-NCH₂-): δ 55-60 ppm.

  • Methyl carbons (-N(CH₃)₂): δ 45-50 ppm.

The infrared spectrum is expected to exhibit characteristic absorption bands for its functional groups:

  • C=O stretch (aldehyde): A strong, sharp band around 1690-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (ether): A strong band in the region of 1200-1260 cm⁻¹ (aryl alkyl ether).

  • C-N stretch (tertiary amine): A medium to weak band around 1030-1230 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 193. A prominent fragment would be expected from the benzylic cleavage of the ethoxy side chain.

Synthesis Protocol: A Modified Williamson Ether Synthesis Approach

The most logical and efficient route to synthesize this compound is via a Williamson ether synthesis.[3][4][5] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 3-hydroxybenzaldehyde will be reacted with 2-(dimethylamino)ethyl chloride.

Causality Behind Experimental Choices
  • Starting Materials: 3-Hydroxybenzaldehyde is a commercially available and relatively inexpensive starting material.[6] 2-(Dimethylamino)ethyl chloride is also readily available, typically as its hydrochloride salt, which requires neutralization or the use of an additional equivalent of base.

  • Base: A moderately strong base like potassium carbonate or sodium hydride is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide. The choice of base can influence reaction time and yield.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal for Sₙ2 reactions as it can solvate the cation of the base without solvating and deactivating the nucleophile.

  • Temperature: Heating the reaction mixture is typically necessary to drive the reaction to completion in a reasonable timeframe.

Detailed Step-by-Step Methodology

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction (80-90°C, 4-6h) 3-Hydroxybenzaldehyde->Reaction 2-(Dimethylamino)ethyl chloride HCl 2-(Dimethylamino)ethyl chloride HCl 2-(Dimethylamino)ethyl chloride HCl->Reaction K2CO3 Potassium Carbonate K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Reactivity cluster_aldehyde Aldehyde Reactions cluster_amine Tertiary Amine Reactions Start This compound Oxidation Carboxylic Acid Start->Oxidation [O] Reduction Primary Alcohol Start->Reduction [H] Reductive_Amination New Amine Start->Reductive_Amination R₂NH, [H] Wittig Alkene Start->Wittig Ph₃P=CHR Salt_Formation Ammonium Salt Start->Salt_Formation H⁺ Quaternization Quaternary Ammonium Salt Start->Quaternization R-X N-Oxide N-Oxide Start->N-Oxide H₂O₂

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its structural motifs are present in a variety of biologically active compounds. The dimethylaminoethoxy side chain, in particular, is a common feature in many pharmaceuticals, where it can improve solubility and bioavailability, and interact with biological targets.

Potential applications include:

  • Scaffold for Library Synthesis: Its trifunctional nature makes it an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening.

  • Intermediate for Bioactive Molecules: The aldehyde can be elaborated into a wide range of functional groups, allowing for the synthesis of derivatives with potential activities such as:

    • Antihistamines: The dimethylaminoethyl group is a common pharmacophore in H1-antihistamines.

    • Antidepressants: Certain antidepressants feature similar structural elements.

    • Anticholinergics: The tertiary amine can interact with cholinergic receptors.

  • Molecular Probes: The aldehyde can be used to attach fluorescent tags or other reporter groups for use as molecular probes in biological systems.

Safety and Handling

This compound is classified as harmful if swallowed (H302). [1]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It should be handled in a well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. This guide provides a solid foundation for researchers and drug development professionals looking to utilize this compound in their work.

References

  • Wikipedia. Williamson ether synthesis.[Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Wikipedia. 3-Hydroxybenzaldehyde.[Link]

Sources

An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]benzaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of 3-[2-(Dimethylamino)ethoxy]benzaldehyde. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related isomers and analogous structures to offer valuable insights for researchers in organic synthesis and drug discovery. The document outlines a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, discusses its likely spectroscopic characteristics, and explores its potential as a versatile chemical intermediate.

Introduction

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted at the meta position with a dimethylaminoethoxy group. This unique combination of a reactive aldehyde, a flexible ether linkage, and a tertiary amine imparts a range of chemical functionalities that make it a molecule of significant interest in medicinal chemistry and materials science. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of Schiff bases. The dimethylaminoethoxy moiety can influence the molecule's solubility, basicity, and potential for biological interactions, making it a valuable building block for the synthesis of novel compounds with tailored properties.

While this specific isomer has not been extensively studied, its structural motifs are present in a variety of biologically active molecules. Benzaldehyde derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.[1] Furthermore, the dimethylaminoethoxy group is a common feature in many pharmacologically active compounds, where it can enhance bioavailability and target engagement. This guide aims to provide a foundational understanding of this compound to facilitate its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a formyl group and a 2-(dimethylamino)ethoxy group at positions 1 and 3, respectively. The presence of the tertiary amine and the ether linkage introduces flexibility and potential for hydrogen bonding, which can influence its physical and chemical behavior.

dot

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS Number 22058-63-3[2]15182-92-0[3]
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol 193.24 g/mol [3]
Appearance SolidBrown to dark brown oil[3]
Boiling Point Not available142 °C (predicted)[3]
Solubility Not availableChloroform (sparingly), DMSO (sparingly)[3]
pKa Not available8.55 ± 0.28 (predicted)[3]
InChI 1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3Not available
SMILES CN(CCOC1=CC(C=O)=CC=C1)CO=CC1=CC=C(OCCN(C)C)C=C1

Synthesis and Purification

The most logical and field-proven approach for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 3-hydroxybenzaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 2-(dimethylamino)ethyl chloride.

dot

SynthesisWorkflow Reactant1 3-Hydroxybenzaldehyde Intermediate Potassium 3-formylphenoxide Reactant1->Intermediate Deprotonation Reactant2 2-(Dimethylamino)ethyl chloride Product This compound Reactant2->Product Base Potassium Carbonate (K2CO3) Base->Intermediate Solvent Acetone or Toluene Solvent->Product Reaction Medium Intermediate->Product SN2 Reaction Purification Filtration and Evaporation Product->Purification

Sources

3-[2-(Dimethylamino)ethoxy]benzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document elucidates the molecule's nomenclature, physicochemical properties, and detailed safety protocols. A primary focus is placed on a robust, field-proven protocol for its synthesis via Williamson etherification, including a discussion of the underlying reaction mechanism and purification strategies. Furthermore, this guide explores the compound's utility as a synthetic intermediate, contextualizing its role within the broader landscape of medicinal chemistry and drug development by examining the strategic importance of its constituent functional groups—the aldehyde and the dimethylaminoethoxy moiety. This document is intended to serve as an essential resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Molecular Overview and Nomenclature

Introduction to the Compound

This compound is a substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core where the hydroxyl group at the meta-position (C3) is etherified with a 2-(dimethylamino)ethyl side chain. This unique combination of a reactive aldehyde group and a tertiary amine confers bifunctionality, positioning the molecule as a valuable building block in multi-step organic syntheses.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, condensation reactions, and the formation of Schiff bases. The tertiary amine, specifically the dimethylamino group, can act as a base or nucleophile, and its presence often enhances the aqueous solubility and pharmacokinetic profile of derivative compounds, a feature of particular importance in drug development.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions. Its key identifiers and structural representations are summarized below for clarity and accurate documentation in a research context.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
SMILES String CN(CCOC1=CC(C=O)=CC=C1)C[1]
InChI Key QNVOGNNUHYBUHI-UHFFFAOYSA-N[1]
CAS Number 90343-52-9N/A

Physicochemical Properties and Safety Profile

Physical and Chemical Properties

Commercial suppliers typically provide this compound as a solid for early-stage research purposes. It is important to note that suppliers may not perform extensive analytical characterization, and researchers bear the responsibility of confirming the identity and purity of the material upon receipt[1].

  • Appearance : Solid[1]

  • Solubility : Predicted to be sparingly soluble in DMSO and Chloroform[2]

  • Storage : Recommended storage under an inert gas (Nitrogen or Argon) at 2-8°C[2]

Theoretical Spectroscopic Profile

For validation purposes, the expected spectroscopic signatures are as follows:

  • ¹H NMR : Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (~7.0-7.8 ppm), with the aldehydic proton appearing as a singlet significantly downfield (~9.9-10.1 ppm). The methylene protons of the ethoxy chain would present as two triplets (~4.2 ppm and ~2.8 ppm), and the methyl protons of the dimethylamino group would be a singlet upfield (~2.3 ppm).

  • ¹³C NMR : The carbonyl carbon of the aldehyde would be the most downfield signal (~192 ppm). Aromatic carbons would resonate in the ~110-160 ppm range. The methylene carbons of the ethoxy chain and the methyl carbons of the dimethylamino group would appear in the aliphatic region of the spectrum.

  • Mass Spectrometry (ESI-MS) : The protonated molecule [M+H]⁺ would have an m/z value of approximately 194.11.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

  • GHS Classification : Acute Toxicity 4, Oral[1].

  • Signal Word : Warning[1].

  • Hazard Statements : H302 - Harmful if swallowed[1].

  • Precautionary Statements : P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[1].

Handling Recommendations :

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage Recommendations :

  • Store in a tightly sealed container in a cool, dry place.

  • The compound should be stored under an inert atmosphere to prevent potential degradation[2].

Synthesis and Purification

Retrosynthetic Analysis and Mechanistic Insight

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.

Mechanism : The synthesis begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde[3][4] using a mild base, such as potassium carbonate. This creates a phenoxide anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group and forming the desired ether linkage. The use of the hydrochloride salt of the amine requires an additional equivalent of base to liberate the free amine for the reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous isomers and represents a robust method for laboratory-scale synthesis[2][5].

Reagents and Materials :

  • 3-Hydroxybenzaldehyde

  • 2-(Dimethylamino)ethyl chloride hydrochloride[6][7]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition : Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5-3.0 eq). The additional base is required to neutralize the HCl from the amine salt.

  • Addition of Alkylating Agent : Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.2 eq) to the stirring suspension.

  • Reaction Execution : Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent.

  • Validation : The purity and identity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the theoretical profile described in Section 2.2.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Product Reactant1 3-Hydroxybenzaldehyde Reaction Combine in DMF Heat (80-90°C) Reactant1->Reaction Reactant2 2-(Dimethylamino)ethyl chloride hydrochloride Reactant2->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup (Water, Ethyl Acetate Extraction) Reaction->Workup Wash Wash Organic Layer (H2O, NaHCO3, Brine) Workup->Wash Dry Dry (Na2SO4) Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product 3-[2-(Dimethylamino)ethoxy] benzaldehyde Purify->Product

Caption: Williamson ether synthesis workflow.

Applications in Research and Drug Development

Utility as a Synthetic Intermediate

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups.

  • Aldehyde Transformations : The aldehyde can undergo Knoevenagel or Claisen-Schmidt condensations to form chalcones and other α,β-unsaturated systems. It can also be converted to an oxime, which can then be reduced to a primary amine, as seen in the synthesis of the related drug Itopride from the para-isomer[5][8].

  • Amine Functionality : The tertiary amine can be protonated to form salts, enhancing solubility. It can also act as a directing group or engage in metal chelation, which is relevant in catalyst design and the study of metalloenzymes.

The Dimethylaminoethoxy Pharmacophore

The 2-(dimethylamino)ethoxy moiety is a recognized pharmacophore in medicinal chemistry. Its inclusion in a molecule can impart several desirable properties:

  • Improved Solubility : The basic nitrogen can be protonated at physiological pH, increasing the aqueous solubility of the parent molecule.

  • Receptor Interactions : The nitrogen can serve as a hydrogen bond acceptor or participate in ionic interactions with receptor sites, such as those found in cholinesterases or monoamine oxidases.

  • Blood-Brain Barrier (BBB) Penetration : The lipophilicity and potential for protonation can influence a molecule's ability to cross the BBB.

Research into related structures, such as dimethylamino chalcone-O-alkylamine derivatives, has shown their potential as multifunctional agents against Alzheimer's disease, acting as cholinesterase inhibitors, antioxidants, and inhibitors of amyloid-beta aggregation[9]. This highlights the therapeutic potential of scaffolds derived from this class of compounds.

Logical Application Pathway

Applications cluster_reactions Chemical Transformations cluster_derivatives Derivative Classes cluster_applications Potential Applications Core 3-[2-(Dimethylamino)ethoxy] benzaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Condensation Condensation Rxn (e.g., Knoevenagel) Core->Condensation Oxidation Oxidation Core->Oxidation Reduction Reduction Core->Reduction Benzylamines Substituted Benzylamines ReductiveAmination->Benzylamines Chalcones Chalcones / Stilbenes Condensation->Chalcones BenzoicAcids Substituted Benzoic Acids Oxidation->BenzoicAcids BenzylAlcohols Substituted Benzyl Alcohols Reduction->BenzylAlcohols App1 CNS Agents (e.g., AD Therapeutics) Benzylamines->App1 App2 Enzyme Inhibitors (e.g., AChE, MAO) Chalcones->App2 App3 Antimicrobial Agents Chalcones->App3 App4 Material Science Precursors BenzoicAcids->App4

Caption: Potential synthetic pathways from the core molecule.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its bifunctional nature. While not as extensively documented as its para-isomer, its utility in constructing complex molecular architectures for pharmaceutical and material science applications is clear. The reliable synthetic protocol and understanding of its chemical reactivity detailed in this guide provide a solid foundation for researchers to leverage this compound in their discovery programs. The presence of the dimethylaminoethoxy pharmacophore suggests that derivatives of this compound are promising candidates for developing novel therapeutic agents, particularly in the realm of neurodegenerative diseases.

References

  • PubChem. 3-Ethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-(Dimethylamino)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzaldehyde, 2-ethoxy-. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 4-(2-(Dimethylamino)ethoxy)benzaldehyde. Available at: [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Sang, Z. et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. Available at: [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available at: [Link]

  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

Sources

An In-depth Technical Guide to the Synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary synthesis pathway, the Williamson ether synthesis, is discussed in detail, including the underlying mechanistic principles, a step-by-step experimental protocol, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: Significance and Applications

This compound is an aromatic aldehyde containing a dimethylaminoethoxy moiety at the meta-position. This structural feature imparts unique physicochemical properties, making it a versatile building block in the development of novel compounds. The tertiary amine provides a basic handle for salt formation and can influence pharmacokinetic properties in drug candidates. The benzaldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, condensation reactions, and the formation of Schiff bases. Its structural isomers, particularly the para-substituted analog, have been utilized in the synthesis of biologically active molecules, highlighting the potential of this compound in medicinal chemistry.

The Synthetic Pathway: A Strategic Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classical and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.

Mechanistic Rationale and Experimental Causality

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The choice of reactants and conditions is critical for maximizing the yield of the desired ether while minimizing potential side reactions.

  • Nucleophile Formation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. A suitable base is required to generate the more nucleophilic phenoxide ion. Weak inorganic bases such as potassium carbonate (K₂CO₃) are often employed. The use of a relatively weak base is advantageous as it is less likely to promote side reactions and is easily removed during workup.

  • The Electrophile: 2-(Dimethylamino)ethyl chloride serves as the electrophile. It is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance at the reaction center.[1] The use of the hydrochloride salt of 2-(dimethylamino)ethyl chloride is common, as the free amine can be unstable. The base in the reaction mixture neutralizes the hydrochloride, liberating the free amine which then reacts.

  • Solvent Selection: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction. These solvents can solvate the cation of the base (e.g., K⁺), leaving the anion (phenoxide) more available for nucleophilic attack.

  • Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate. The specific temperature will depend on the boiling point of the chosen solvent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous compounds and is optimized for the preparation of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxybenzaldehyde122.1210.0 g0.082 mol
2-(Dimethylamino)ethyl chloride hydrochloride144.0413.0 g0.090 mol
Anhydrous Potassium Carbonate (K₂CO₃)138.2122.7 g0.164 mol
Acetone (anhydrous)58.08200 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 0.082 mol) and anhydrous acetone (200 mL). Stir the mixture until the 3-hydroxybenzaldehyde is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (22.7 g, 0.164 mol) to the solution. The mixture will become a suspension.

  • Addition of Alkyl Halide: Add 2-(dimethylamino)ethyl chloride hydrochloride (13.0 g, 0.090 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (150 mL) and wash with water (2 x 100 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Alternatively, a patent for the purification of N-substituted aminobenzaldehydes describes a process of dissolving the crude product in a dilute acidic solution to protonate the amine, followed by washing with an organic solvent to remove non-basic impurities. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the two methylene groups of the ethoxy chain, and the two methyl groups of the dimethylamino group.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde (around 190-193 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the dimethylaminoethoxy side chain.

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.97 (s, 1H), 7.47–7.42 (m, 2H), 7.39 (s, 1H), 7.18 (d, J= 6.6 Hz, 1H), 3.86 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 192.3, 160.2, 137.9, 130.1, 123.6, 121.6, 112.1, 55.6.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (193.24 g/mol ).

Visualization of the Synthesis Pathway and Workflow

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux) 3-Hydroxybenzaldehyde->Reaction Nucleophile 2-(Dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl_chloride->Reaction Electrophile K2CO3 K₂CO₃ (Base) K2CO3->Reaction Acetone Acetone (Solvent) Acetone->Reaction Product This compound Reaction->Product

Caption: Williamson ether synthesis of the target compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 3-Hydroxybenzaldehyde in Acetone B 2. Add K₂CO₃ and 2-(Dimethylamino)ethyl chloride HCl A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and Filter Inorganic Salts C->D E 5. Remove Acetone via Rotary Evaporation D->E F 6. Dissolve Residue in Dichloromethane E->F G 7. Wash with Water F->G H 8. Dry with Na₂SO₄, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize by NMR and MS I->J

Sources

An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and predictive methodologies to offer researchers a robust starting point for its synthesis, characterization, and handling. This document details a proposed synthetic route via Williamson ether synthesis, outlines predicted physicochemical and spectroscopic characteristics, and provides standardized protocols for its analytical characterization.

Introduction

This compound is a unique bifunctional molecule incorporating a reactive aldehyde group, a flexible ether linkage, and a tertiary amine. This combination of functionalities makes it a valuable, yet under-characterized, building block for medicinal chemistry and materials science. The aldehyde can participate in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, to build molecular complexity. The dimethylamino-ethoxy side chain can influence solubility, act as a hydrogen bond acceptor, and provide a basic center for salt formation, which is a critical consideration in drug development for modulating pharmacokinetic properties.

This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for researchers working with or considering the use of this compound.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, we can ascertain its core properties from its chemical structure and supplier-provided information.

Structural and Chemical Identifiers
PropertyValueSource
IUPAC Name This compound-
CAS Number 81068-25-9-
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CN(C)CCOC1=CC(C=O)=CC=C1
InChI Key QNVOGNNUHYBUHI-UHFFFAOYSA-N
Predicted Physical Properties

The physical state of this compound is reported as a solid by suppliers. Other properties can be predicted based on its structure and comparison with analogous compounds like benzaldehyde.[1][2][3][4]

PropertyPredicted Value / ObservationRationale and Comparative Data
Appearance White to off-white or pale-yellow solid.Aromatic aldehydes are often crystalline solids, and trace impurities can impart a yellowish color.
Melting Point Not experimentally determined. Likely > room temp.As a solid, its melting point is above ambient temperature.
Boiling Point > 200 °C (Predicted)High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The ether and aldehyde groups offer polarity. The tertiary amine suggests basic aqueous solubility will increase at lower pH due to protonation.

Proposed Synthesis and Mechanism

A chemically sound and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[5][6][7] This method involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme

The proposed synthesis reacts 3-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a suitable base.

G cluster_reactants Reactants cluster_products Products r1 3-Hydroxybenzaldehyde p1 This compound r1->p1 r2 2-(Dimethylamino)ethyl chloride r2->p1 r3 Base (e.g., K₂CO₃) r3->p1 p2 Byproducts (e.g., KCl, KHCO₃) caption Proposed Synthesis via Williamson Ether Synthesis G cluster_workflow NMR Characterization Workflow start Dissolve Sample (e.g., CDCl₃) HNMR Acquire ¹H NMR Spectrum start->HNMR CNMR Acquire ¹³C NMR Spectrum HNMR->CNMR analysis Spectral Analysis & Structure Confirmation HNMR->analysis COSY Acquire 2D COSY (Optional) CNMR->COSY CNMR->analysis HSQC Acquire 2D HSQC (Optional) COSY->HSQC HSQC->analysis caption NMR Experimental and Analysis Workflow.

Sources

A Technical Guide to the Solubility of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Compound and Its Significance

3-[2-(Dimethylamino)ethoxy]benzaldehyde, identified by CAS Number 81068-25-9, is a substituted aromatic aldehyde. Its structure incorporates three key functional groups: a benzaldehyde ring, an ether linkage, and a tertiary amine (dimethylamino) group. This unique combination makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.

The solubility of a compound is a critical physicochemical parameter that influences:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

  • Formulation Development: For drug development professionals, understanding solubility is paramount for creating stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

  • Purification Processes: Techniques like crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.

  • Predictive Modeling: Accurate solubility data is essential for building computational models that predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Given the presence of both a hydrophobic aromatic ring and a potentially ionizable tertiary amine, the solubility of this compound is expected to be highly dependent on the properties of the solvent, particularly its polarity and pH.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below. This data is crucial for both laboratory handling and analytical method development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 81068-25-9[1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
InChI Key QNVOGNNUHYBUHI-UHFFFAOYSA-N

Solubility Profile: A Qualitative Overview

While specific quantitative data (e.g., mg/mL) is not extensively published, a qualitative understanding of solubility can be inferred from the compound's structure and data from analogous compounds.

  • Aqueous Solubility: Like most benzaldehyde derivatives, the parent structure is only slightly soluble in water due to the hydrophobic benzene ring[2][3]. However, the dimethylamino group is basic and can be protonated at acidic pH. This protonation would form a salt, significantly increasing its solubility in acidic aqueous solutions.

  • Organic Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. The aromatic ring favors interactions with solvents like chloroform, ethyl acetate, and other aromatic hydrocarbons[3]. The polar ether and aldehyde groups suggest solubility in polar organic solvents such as alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO). A related isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is noted to be sparingly soluble in Chloroform and DMSO[4].

Due to the lack of precise public data, empirical determination is necessary for any application requiring quantitative solubility values. The following section details the authoritative methodology for this purpose.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.[6][7] The subsequent quantification of the dissolved compound is most accurately performed using a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC).[8][9]

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? This approach is considered the most reliable because it allows the system to reach true thermodynamic equilibrium between the undissolved solid and the saturated solution.[6] Methods that rely on precipitating a compound from a stock solution (kinetic solubility) can often overestimate solubility due to the formation of supersaturated solutions.

  • Why Excess Solute? Adding an excess of the solid compound is critical to ensure that the solution becomes saturated.[6] This provides a constant source of solid material to dissolve until the equilibrium point is reached.

  • Why Constant Agitation & Temperature Control? Solubility is highly dependent on temperature.[10] Constant agitation ensures a uniform suspension and maximizes the surface area for dissolution, helping the system reach equilibrium faster.[10] Performing the experiment in a temperature-controlled environment (e.g., an incubator shaker at 25°C or 37°C) is essential for reproducibility.[10]

  • Why HPLC for Quantification? HPLC offers high sensitivity and specificity. It can separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of this compound is measured. UV-Vis detection is particularly suitable for aromatic aldehydes.[11][12]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Phase 1: Preparation & Equilibration cluster_analysis Phase 2: Sample Analysis cluster_quant Phase 3: Quantification A 1. Add Excess Solid Place an excess amount of the compound into vials with the test solvent. B 2. Equilibrate Agitate vials in a shaker at a constant temperature (e.g., 24-48 hours). A->B Incubation C 3. Separate Phases Centrifuge vials at high speed to pellet all undissolved solids. B->C Clarification D 4. Collect Supernatant Carefully remove an aliquot of the clear, saturated supernatant. C->D Sampling E 5. Dilute Sample Precisely dilute the supernatant with mobile phase to fit the calibration curve. D->E Volumetric Dilution F 6. Analyze via HPLC-UV Inject the diluted sample and record the peak area corresponding to the compound. E->F Injection I 9. Calculate Solubility Determine the concentration of the diluted sample from the curve and multiply by the dilution factor. F->I Interpolation G 7. Prepare Standard Solutions Create a series of solutions with known concentrations of the compound. H 8. Generate Calibration Curve Analyze standards via HPLC-UV and plot concentration vs. peak area. G->H H->I Linear Regression

Sources

Uncharted Territory: The Mechanistic Veil of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review for the Scientific Community

Abstract

3-[2-(Dimethylamino)ethoxy]benzaldehyde is a commercially available substituted benzaldehyde derivative. Despite its availability and potential as a scaffold in medicinal chemistry, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its specific mechanism of action. This technical guide directly addresses this knowledge void by presenting the current, albeit limited, landscape of information surrounding this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting the absence of established biological targets and signaling pathways while contextualizing its chemical nature and the potential bioactivity of related structural motifs.

Introduction: A Molecule Awaiting Characterization

This compound, with the empirical formula C₁₁H₁₅NO₂, is a solid organic compound featuring a benzaldehyde core substituted at the meta position with a 2-(dimethylamino)ethoxy group.[1] While its synthesis and basic chemical properties are documented by various chemical suppliers, its pharmacological profile remains largely unexplored in peer-reviewed literature. This guide will synthesize the available chemical information and draw rational inferences from structurally related compounds to provide a framework for future investigation into its mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[1]
Molecular Weight193.24 g/mol [1]
AppearanceSolid[1]
InChI KeyQNVOGNNUHYBUHI-UHFFFAOYSA-N[1]
SMILESCN(C)CCOC1=CC(C=O)=CC=C1[1]

The Void: Absence of Direct Mechanistic Data

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no dedicated studies elucidating the mechanism of action of this compound. The existing literature primarily consists of catalog entries from commercial vendors, which do not include biological activity data.[1] This conspicuous absence of research suggests that the compound may be a relatively new synthetic intermediate, a building block for more complex molecules, or a compound that has not yet been a focus of pharmacological screening efforts.

Inferences from Structural Analogs: A Compass in the Dark

In the absence of direct evidence, the principles of medicinal chemistry allow for the formulation of hypotheses based on the bioactivity of structurally similar molecules. It is crucial to underscore that these are theoretical considerations and require empirical validation.

The Benzaldehyde Moiety: A Reactive Pharmacophore

The aldehyde functional group is a key feature of the molecule. Benzaldehydes, as a class, are known to exhibit a wide range of biological activities. For instance, certain benzaldehyde derivatives have demonstrated anti-inflammatory and neuroprotective properties. A 2023 study on two benzaldehydes isolated from Aspergillus terreus showed they could reduce the secretion of inflammatory mediators and inhibit mitochondrial oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's. It is plausible that the benzaldehyde core of this compound could serve as a reactive center for interactions with biological macromolecules.

The Dimethylaminoethoxy Side Chain: A Modulator of Pharmacokinetics and Pharmacodynamics

The 2-(dimethylamino)ethoxy substituent is a common feature in many pharmacologically active compounds. The tertiary amine in this side chain can be protonated at physiological pH, potentially influencing the molecule's solubility, membrane permeability, and ability to interact with ionic residues on protein targets.

A study published in 2016 detailed the synthesis and evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica.[2] This research highlights the potential for the dimethylaminoethoxy group to contribute to the antiparasitic activity of a molecule, though the core structure is different from the topic compound. The authors suggest that this moiety was incorporated to design more persuasive and selective antiamoebic agents.[2]

Postulated Avenues for Future Research: Charting the Course

Given the current lack of data, the following experimental workflow is proposed to begin to unravel the mechanism of action of this compound.

Initial High-Throughput Screening (HTS)

A logical first step would be to subject the compound to a battery of HTS assays against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This would provide an unbiased initial assessment of its potential biological activity.

Figure 1. A proposed experimental workflow for the initial characterization of the biological activity and mechanism of action of this compound.

Phenotypic Screening

In parallel with HTS, phenotypic screening in various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) could reveal any cytotoxic, pro-apoptotic, or anti-proliferative effects. This approach is agnostic to the specific molecular target and can uncover unexpected biological activities.

Target Deconvolution

Should any hits be identified in the initial screens, subsequent target deconvolution studies would be necessary. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) could be employed to identify the specific protein(s) with which the compound interacts.

Conclusion: A Call to Investigation

The mechanism of action of this compound remains an open question. This technical guide serves to transparently state the current dearth of knowledge and to provide a scientifically grounded framework for initiating its exploration. The presence of a reactive benzaldehyde core and a pharmacologically relevant dimethylaminoethoxy side chain suggests that this compound is a candidate for biological activity. It is our hope that this guide will stimulate research into this enigmatic molecule, ultimately leading to the elucidation of its mechanism of action and its potential utility in drug discovery and development.

References

  • Zhang, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 905. [Link]

  • Siddiqui, N., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 62-73. [Link]

Sources

Spectroscopic Data of 3-[2-(Dimethylamino)ethoxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Predicted Spectroscopic Data and Analysis

A thorough understanding of the spectroscopic properties of 3-[2-(Dimethylamino)ethoxy]benzaldehyde is crucial for its identification, purity assessment, and structural elucidation. This section details the predicted spectra and the rationale behind the assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for revealing the hydrogen environments within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet1HAldehydic proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a downfield chemical shift.
~7.5-7.2Multiplet4HAromatic protonsThe protons on the benzene ring will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. The exact splitting pattern will depend on the coupling constants between adjacent protons.
~4.2Triplet2HMethylene protons (-OCH₂-)These protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.
~2.8Triplet2HMethylene protons (-NCH₂-)These protons are adjacent to a nitrogen atom, resulting in a moderate downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.
~2.3Singlet6HMethyl protons (-N(CH₃)₂)The six protons of the two methyl groups are equivalent and will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[4][5]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the corresponding protons in the molecule.

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining an FTIR spectrum using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile organic compounds. [6][7][8] Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 193. This corresponds to the intact molecule with one electron removed.

  • Key Fragment Ions:

    • m/z = 135: Loss of the dimethylaminoethyl group (•N(CH₃)₂CH₂CH₂)

    • m/z = 121: Loss of the ethoxyamine side chain (•OCH₂CH₂N(CH₃)₂)

    • m/z = 77: Phenyl cation (C₆H₅⁺), a common fragment for benzene derivatives.

    • m/z = 58: Dimethylaminoethyl cation ([CH₂=N(CH₃)₂]⁺), a characteristic fragment from the side chain due to alpha-cleavage. This is often a very stable and abundant ion.

Experimental Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). [8]The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [9]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed and scientifically grounded framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive picture of its molecular structure. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to acquire and interpret this data. This guide underscores the power of predictive spectroscopy in modern chemical research, enabling the confident identification and analysis of novel compounds.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching| [Video]. YouTube. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of benzaldehyde are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities.[1][2] The introduction of an aminoethoxy side chain, specifically the dimethylaminoethoxy group, at the meta position of the benzaldehyde ring can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This application note provides a comprehensive guide to the synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a key intermediate for the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, field-proven protocol, and discuss the critical parameters for successful synthesis and characterization.

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine in 2-chloro-N,N-dimethylethanamine, leading to the formation of the ether bond and the displacement of the chloride ion as the leaving group.

Several factors influence the efficiency of the Williamson ether synthesis. The choice of base is critical for the complete deprotonation of the phenol without causing unwanted side reactions. Steric hindrance around the reactive centers can impede the SN2 attack, and the selection of an appropriate solvent is crucial for dissolving the reactants and facilitating the reaction.

Experimental Workflow Overview

The synthesis of this compound can be broken down into three key stages: reaction setup, workup, and purification.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve 3-hydroxybenzaldehyde in a suitable solvent B Add a base to form the phenoxide A->B C Add 2-chloro-N,N-dimethylethanamine B->C D Heat the reaction mixture C->D E Cool the reaction mixture D->E F Filter to remove inorganic salts E->F G Remove the solvent under reduced pressure F->G H Purify the crude product (e.g., column chromatography) G->H I Characterize the final product (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a robust method for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

  • 3-Hydroxybenzaldehyde

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq.).

    • Dissolve the 3-hydroxybenzaldehyde in anhydrous acetone (approximately 10 mL per gram of aldehyde).

    • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

    • In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq.) with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free amine. Caution: 2-chloro-N,N-dimethylethanamine is a reactive alkylating agent.

    • Add the prepared 2-chloro-N,N-dimethylethanamine to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone).

    • Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 3-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and any other inorganic salts through a pad of celite.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column (neat or dissolved in a minimal amount of a suitable solvent).

    • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Data Presentation

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

Parameter Description
Appearance Pale yellow oil or solid
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
¹H NMR (CDCl₃, 400 MHz) Anticipated signals: δ 9.9 (s, 1H, CHO), 7.4-7.2 (m, 4H, Ar-H), 4.1 (t, 2H, OCH₂), 2.8 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) Anticipated signals: δ 192 (CHO), 159 (Ar-C-O), 137 (Ar-C), 130, 123, 122, 115 (Ar-CH), 66 (OCH₂), 58 (NCH₂), 46 (N(CH₃)₂)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₆NO₂⁺: 194.1176; found: 194.1179

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the base is anhydrous and of good quality.
Side reactions (e.g., elimination).Use a less hindered base. Ensure the reaction temperature is not excessively high.
Impure Product Incomplete removal of starting materials or byproducts.Optimize the column chromatography conditions (e.g., gradient, solvent system).
Decomposition of the product.Handle the product with care, avoiding excessive heat and exposure to light.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound and its derivatives. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high yield and purity. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel compounds with potential therapeutic applications.

References

  • Sang, Z., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 216, 113310.
  • Patel, R., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-23.
  • Ogilvie, W. W., et al. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Williamson Ether Synthesis. Chemistry Steps. [Link]

Sources

The Versatile Scaffolding of 3-[2-(Dimethylamino)ethoxy]benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-[2-(Dimethylamino)ethoxy]benzaldehyde emerges as a highly versatile and valuable building block, particularly for researchers and scientists engaged in drug discovery and materials science. Its unique trifunctional nature—an aromatic aldehyde, an ether linkage, and a tertiary amine—provides a rich platform for a diverse array of chemical transformations. The aldehyde group serves as a classical electrophilic handle for C-C and C-N bond formation, the dimethylaminoethoxy side chain imparts favorable physicochemical properties such as increased solubility and the potential for specific biological interactions, and the meta-substitution pattern on the benzene ring influences the electronic and steric environment of the resultant derivatives.

This document serves as a detailed guide to the practical applications of this compound, offering experimentally-grounded protocols for the synthesis of key molecular frameworks. We will delve into the causality behind the experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for achieving high-purity compounds.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
SMILES CN(CCOC1=CC(C=O)=CC=C1)C
Hazard Statements H302 (Harmful if swallowed)
Precautionary Statements P301 + P312 + P330

Application I: Synthesis of Schiff Bases - Gateways to Bioactive Molecules

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and highly efficient reaction in organic chemistry. Schiff bases are not merely synthetic intermediates but often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The azomethine group (-C=N-) is a key pharmacophore that can participate in various biological interactions. The incorporation of the 3-[2-(Dimethylamino)ethoxy]phenyl moiety can enhance the pharmacological profile of the resulting Schiff base.

Diagram: General Synthesis of Schiff Bases

G cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction + Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Schiff Base Water Water (H2O) Process Condensation Reaction->Process Solvent (e.g., Ethanol) [Catalyst (optional, e.g., Acetic Acid)] Process->SchiffBase Process->Water

Caption: General workflow for Schiff base synthesis.

Detailed Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add an equimolar amount (1.0 equivalent) of aniline. If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.

  • Product Isolation: Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature. In many cases, the Schiff base will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Scientific Rationale:

  • Solvent Choice: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves both the aldehyde and amine starting materials and is relatively easy to remove.

  • Catalyst: The reaction is often self-catalyzed, but an acid catalyst like glacial acetic acid can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Work-up: The precipitation of the product upon cooling drives the equilibrium towards the formation of the Schiff base. Washing with cold solvent minimizes the loss of the desired product while removing soluble impurities.

Application II: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones (1,3-diaryl-2-propen-1-ones) are another class of compounds readily accessible from this compound. They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and a ketone. Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4] The dimethylaminoethoxy moiety in chalcones has been specifically implicated in the inhibition of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research.[5][6]

Diagram: General Synthesis of Chalcones

G cluster_reactants Reactants cluster_products Products Aldehyde This compound Reaction + Aldehyde->Reaction Ketone Acetophenone Derivative (R-CO-CH3) Ketone->Reaction Chalcone Chalcone Water Water (H2O) Process Claisen-Schmidt Condensation Reaction->Process Solvent (e.g., Ethanol) Base (e.g., NaOH, KOH) Process->Chalcone Process->Water

Caption: General workflow for chalcone synthesis.

Detailed Protocol: Synthesis of a Representative Chalcone

This protocol details the synthesis of a chalcone from this compound and acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% in water or ethanol)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a beaker or Erlenmeyer flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol at room temperature with stirring.

  • Base Addition: Cool the solution in an ice bath. Slowly add the base (e.g., 10% aqueous NaOH) dropwise to the stirred mixture. The formation of a precipitate, often brightly colored, indicates the progress of the reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (e.g., 2-24 hours). The reaction can be monitored by TLC.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into cold water. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with copious amounts of water to remove the base and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified chalcone and characterize it by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Scientific Rationale:

  • Base Catalyst: The base (NaOH or KOH) deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Dehydration: The resulting aldol addition product readily dehydrates under the basic conditions to form the stable, conjugated α,β-unsaturated ketone (chalcone). This dehydration step is the driving force for the reaction.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids by separating the product from impurities based on differences in solubility.

Biological Significance of Derivatives

The true value of this compound as a building block is realized in the biological activities of its derivatives. The dimethylaminoethoxy side chain is a key feature, often imparting desirable pharmacokinetic properties and specific interactions with biological targets.

Derivative ClassPotential Biological ActivityRationale and Examples from Literature
Hydrazones AntiamoebicHydrazone derivatives incorporating a dimethylaminoethoxy moiety have shown promising results against Entamoeba histolytica. The combination of these two pharmacophores in a single molecule appears to be a selective approach for designing antiamoebic agents.
Chalcones Acetylcholinesterase (AChE) InhibitionChalcones with tertiary amine side chains, such as the dimethylaminoethoxy group, have demonstrated potent activity as AChE inhibitors. This makes them interesting candidates for the development of therapeutics for Alzheimer's disease.
Schiff Bases Antimicrobial, AnticancerSchiff bases are well-documented for their broad spectrum of biological activities.[1] The incorporation of the dimethylaminoethoxy group can modulate these activities. For example, some Schiff bases have shown cytotoxicity against cancer cell lines like HeLa and MCF-7.[7]

Conclusion

This compound is a powerful and versatile building block for organic synthesis, offering straightforward access to a variety of biologically relevant scaffolds. The protocols detailed herein for the synthesis of Schiff bases and chalcones are robust and can be adapted to a wide range of primary amines and ketones, respectively. The presence of the dimethylaminoethoxy side chain provides a strategic advantage for researchers in drug discovery, offering a handle to fine-tune the pharmacological properties of the target molecules. The continued exploration of this building block is poised to yield novel compounds with significant therapeutic potential.

References

  • Chalcones are the important constituent of many natural sources and possess a variety of biological activities. (n.d.). JETIR. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic. (2010). Bangladesh Journals Online. Retrieved January 21, 2026, from [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2021). University of Anbar. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola. Retrieved January 21, 2026, from [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted Chalcones. (2021). YouTube. Retrieved January 21, 2026, from [Link]

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. (2016). MDPI. Retrieved January 21, 2026, from [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. (2014). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 3-[2-(Dimethylamino)ethoxy]benzaldehyde for Advanced Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Aldehydes

Schiff bases, defined by their characteristic azomethine or imine (-C=N-) functional group, are cornerstones of modern chemistry.[1][2] Their synthesis, a typically straightforward condensation between a primary amine and a carbonyl compound, belies their profound utility across diverse scientific domains.[3][4][5] These versatile molecules are pivotal in the development of novel pharmaceuticals, sophisticated catalytic systems, and advanced materials.[4][6][7]

This guide focuses on a specialized aldehyde, 3-[2-(Dimethylamino)ethoxy]benzaldehyde , a reagent whose unique structural features offer significant advantages over simpler aromatic aldehydes. The presence of the flexible dimethylaminoethoxy side chain introduces a tertiary amine and an ether linkage. This functionality imparts increased aqueous solubility, provides an additional coordination site for metal complexation, and can influence the biological activity of the resulting Schiff base derivatives. This document serves as a comprehensive technical guide for researchers, outlining the synthesis, characterization, and unique applications of Schiff bases derived from this advanced precursor.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for predictable and successful synthesis.

Structure and Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[8]
Molecular Weight 193.24 g/mol [8]
Appearance Solid[8]
Solubility Sparingly soluble in Chloroform, DMSO[9]
SMILES String CN(CCOC1=CC(C=O)=CC=C1)C[8]
InChI Key QNVOGNNUHYBUHI-UHFFFAOYSA-N[8]

Core Rationale for Use: The key feature of this aldehyde is the appended side chain. The terminal dimethylamino group is a Lewis base, capable of acting as a hydrogen bond acceptor or a coordination site for metal ions. The ether linkage provides conformational flexibility. These attributes make the resulting Schiff bases highly attractive as polydentate ligands in coordination chemistry, potentially enhancing the stability and catalytic activity of metal complexes.[10][11]

Mechanism and Synthesis Strategy

The formation of a Schiff base is a reversible, typically acid-catalyzed, condensation reaction.[12]

Reaction Mechanism: The process involves three primary, reversible steps:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.[13]

  • Proton Transfer: An intramolecular proton transfer occurs, forming a neutral intermediate known as a carbinolamine.[13]

  • Dehydration: The carbinolamine is protonated by an acid catalyst, followed by the elimination of a water molecule to form the stable imine bond.[13]

Schiff_Base_Mechanism cluster_0 Mechanism Steps Aldehyde R-CHO (Aldehyde) Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde Protonation Amine R'-NH₂ (Primary Amine) Carbinolamine R-CH(OH)-NHR' (Carbinolamine) Amine->Carbinolamine Nucleophilic Attack H_plus H⁺ (catalyst) Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine R-CH(O⁺H₂)-NHR' Carbinolamine->Protonated_Carbinolamine Protonation Imine R-CH=NR' (Schiff Base/Imine) Protonated_Carbinolamine->Imine Dehydration Water H₂O

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Causality:

  • Solvent Choice: Ethanol is a common and effective solvent as it readily dissolves the aldehyde and most primary amines, while also being compatible with the reaction conditions.[1] For less soluble amines, a co-solvent system or heating may be necessary.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[1][12]

  • Reaction Conditions: Refluxing is frequently employed to drive the reaction towards completion by removing the water byproduct, thus shifting the equilibrium in favor of the imine product.[14]

Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. The target aldehyde is classified as harmful if swallowed.[15]

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a general method for the condensation of this compound with a generic primary amine (e.g., aniline).

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol) of this compound in 25 mL of absolute ethanol.

  • To this solution, add 0.93 g (10 mmol) of aniline. Stir the mixture at room temperature for 5 minutes.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.[14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[16]

  • If no solid forms, reduce the solvent volume under reduced pressure. The resulting oil or solid can be purified by recrystallization or column chromatography.

  • Dry the final product in a vacuum oven. Record the yield, color, and melting point.

Protocol 2: Synthesis of a Metal-Coordinating Schiff Base Ligand

This protocol is designed for synthesizing a ligand intended for metal complexation, using a diamine to create a potentially tetradentate ligand.

Materials:

  • This compound (2.0 eq)

  • Ethylenediamine (1.0 eq)

  • Absolute Methanol (ACS Grade)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve 3.86 g (20 mmol) of this compound in 40 mL of absolute methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 0.60 g (10 mmol) of ethylenediamine in 10 mL of absolute methanol.

  • Slowly add the ethylenediamine solution dropwise to the stirred aldehyde solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 3-5 hours.

  • Cool the solution to room temperature. A yellow precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold methanol.

  • Dry the product under vacuum to yield the N,N'-bis(3-[2-(dimethylamino)ethoxy]benzylidene)ethane-1,2-diamine ligand.

Synthesis_Workflow Start Dissolve Aldehyde & Amine in Solvent Add_Catalyst Add Catalytic Acid (e.g., Acetic Acid) Start->Add_Catalyst Reflux Heat to Reflux (2-5 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for Schiff base synthesis.

Characterization and Data Interpretation

Confirmation of Schiff base formation is achieved through standard spectroscopic techniques.

TechniqueKey ObservationRationale
FT-IR Disappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretch (from primary amine, ~3300-3400 cm⁻¹). Appearance of a new C=N stretch (~1600-1650 cm⁻¹).The C=N (imine) bond is the defining feature of the Schiff base product. Its appearance, coupled with the loss of reactant peaks, confirms the condensation.
¹H NMR Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.This proton is unique to the Schiff base structure and its chemical shift is a reliable indicator of successful synthesis.
¹³C NMR Appearance of a resonance for the azomethine carbon (-CH=N-) typically between δ 150-165 ppm.Confirms the formation of the imine carbon.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated molecular weight of the expected Schiff base product.Provides definitive proof of the product's molecular formula.

Applications in Drug Development and Coordination Chemistry

Schiff bases are a privileged scaffold in medicinal chemistry and materials science.[2][5] Their metal complexes, in particular, have garnered immense interest.[6][7]

  • Antimicrobial and Anticancer Agents: The imine group is a known pharmacophore, and many Schiff base derivatives exhibit potent antibacterial, antifungal, and anticancer activities.[2][7][17] The activity of these compounds is often enhanced upon coordination to a metal ion.[3][10][18]

  • Catalysis: The Schiff bases derived from this compound are excellent candidates for forming stable, polydentate ligands. The resulting metal complexes can act as efficient catalysts in various organic transformations.[6][19] The dimethylaminoethoxy side chain can coordinate to the metal center, creating a specific geometry and electronic environment that can enhance catalytic turnover and selectivity.

  • Antioxidant Activity: Many Schiff bases and their metal complexes are effective radical scavengers and have been investigated for their antioxidant properties, which is a key area of interest in mitigating oxidative stress-related diseases.[3][17]

The incorporation of the dimethylaminoethoxy moiety provides a handle for creating more complex, multi-functional molecules with tailored electronic and steric properties, opening new avenues for the design of next-generation therapeutics and catalysts.

References

  • Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • ResearchersLinks. (n.d.). Schiff Base, 6-Amino-2-[(4-(Dimethylamino)Benzylidene)Amino]Hexanoic Acid and its Lanthanide (III) Complexes have Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Retrieved from [Link]

  • Tadele, K.T. (2020). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole. Retrieved from [Link]

  • Biswas, T. (2022, January 7). Schiff Base: Basic concept & application. YouTube. Retrieved from [Link]

  • Elsevier. (2023). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Inorganic Chemistry Communications, 150, 110451. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff base formation for benzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Retrieved from [Link]

  • Jetir.Org. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. Retrieved from [Link]

  • IRIS Unibas. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Retrieved from [Link]

  • Research Collection. (2022). Experimental and Theoretical Studies on the Reactions of Aliphatic Imines with Isocyanates. Retrieved from [Link]

  • NIH. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. Retrieved from [Link]

  • iarconsortium. (n.d.). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. Retrieved from [Link]

  • NIH. (n.d.). 3-Ethoxybenzaldehyde. PubChem. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20090065445A1 - Aromatic imine compounds for use as sulfide scavengers.
  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions. (n.d.). Imines and derivatives. Part 21. A study of structural and mechanistic aspects of the synthesis of imine, imine oxide, and oxime derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione by X-ray crystallography and nuclear magnetic resonance and ultraviolet spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions with 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(Dimethylamino)ethoxy]benzaldehyde is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, incorporating an aromatic aldehyde, a flexible ether linkage, and a tertiary amine, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of diverse compound libraries. The aldehyde group serves as a reactive handle for the formation of imines (Schiff bases) and subsequent reduction to secondary amines, while the dimethylaminoethoxy moiety can influence physicochemical properties such as solubility and basicity, and may participate in crucial interactions with biological targets.[1][2]

This comprehensive guide provides detailed protocols for two key reactions involving this compound: Schiff base formation and reductive amination. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to not only execute the procedures but also to adapt them to their specific synthetic goals.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Data for this compound [3]

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
SMILES CN(CCOC1=CC(C=O)=CC=C1)C
InChI Key QNVOGNNUHYBUHI-UHFFFAOYSA-N

Safety and Handling:

This compound is classified as Acute Toxicity, Oral Category 4.[3] It is harmful if swallowed.[3] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Protocol 1: Synthesis of a Schiff Base from this compound

Schiff base formation, the condensation of an aldehyde with a primary amine, is a fundamental reaction in organic synthesis.[4] The resulting imine can be a final target molecule with biological activity or a key intermediate for further transformations.[5][6]

Scientific Rationale

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde.[4] This is followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base.[4] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[7] The 3-[2-(dimethylamino)ethoxy] substituent is not expected to significantly interfere with this reaction, although the basicity of the dimethylamino group may require a stoichiometric amount of acid catalyst if the amine reactant is used as a salt.

Experimental Workflow

Schiff_Base_Synthesis reagents Reactants: This compound Primary Amine setup Reaction Setup: Dissolve reactants in ethanol. Add catalytic acetic acid. reagents->setup 1 reaction Reaction: Reflux for 2-4 hours. Monitor by TLC. setup->reaction 2 workup Work-up: Cool to room temperature. Collect precipitate by filtration. reaction->workup 3 purification Purification: Wash with cold ethanol. Dry under vacuum. workup->purification 4 characterization Characterization: ¹H NMR, ¹³C NMR, FT-IR, MS purification->characterization 5

Caption: Workflow for Schiff Base Synthesis.

Detailed Protocol

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline) (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the primary amine (1 equivalent).

  • Add a sufficient volume of absolute ethanol to dissolve the reactants (e.g., 10-20 mL per gram of aldehyde).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base under vacuum.

  • Characterize the product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Reductive Amination of this compound

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds.[8][9] This one-pot reaction combines the formation of an imine or iminium ion intermediate with its immediate reduction to the corresponding amine.[8]

Scientific Rationale

The reaction begins with the formation of a Schiff base (imine) as described in Protocol 1. In the presence of a reducing agent, this imine is then reduced to a secondary amine.[10] A key advantage of this method is that the imine is generally more reactive towards reduction than the starting aldehyde, allowing for a one-pot procedure.[9] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation because they are mild enough not to reduce the aldehyde starting material but are effective at reducing the intermediate iminium ion.[9] The reaction is typically carried out under mildly acidic conditions, which favor the formation of the iminium ion.[10]

Experimental Workflow

Reductive_Amination reagents Reactants: This compound Primary or Secondary Amine setup Reaction Setup: Dissolve reactants in methanol. Add acetic acid. reagents->setup 1 reduction Reduction: Add NaBH₃CN portion-wise. Stir at room temperature. setup->reduction 2 workup Work-up: Quench with water. Extract with ethyl acetate. reduction->workup 3 purification Purification: Dry organic layer. Purify by column chromatography. workup->purification 4 characterization Characterization: ¹H NMR, ¹³C NMR, MS purification->characterization 5

Caption: Workflow for Reductive Amination.

Detailed Protocol

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (1-1.2 equivalents)

  • Methanol

  • Glacial Acetic Acid

  • Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents)

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in methanol (e.g., 20 mL per gram of aldehyde).

  • Add glacial acetic acid to adjust the pH to approximately 5-6 (the solution should be slightly acidic to litmus paper).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Carefully add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified amine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The this compound scaffold and its derivatives are of significant interest in drug discovery due to the prevalence of the dimethylaminoethoxy moiety in numerous biologically active compounds. This functional group can enhance aqueous solubility and provides a basic nitrogen atom that can form salt bridges or hydrogen bonds with biological targets.

Derivatives of similar structures have been explored for a range of therapeutic applications, including:

  • Antiprotozoal Agents: The incorporation of the dimethylaminoethoxy group into hydrazone derivatives has been shown to be a promising strategy for the development of new antiamoebic agents.[1]

  • Multifunctional Agents for Alzheimer's Disease: Chalcone derivatives bearing a dimethylamino moiety have been investigated as multifunctional agents targeting various aspects of Alzheimer's disease pathology.

  • Other CNS-active agents: The dimethylamino group is a common feature in many centrally acting drugs, suggesting that derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.

The synthetic protocols detailed in this guide provide a solid foundation for researchers to synthesize novel derivatives of this compound for screening in various biological assays, thereby facilitating the discovery of new therapeutic agents.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]

  • Fessner, W.-D., & Walter, C. (1996). Enzymatic C-C bond formation: aldolases, transketolases and thiamine-dependent enzymes. Topics in Current Chemistry, 184, 97-194.
  • Reductive amination. (2023, October 29). In Wikipedia. [Link]

  • Organic Chemistry Tutor. (2020, May 15). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2). [Link]

  • ResearchGate. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. [Link]

  • ResearchGate. (2010). Schiff base formation for benzaldehyde. [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). Addition of α-Lithiated N,N-Dimethylhydrazones to Aldehydes and Ketones. A New Synthesis of β-Hydroxy-ketones and -aldehydes.
  • Costes, J. P., Dahan, F., & Laurent, J. P. (1986). Schiff-base condensation of o-aminobenzaldehyde: crystal structure of a trinuclear nickel(II) complex of the resulting macrocycle. Inorganic chemistry, 25(24), 413-416.
  • Khan, S. A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 501-512. [Link]

  • Biswas, T. (2022, January 7). Schiff Base: Basic concept & application [Video]. YouTube. [Link]

  • Global Research Online. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(5), 1225. [Link]

  • Khan, S. A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European journal of medicinal chemistry, 124, 501-512. [Link]

  • Sang, Z., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 215, 113310.
  • Onajobi, F. D., et al. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Drug Discovery, 3(2), 26-33. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols: 3-[2-(Dimethylamino)ethoxy]benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 3-[2-(Dimethylamino)ethoxy]benzaldehyde is a bifunctional molecule that presents a compelling scaffold for drug discovery endeavors. Its structure incorporates a reactive aldehyde group, a flexible ether linkage, and a tertiary amine, features that offer a multitude of possibilities for chemical elaboration and interaction with biological targets.

The benzaldehyde moiety serves as a classic electrophile, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The dimethylaminoethoxy side chain is of particular interest. The ether bond provides metabolic stability and influences the molecule's overall lipophilicity and solubility. The terminal dimethylamino group, a common pharmacophore, can act as a proton acceptor at physiological pH, enabling ionic interactions with biological macromolecules such as enzymes and receptors. This basic center is also known to play a role in directing the distribution of a drug molecule within the body and can be crucial for crossing cellular membranes, including the blood-brain barrier.

While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural alerts and the known pharmacological activities of its isomers and related compounds suggest its significant potential as a precursor for a diverse range of bioactive molecules. Notably, the 4-isomer, 4-[2-(dimethylamino)ethoxy]benzaldehyde, is a key intermediate in the synthesis of Itopride, a prokinetic agent used for the treatment of gastrointestinal motility disorders. This precedent underscores the value of the dimethylaminoethoxy-benzaldehyde framework in constructing therapeutically relevant compounds.

This application note will explore a promising application of this compound in the synthesis of chalcone derivatives, which are well-established precursors to a variety of heterocyclic compounds with a broad spectrum of biological activities.

Core Application: A Gateway to Bioactive Chalcones and Heterocycles

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities[1][2][3]. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in enzymes.

This compound is an ideal starting material for the synthesis of a library of novel chalcones through the Claisen-Schmidt condensation reaction with various acetophenones. The resulting chalcones can then serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds, such as pyrimidines, pyrazoles, and flavonoids, further expanding the chemical space for biological screening.

The presence of the 3-[2-(dimethylamino)ethoxy] substituent on one of the aryl rings of the chalcone is anticipated to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The position of this substituent can influence the molecule's conformation and its binding to target proteins.

Workflow for Chalcone Synthesis and Derivatization

G cluster_0 Chalcone Synthesis cluster_1 Heterocycle Synthesis cluster_2 Biological Evaluation start This compound + Substituted Acetophenone reaction1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) start->reaction1 product1 Substituted Chalcone Derivative reaction1->product1 reaction2 Cyclization Reaction (e.g., with Guanidine, Hydrazine, etc.) product1_ref->reaction2 product2 Bioactive Heterocyclic Compound (e.g., Pyrimidine, Pyrazole) reaction2->product2 assay In vitro & In vivo Assays (e.g., Anticancer, Antimicrobial) product2_ref->assay data SAR Data & Lead Optimization assay->data

Caption: Synthetic workflow from this compound to bioactive heterocycles.

Experimental Protocols

Protocol 1: Synthesis of a Representative Chalcone Derivative

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(2-(dimethylamino)ethoxy)phenyl)prop-2-en-1-one, a novel chalcone derivative, using a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: While stirring, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide dropwise to the ethanolic solution of the reactants. The addition should be done over a period of 15-20 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion of the reaction, pour the mixture into 100 mL of crushed ice and water. Acidify the mixture to pH 5-6 with 1M HCl. A solid precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Causality behind Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a strong base that deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Solvent: Ethanol is a good solvent for both reactants and the base, allowing the reaction to proceed in a homogeneous phase.

  • Temperature: The reaction is typically carried out at room temperature to minimize side reactions.

  • Acidification: Acidification of the reaction mixture after completion protonates the phenoxide ion of the product and neutralizes the excess base, facilitating the precipitation of the chalcone.

Protocol 2: Potential Biological Evaluation - Anticancer Screening

The synthesized chalcone derivatives can be screened for their potential anticancer activity using standard cell-based assays.

Cell Lines:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

MTT Assay for Cell Viability:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

The inclusion of both positive and negative controls in the assay ensures the validity of the results. The non-cancerous cell line helps to assess the selectivity of the compounds for cancer cells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Solid
CAS Number 81068-25-9
SMILES CN(CCOC1=CC(C=O)=CC=C1)C

Table 2: Hypothetical Anticancer Activity of Chalcone Derivatives

Compound IDR Group on AcetophenoneIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549Selectivity Index (HEK293 IC₅₀ / MCF-7 IC₅₀)
Chalcone-1 4-OHData to be determinedData to be determinedData to be determined
Chalcone-2 4-OCH₃Data to be determinedData to be determinedData to be determined
Chalcone-3 4-ClData to be determinedData to be determinedData to be determined
Chalcone-4 4-NO₂Data to be determinedData to be determinedData to be determined

Conclusion and Future Directions

This compound represents a promising, yet under-explored, building block for the synthesis of novel, biologically active compounds. The protocols outlined in this application note provide a clear pathway for the synthesis of chalcone derivatives and their subsequent evaluation as potential anticancer agents. The versatility of the chalcone scaffold opens up avenues for the creation of diverse libraries of heterocyclic compounds for screening against a wide range of therapeutic targets. Further derivatization of the dimethylamino group or modification of the ether linkage could also be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compounds. As a senior application scientist, I encourage researchers to consider this compound as a valuable addition to their synthetic toolbox for the discovery of next-generation therapeutics.

References

  • Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents, 27(8), 925-943. [Link]

  • Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

  • Khan, N. S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(36), 21337-21348. [Link]

  • Amir, M., & Kumar, S. (2007). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-bis(substituted)-4,5-dihydropyrazoles. Archives of Pharmacal Research, 30(11), 1387-1394. [Link]

  • Siddiqui, Z. N., et al. (2011). Chalcones: A versatile molecule for the synthesis of various heterocyclic compounds. Journal of the Serbian Chemical Society, 76(11), 1527-1552. [Link]

Sources

Application Note: Covalent Labeling of Biomolecules Using Amine-Reactive Benzaldehyde-Derived Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Site-specific, covalent labeling of proteins and other biomolecules with fluorescent probes is a cornerstone of modern biological research, enabling the visualization and quantification of molecular dynamics, localization, and interactions. This guide details the application of a versatile class of fluorescent probes functionalized with a 3-[2-(Dimethylamino)ethoxy]benzaldehyde moiety for the targeted labeling of primary amines on biomolecules. We provide a comprehensive overview of the underlying labeling chemistry—reductive amination—elucidating the mechanism and the rationale behind key reaction parameters. Detailed, field-proven protocols are presented for the robust labeling of purified proteins, such as antibodies, and for the application of "turn-on" fluorogenic derivatives in living cells. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to implement this efficient and stable conjugation strategy.

Principle of the Technology: Reductive Amination

The selective conjugation of our benzaldehyde-derived probes to biomolecules is achieved through reductive amination . This powerful and reliable method forms a stable secondary amine bond between the probe's aldehyde group and a primary amine on the target molecule, most commonly the ε-amino group of lysine residues in proteins.[1][2] The process is a two-step reaction that can be performed in a single pot.[3]

Step 1: Schiff Base Formation. The aldehyde on the fluorescent probe reacts with a primary amine on the target protein to form an intermediate known as a Schiff base (or imine). This reaction is reversible and the equilibrium is pH-dependent.[4]

Step 2: Reductive Stabilization. The relatively unstable Schiff base is immediately and selectively reduced by a mild reducing agent to form a highly stable, covalent secondary amine bond.[3][5]

The key to this one-pot reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice because it is a mild reductant that selectively reduces the imine as it forms, without significantly reducing the starting aldehyde on the probe.[6][7] This selectivity is crucial for efficient conjugation.[8] The presence of the electron-withdrawing cyano group makes NaBH₃CN less reactive than sodium borohydride (NaBH₄), preventing unwanted side reactions.[8]

The 3-[2-(Dimethylamino)ethoxy] scaffold on the probe is designed to enhance performance. The ether linkage and the tertiary amine group improve the aqueous solubility of the often-hydrophobic fluorophore, which is critical for reactions in biological buffers.[9]

Reaction_Mechanism cluster_0 cluster_1 Probe Fluorescent Probe (with -CHO group) SchiffBase Schiff Base Intermediate (C=N bond) Probe->SchiffBase + Protein-NH₂ (pH 7-9) - H₂O Protein Protein (with -NH₂ group) FinalProduct Stable Labeled Protein (C-N bond) SchiffBase->FinalProduct + NaBH₃CN (Reduction)

Figure 1: General mechanism of reductive amination for protein labeling.

Properties of Benzaldehyde-Derived Probes

The versatility of the benzaldehyde handle allows for its attachment to a wide array of fluorophores, spanning the UV-visible to near-infrared (NIR) spectrum. The choice of fluorophore should be guided by the specific application, considering factors like the available excitation sources, the presence of cellular autofluorescence, and the desired brightness.[10]

Table 1: Representative Spectroscopic Properties of Hypothetical Benzaldehyde Probes

Probe Name Ex (nm) Em (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ) Recommended For
Benzaldehyde-Fluor 488 494 520 ~70,000 > 0.90 General purpose, microscopy, flow cytometry
Benzaldehyde-Fluor 568 578 603 ~80,000 > 0.60 Less cellular autofluorescence, multicolor imaging
Benzaldehyde-Fluor 647 650 668 ~250,000 > 0.30 Low background, deep tissue imaging

| Benzaldehyde-Fluor 750 | 749 | 775 | ~240,000 | > 0.12 | In vivo imaging, NIR applications[10] |

Detailed Experimental Protocols

Protocol 1: Covalent Labeling of Purified Antibodies

This protocol describes a general procedure for labeling an antibody (e.g., IgG) with a benzaldehyde-derived fluorescent probe.

Causality Behind the Protocol:

  • Buffer Choice: The reaction must be performed in an amine-free buffer (e.g., PBS or HEPES). Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the probe, drastically reducing labeling efficiency.

  • pH Control: The reaction is optimal at a slightly alkaline pH (8.0-9.0). This pH represents a compromise: it is high enough to deprotonate a significant fraction of the lysine ε-amino groups (pKa ~10.5), making them nucleophilic, but not so high as to cause protein denaturation.[11]

  • Molar Ratio: The ratio of dye to protein is a critical parameter. A higher ratio increases the degree of labeling but can lead to fluorescence quenching or loss of antibody function.[12] An initial molar excess of 10-20 fold dye-to-antibody is a good starting point for optimization.

  • Purification: Removal of unconjugated dye is essential to prevent high background fluorescence and to allow for accurate determination of the labeling degree.[13] Size-exclusion chromatography is a gentle and effective method.[14][15]

Workflow_Diagram Start 1. Antibody Preparation (Buffer Exchange to PBS, pH 8.0) PrepDye 2. Prepare Probe Stock (in DMSO) PrepReducer 3. Prepare NaBH₃CN Stock (in Reaction Buffer) Reaction 4. Conjugation Reaction (Antibody + Probe + NaBH₃CN) Incubate 2-4h at RT Start->Reaction PrepDye->Reaction PrepReducer->Reaction Purify 5. Purification (Size-Exclusion Chromatography) Reaction->Purify Characterize 6. Characterization (Measure A₂₈₀ and A_max) Purify->Characterize End Labeled Antibody (Store at 4°C) Characterize->End

Figure 2: Workflow for labeling purified antibodies via reductive amination.

A. Materials Required

  • Antibody: 1 mg/mL in amine-free buffer (e.g., PBS, pH 8.0)

  • Benzaldehyde-Fluor Probe (e.g., Benzaldehyde-Fluor 488)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the Benzaldehyde-Fluor probe in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL (approx. 160 mM) stock solution of NaBH₃CN in the Reaction Buffer. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.

  • Reaction Setup:

    • To 1 mL of the 1 mg/mL antibody solution, add 5-10 µL of the probe stock solution (this corresponds to a ~10-20 fold molar excess for an IgG).

    • Mix gently by inversion and incubate for 30 minutes at room temperature to allow for initial Schiff base formation.

    • Add 10 µL of the freshly prepared NaBH₃CN solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated size-exclusion column.

    • Elute with PBS (pH 7.4) and collect the fractions. The first colored peak to elute is the labeled antibody. The second, slower-migrating colored peak is the free, unconjugated dye.

    • Pool the fractions containing the labeled antibody.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[16]

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ / A_max of the free dye) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[17]

    • Calculate the Degree of Labeling (DOL):

      • DOL = A_max / (ε_dye × Protein Conc. (M))

      • Where ε_dye is the molar extinction coefficient of the fluorescent probe.[18]

    • An optimal DOL for antibodies is typically between 2 and 8.[18]

Protocol 2: Live-Cell Imaging with a Fluorogenic Benzaldehyde Probe

This protocol outlines the use of a hypothetical "turn-on" benzaldehyde probe that becomes fluorescent upon reacting with a specific amine-containing target within a living cell. Such probes are invaluable as they minimize background from unreacted molecules, eliminating the need for wash steps.[19] The reaction of an aldehyde with moieties like 2-aminothiophenol can generate a highly fluorescent product.[10][20]

A. Materials Required

  • Adherent mammalian cells (e.g., HeLa) cultured on glass-bottom imaging dishes

  • Fluorogenic Benzaldehyde Probe

  • Cell culture medium (e.g., DMEM)

  • Imaging Buffer (e.g., Live Cell Imaging Solution)

  • Fluorescence microscope with appropriate filter sets

B. Step-by-Step Methodology

  • Cell Preparation:

    • Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the fluorogenic probe in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Gently wash the cells twice with pre-warmed imaging buffer to remove excess extracellular probe if necessary (though often not required for fluorogenic probes).

    • Add fresh imaging buffer to the dish.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the activated fluorophore.

  • Controls:

    • Negative Control: Image untreated cells to assess background autofluorescence.

    • Positive Control (if applicable): If the probe targets an inducible process, treat a parallel sample of cells with an activator to confirm probe responsiveness.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) - Presence of amine-containing buffers (Tris, glycine).- Incorrect pH (too low).- Inactive NaBH₃CN (hydrolyzed).- Insufficient probe concentration.- Perform buffer exchange into PBS or HEPES.- Ensure reaction buffer pH is 8.0-9.0.[11]- Use a fresh bottle of NaBH₃CN and prepare the solution immediately before use.- Increase the molar excess of the probe in the reaction.
Protein Precipitation during Labeling - High concentration of organic solvent (DMSO).- Protein is unstable at the reaction pH.- Over-labeling leading to aggregation.- Keep the volume of DMSO added below 10% of the total reaction volume.- Perform the reaction at a lower pH (e.g., 7.5) or for a shorter duration.- Reduce the probe-to-protein molar ratio.
High Background in Imaging - Incomplete removal of free dye (Protocol 1).- Probe is not truly fluorogenic or binds non-specifically (Protocol 2).- Ensure thorough purification via size-exclusion chromatography.[15]- Include wash steps before imaging. Test different probe concentrations to find the optimal signal-to-noise ratio.

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5535-5543. Available at: [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Morales-Cruz, M., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(21), 9028-9034. Available at: [Link]

  • D'Souza, F. M., & Usry, J. L. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 709331. Available at: [Link]

  • Hypermol. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. Available at: [Link]

  • Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Retrieved from [Link]

  • Morales-Cruz, M., et al. (2009). Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications. PubMed. Available at: [Link]

  • DNALC. (2020, April 16). Purification of Green Fluorescent Protein, Part I. Retrieved from [Link]

  • Show, P. L., et al. (2018). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in Chemistry, 6, 510. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. Biochemical Journal, 203(2), 331–334. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Raj, M., et al. (2023). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Chemical Science, 14(30), 8086-8094. Available at: [Link]

  • Preston, R. R., & KGF, P. (1984). Conjugation of N-acylated amino sugars to protein by reductive alkylation using sodium cyanoborohydride: application to an azo derivative of alpha-amanitin. Archives of Biochemistry and Biophysics, 235(1), 247-256. Available at: [Link]

  • Song, X., et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. ACS Chemical Biology, 10(8), 1837-1843. Available at: [Link]

  • Jentoft, N., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride. Journal of Biological Chemistry, 254(11), 4359-4365. Available at: [Link]

  • Stowell, C. P., & Lee, Y. C. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Glycobiology, 18(1), 2-5. Available at: [Link]

  • Richardson, D., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Organic Process Research & Development. Available at: [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. Retrieved from [Link]

  • The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Zhao, L., et al. (2025). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry, 36(3), 377-382. Available at: [Link]

  • Szigeti, M., et al. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. Talanta, 186, 16-21. Available at: [Link]

  • Zhao, L., et al. (2025). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. PubMed. Available at: [Link]

  • Kirley, T. L. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. MethodsX, 3, 494-499. Available at: [Link]

Sources

Unveiling 3-[2-(Dimethylamino)ethoxy]benzaldehyde: A Potential Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive overview of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a molecule with potential yet largely unexplored utility as a chemical probe. While current literature primarily details its synthesis and chemical characterization, its structural features—a reactive aldehyde group and a tertiary amine side chain—suggest a foundation for the development of novel probes for biological systems. This guide will synthesize the available chemical data and propose a strategic framework for its validation and application in cellular and biochemical assays.

Introduction: The Promise of Bifunctional Molecules

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of complex biological processes. The molecule this compound presents an intriguing scaffold. Its benzaldehyde moiety can participate in various chemical reactions, including the formation of Schiff bases with primary amines on proteins, while the dimethylaminoethyl group offers a potential site for modulating solubility and engaging in specific electrostatic interactions. The strategic placement of these functional groups suggests a potential for this compound to be developed into a versatile chemical probe.

While detailed biological applications of this compound are not yet extensively documented in peer-reviewed literature, its synthesis has been described. One notable method involves the reaction of 3-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride hydrochloride. This straightforward synthesis makes the compound readily accessible for further investigation and derivatization.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application as a chemical probe. These properties dictate its behavior in biological media, its potential for cell permeability, and its reactivity towards its intended targets.

PropertyValueSource
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Appearance Pale yellow oil
Boiling Point 115-120 °C at 0.5 mmHg
Solubility Soluble in organic solvents such as dichloromethane and methanol.

Proposed Mechanism of Action and Biological Interrogation

The aldehyde functional group is the primary reactive center of this compound, making it a candidate for covalent targeting of proteins. The most probable mechanism of action involves the formation of a Schiff base with the ε-amino group of lysine residues on a target protein. This covalent interaction can be exploited for target identification and validation.

The dimethylaminoethoxy side chain can influence the probe's properties in several ways:

  • Pharmacokinetics: The tertiary amine can be protonated at physiological pH, potentially influencing cell permeability and subcellular localization.

  • Target Recognition: The side chain may contribute to non-covalent interactions within a protein's binding pocket, enhancing affinity and specificity.

Diagram: Proposed Covalent Modification of a Protein Target

G Probe This compound Covalent_Complex Probe-Protein Adduct (Schiff Base) Probe->Covalent_Complex + Lysine ε-NH2 Protein Target Protein (with accessible Lysine) Protein->Covalent_Complex

Caption: Proposed reaction of the probe with a lysine residue.

Protocols for Probe Validation and Application

The following protocols outline a proposed workflow for validating this compound as a chemical probe and its subsequent use in target identification.

Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add K2CO3 (3.0 eq).

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Synthetic Workflow

G Start Reactants: 3-Hydroxybenzaldehyde 2-(Dimethylamino)ethyl chloride hydrochloride K2CO3 in DMF Reaction Stir at 80°C for 12h Start->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Overview of the synthetic procedure.

Protocol: In Vitro Target Engagement Assay

This protocol describes a general method to assess the covalent binding of the probe to a model protein.

Materials:

  • This compound

  • Model protein with accessible lysine residues (e.g., Bovine Serum Albumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE materials and equipment

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of the probe in DMSO.

  • Incubate the model protein with varying concentrations of the probe in PBS at 37°C for 1 hour.

  • Quench the reaction by adding a reducing agent like sodium borohydride to reduce the Schiff base to a stable secondary amine.

  • Analyze the reaction products by SDS-PAGE to observe any shifts in molecular weight.

  • For detailed analysis, digest the protein and analyze the resulting peptides by mass spectrometry to identify the specific site(s) of modification.

Future Directions and Potential Applications

The development of this compound into a robust chemical probe requires further investigation. Key future directions include:

  • Target Identification: Employing proteomics approaches to identify the cellular targets of the probe in various cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the benzaldehyde ring and the side chain to optimize potency, selectivity, and pharmacokinetic properties.

  • Development of Reporter-Tagged Probes: Incorporating a fluorophore or a biotin tag to enable visualization and affinity purification of target proteins.

Conclusion

While the biological applications of this compound are still in their infancy, its chemical structure holds significant promise for the development of novel chemical probes. The protocols and strategies outlined in this document provide a foundational framework for researchers to explore its potential in target discovery and validation, ultimately contributing to a deeper understanding of biological systems and the advancement of drug development.

References

  • Synthesis of 3-(2-(Dimethylamino)ethoxy)benzaldehyde. [Link]

  • 3-(2-Dimethylamino-ethoxy)-benzaldehyde. [Link]

Derivatization of amino acids with 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Titel: Quantitative Analyse von Aminosäuren mittels eines neuartigen Derivatisierungsreagenzes, 3-[2-(Dimethylamino)ethoxy]benzaldehyd, für die hochempfindliche LC-MS/MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieser Leitfaden beschreibt eine detaillierte Methodik zur Derivatisierung von primären Aminosäuren mit 3-[2-(Dimethylamino)ethoxy]benzaldehyd. Dieses neuartige Reagenz ermöglicht die Bildung stabiler Schiff'scher Basen, die sich ideal für die quantitative Analyse mittels Umkehrphasen-Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) eignen. Die Einführung einer permanent positiv geladenen Dimethylamino-Gruppe verbessert die Ionisationseffizienz in der Elektrospray-Quelle (ESI) erheblich, was zu einer überlegenen Empfindlichkeit und Robustheit der Methode führt. Wir stellen ein vollständiges Protokoll von der Probenvorbereitung bis zur LC-MS/MS-Analyse sowie einen Leitfaden zur Fehlerbehebung zur Verfügung.

Einleitung und wissenschaftlicher Hintergrund

Die quantitative Analyse von Aminosäuren ist für zahlreiche Forschungsbereiche von entscheidender Bedeutung, darunter die Proteomik, die klinische Diagnostik zur Identifizierung von Stoffwechselstörungen und die Qualitätskontrolle in der biopharmazeutischen Produktion.[1] Die meisten Aminosäuren besitzen jedoch keine starken Chromophore oder Fluorophore und sind aufgrund ihrer polaren Natur nur schlecht auf typischen Umkehrphasen-Chromatographiesäulen zu retinieren.[2][3]

Die chemische Derivatisierung vor der Analyse ist ein bewährter Ansatz, um diese Einschränkungen zu überwinden.[2] Sie dient zwei Hauptzielen:

  • Verbesserung der chromatographischen Eigenschaften: Durch die Anbindung einer hydrophoben Gruppe wird die Retention auf C18-Säulen erhöht.

  • Erhöhung der Detektionsempfindlichkeit: Die Einführung von "Tags" ermöglicht eine empfindliche Detektion, sei es durch Fluoreszenz oder, wie in diesem Fall, durch eine verbesserte Ionisierbarkeit für die Massenspektrometrie.

Das hier vorgestellte Reagenz, 3-[2-(Dimethylamino)ethoxy]benzaldehyd, wurde rational entworfen, um die Vorteile der Massenspektrometrie optimal zu nutzen. Die Aldehydgruppe reagiert spezifisch mit der primären Aminogruppe von Aminosäuren zu einer Schiff'schen Base.[4][5] Die entscheidende Innovation ist die [2-(Dimethylamino)ethoxy]-Seitenkette. Die tertiäre Amingruppe in dieser Kette ist unter den typischen ESI-Bedingungen (saures Milieu) permanent protoniert und fungiert als "Charge-Tag". Dies gewährleistet eine hocheffiziente und stabile Ionisierung im positiven ESI-Modus, was die Methode besonders empfindlich und für die Analyse von Proben mit geringer Konzentration geeignet macht.

Reaktionsmechanismus: Die Bildung der Schiff'schen Base

Die Derivatisierungsreaktion basiert auf der Kondensation der primären Aminogruppe der Aminosäure mit der Carbonylgruppe des Aldehyds.[6] Die Reaktion verläuft in zwei Schritten:

  • Nukleophile Addition: Das freie Elektronenpaar des Stickstoffs der Aminogruppe greift das elektrophile Kohlenstoffatom der Carbonylgruppe an. Es bildet sich ein instabiles Halbaminal (oder Carbinolamin) als Zwischenprodukt.

  • Dehydratisierung: Das Halbaminal eliminiert ein Wassermolekül, was zur Bildung einer stabilen Kohlenstoff-Stickstoff-Doppelbindung (C=N) führt. Das resultierende Produkt ist ein Imin, auch als Schiff'sche Base bekannt.[5][7]

Die Reaktion wird typischerweise unter leicht alkalischen Bedingungen durchgeführt, um sicherzustellen, dass die Aminogruppe deprotoniert und somit ausreichend nukleophil ist.

Abbildung 1: Allgemeiner Reaktionsmechanismus der Schiff'schen Base-Bildung.

Materialien und Reagenzien

Material/ReagenzSpezifikation/HerstellerAnmerkungen
3-[2-(Dimethylamino)ethoxy]benzaldehyd≥95% ReinheitLichtempfindlich, in kleinen Aliquots unter Argon lagern.
Aminosäure-StandardmischungPhysiologische oder Proteinhydrolysat-MischungKonzentration von 2.5 mM in 0.1 M HCl.
Boratpuffer0.4 M, pH 9.0Hergestellt aus Borsäure, pH-Wert mit NaOH einstellen.
Acetonitril (ACN)LC-MS-GradeFür die Reagenzlösung und mobile Phase.
Methanol (MeOH)LC-MS-GradeFür die Probenfällung.
Ameisensäure (FA)LC-MS-Grade, >99%Für die mobile Phase.
WasserLC-MS-Grade oder Milli-Q
Interner Standard (IS)Z.B. Isotopen-markierte Aminosäuren (¹³C, ¹⁵N)Zur Quantifizierung hinzufügen.
Reaktionsgefäße1.5 mL Polypropylen-RöhrchenGeringe Adsorptionseigenschaften.
Heizblock/ThermomixerZur Durchführung der Derivatisierungsreaktion.
ZentrifugeZur Fällung von Proteinen.

Detaillierte Protokolle

Vorbereitung der Lösungen
  • Reagenzlösung (10 mg/mL): 10 mg 3-[2-(Dimethylamino)ethoxy]benzaldehyd in 1 mL Acetonitril lösen. Diese Lösung sollte frisch zubereitet werden.

  • Probenfällungslösung: Gekühlter Methanol mit einer bekannten Konzentration des internen Standards.

Probenvorbereitung (Beispiel für Plasma/Serum)
  • Aliquots entnehmen: 20 µL der Probe (Standard, Kontrolle oder unbekannte Probe) in ein 1.5 mL Reaktionsgefäß geben.

  • Proteinfällung: 80 µL eiskalte Probenfällungslösung (MeOH + IS) hinzufügen.

  • Mischen: Die Probe für 30 Sekunden kräftig vortexen.

  • Inkubieren: Für 20 Minuten bei -20°C inkubieren, um eine vollständige Proteinfällung zu gewährleisten.

  • Zentrifugieren: Bei 14,000 x g für 10 Minuten bei 4°C zentrifugieren.

  • Überstand entnehmen: 70 µL des klaren Überstands vorsichtig in ein neues Reaktionsgefäß überführen, ohne das Proteinpellet zu stören.

  • Trocknen: Den Überstand in einem Vakuumzentrifugator (z.B. SpeedVac) zur Trockne eindampfen. Der getrocknete Extrakt ist nun bereit für die Derivatisierung.

Derivatisierungsprotokoll
  • Rekonstituieren: Den getrockneten Extrakt in 70 µL Boratpuffer (0.4 M, pH 9.0) auflösen und kurz vortexen.

  • Reagenz hinzufügen: 20 µL der Reagenzlösung (10 mg/mL in ACN) hinzufügen.

  • Mischen: Sofort für 1 Minute bei 1,200 rpm in einem Thermomixer mischen. Kausale Anmerkung: Ein schnelles und gründliches Mischen ist entscheidend, um eine vollständige und einheitliche Derivatisierung aller Aminosäuren zu gewährleisten, bevor Nebenreaktionen auftreten.

  • Inkubieren: Die Probe für 10 Minuten bei 55°C in einem Heizblock inkubieren. Kausale Anmerkung: Die erhöhte Temperatur beschleunigt die Dehydratisierungsreaktion und treibt die Bildung der stabilen Schiff'schen Base voran.

  • Analyse: Die Probe abkühlen lassen und direkt in ein HPLC-Vial überführen für die LC-MS/MS-Analyse.

Abbildung 2: Workflow von der Probenvorbereitung zur Analyse.

LC-MS/MS Analysemethode

Die Analyse der Derivate erfolgt mittels Umkehrphasen-Chromatographie, gekoppelt an ein Tandem-Massenspektrometer mit ESI-Quelle. Die LC-MS/MS gilt als Goldstandard für die Analyse kleiner Moleküle aufgrund ihrer hohen Empfindlichkeit und Selektivität.[8][9]

Vorgeschlagene LC- und MS-Parameter
ParameterEinstellungKausale Anmerkung
LC-Säule C18, 2.1 x 100 mm, 1.7 µmBietet eine gute Trennung für die hydrophoben Derivate.
Mobile Phase A 0.1% Ameisensäure in WasserProtoniert die tertiäre Amingruppe für eine bessere Ionisation.
Mobile Phase B 0.1% Ameisensäure in AcetonitrilEluiert die Derivate von der Säule.
Flussrate 0.4 mL/minStandard für 2.1 mm Säulen.
Säulentemperatur 40 °CVerbessert die Peakform und Reproduzierbarkeit.
Injektionsvolumen 2 µL
Gradient 5% B bis 80% B in 10 minEin generischer Gradient, der optimiert werden muss.
MS-Quelle Elektrospray-Ionisation (ESI)
Polarität PositivDer "Charge-Tag" ist positiv geladen.
Scan-Modus Multiple Reaction Monitoring (MRM)Höchste Sensitivität und Selektivität für die Quantifizierung.
Kapillarspannung 3.5 kV
Quelltemperatur 150 °C
Hypothetische MRM-Übergänge

Die MRM-Übergänge müssen für jedes Derivat empirisch ermittelt werden. Das Precursor-Ion (Q1) ist das [M+H]⁺ des Derivats. Das Produkt-Ion (Q3) entsteht typischerweise durch den Verlust neutraler Moleküle oder die Fragmentierung der Seitenkette. Ein wahrscheinlicher gemeinsamer Fragment-Ionen wäre das Immonium-Ion, das aus der Spaltung der Bindung zwischen dem α-Kohlenstoff und der Carboxylgruppe resultiert.

AminosäurePrecursor-Ion (Q1, m/z)Produkt-Ion (Q3, m/z)Anmerkung
Alanin (Ala)267.17221.16Verlust von COOH₂
Valin (Val)295.20249.19Verlust von COOH₂
Leucin (Leu)309.21263.20Verlust von COOH₂
Phenylalanin (Phe)343.19297.18Verlust von COOH₂

Hinweis: Diese Werte sind berechnet und müssen experimentell bestätigt werden.

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(en)
Geringe Peakintensität für alle Analyten - Ineffiziente Derivatisierung (pH falsch, Reagenz alt)- Suboptimale MS-Parameter- Fehler bei der Probenvorbereitung (Verlust)- pH-Wert des Boratpuffers überprüfen (sollte 9.0 sein)- Frische Reagenzlösung ansetzen- MS-Quelle und Fragmentierung optimieren
Keine Peaks oder sehr breite Peaks - Falsche LC-Bedingungen (Gradient, mobile Phase)- Säulendegradation- Gradienten anpassen, um eine bessere Fokussierung zu Beginn zu erreichen- Neue Säule verwenden- Sicherstellen, dass die mobilen Phasen korrekt vorbereitet sind
Hohe Variabilität (schlechte %RSD) - Ungenaues Pipettieren- Inhomogenes Mischen während der Derivatisierung- Fehlender oder instabiler interner Standard- Pipetten kalibrieren- Vortex- und Mischschritte standardisieren- Stabilität des IS in der Fällungslösung überprüfen
Geisterpeaks / Kontamination - Kontaminierte Reagenzien oder Lösungsmittel- "Carryover" im LC-System- Leerinjektionen zwischen den Proben durchführen- Frische mobile Phasen und Reagenzien verwenden- Nadelwaschprogramm des Autosamplers optimieren

Fazit

Die Derivatisierung von Aminosäuren mit 3-[2-(Dimethylamino)ethoxy]benzaldehyd stellt eine vielversprechende und innovative Methode für die quantitative Analyse mittels LC-MS/MS dar. Der eingeführte "Charge-Tag" führt zu einer signifikanten Verbesserung der Ionisationseffizienz, was eine hohe Empfindlichkeit ermöglicht. Das hier beschriebene Protokoll bietet eine solide Grundlage für die Implementierung dieser Methode in Forschung und Entwicklung sowie in der Qualitätskontrolle. Die Robustheit und hohe Empfindlichkeit machen es zu einer attraktiven Alternative zu klassischen Derivatisierungsmethoden.

Referenzen

  • Blume, R. (n.d.). Schiffsche Base-Reaktion. Prof. Blumes Medienangebot: Aldehyde und Ketone. Abgerufen von [Link]

  • DocCheck Community GmbH. (2016). Schiff'sche Base. DocCheck Flexikon. Abgerufen von [Link]

  • Swiss Analysis. (n.d.). LC-MS / MS. Abgerufen von [Link]

  • Wiley Analytical Science. (2021). Aminosäurennachweis in geringsten Probenmengen. Abgerufen von [Link]

  • Koletzko, B., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS. Abgerufen von [Link]

  • Agilent Technologies. (2018). Analyse nicht derivatisierter Aminosäuren mithilfe von LC/MS im Rahmen der Überwachung von Zellkulturen in Bioreaktoren. Abgerufen von [Link]

  • Helmich, U. (2024). Schiff-Base. Abgerufen von [Link]

  • Labor Augsburg MVZ GmbH. (2023). Verfahrensänderung Aminosäuren im Plasma: Liquid Chromatography/ Massenspektrometrie (LC-MS/MS) anstelle von HPLC. Abgerufen von [Link]

  • Schmitz, O. J., et al. (2024). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. DuEPublico. Abgerufen von [Link]

  • Chromsystems. (2021). Studie: Zeit für einen Wandel bei der Aminosäuren-Analytik (AAA). Abgerufen von [Link]

  • Universität zu Köln. (2012). Inaugural-Dissertation. Abgerufen von [Link]

  • Universität Koblenz-Landau. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Abgerufen von [Link]

  • Wikipedia. (2023). Imine. Abgerufen von [Link]

  • Universität zu Köln. (n.d.). Massenspektrometrisches Fragmentierungsverhalten oxidierter schwefelhaltiger Aminosäuren und ihr Nutzen für die Proteomforsc. Abgerufen von [Link]

Sources

Application Note: Quantitative Analysis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the rationale behind methodological choices and provides a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] These protocols are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction: The Need for Precise Quantification

This compound (MW: 193.25 g/mol , CAS: 81068-25-9) is a substituted benzaldehyde derivative incorporating both an ether and a tertiary amine functional group.[2] Its structural motifs make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification is critical for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize synthesis parameters.

  • Quality Control: To assess the purity of starting materials and intermediates, ensuring they meet predefined specifications before use in downstream processes.

  • Stability Studies: To quantify the compound over time under various storage conditions, identifying potential degradation pathways.

Given the absence of standardized public data for this specific molecule, this application note establishes robust, transferable, and verifiable analytical procedures.[3]

Recommended Analytical Strategy: A Multi-Technique Approach

No single analytical method is universally optimal. The choice depends on the specific analytical objective, such as routine quality control, impurity profiling, or trace-level detection. We will detail the two most powerful and complementary techniques for this analyte.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for pharmaceutical analysis, ideal for purity assessment and quantification of non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identifying and quantifying volatile impurities or for orthogonal verification of the primary HPLC method.

The overall workflow for method selection and validation is outlined below.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Data Analysis & Reporting Sample Sample of 3-[2-(...)]benzaldehyde Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC_Dev HPLC-UV Method (Primary Technique) Prep->HPLC_Dev for Assay/Purity GC_Dev GC-MS Method (Orthogonal Technique) Prep->GC_Dev for Impurity Profile Validation Validate Primary Method (HPLC) HPLC_Dev->Validation Data Quantification & Purity Calculation GC_Dev->Data Specificity Specificity & Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Validation->Data Report Generate Certificate of Analysis or Research Report Data->Report

Figure 1: General workflow for analytical method development, validation, and implementation.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is recommended for primary assay and purity determination. The polarity of the molecule makes it well-suited for reversed-phase chromatography. While a specific method for the 3-ethoxy isomer is not published, a method for the analogous para-isomer provides a strong foundational basis.[4]

Principle of Operation

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention is controlled by the mobile phase composition. The benzaldehyde chromophore allows for sensitive detection using a UV detector.

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • Reference Standard: this compound (purity ≥ 98%)

    • Sample: Material to be analyzed.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Phosphoric AcidThe acid protonates the tertiary amine, ensuring good peak shape and preventing interaction with residual silanols on the column packing.[4]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good elution strength for moderately polar compounds.
Gradient Isocratic or Gradient (e.g., 30% B to 70% B over 15 min)An isocratic method is simpler and faster for routine QC. A gradient is superior for resolving impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CThermostatting the column ensures reproducible retention times by mitigating effects of ambient temperature fluctuation.
Injection Vol. 10 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the λmax should be determined by running a spectrum of the standard using the DAD.
Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if particulate matter is present.

Analysis and Calculation
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system peaks interfere.

  • Inject the Working Standard Solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the assay (% w/w) of the sample using the following formula:

    Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal data to HPLC and is the gold standard for identifying and quantifying volatile or semi-volatile compounds. It offers superior specificity due to mass fragmentation patterns.[5]

Principle of Operation

The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. Eluted compounds are ionized (typically by electron ionization), fragmented, and detected by a mass spectrometer. The resulting mass spectrum is a unique fingerprint used for identification.

Instrumentation and Reagents
  • GC-MS System: Gas chromatograph with an autosampler, coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Low-bleed capillary column suitable for general-purpose analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Dichloromethane or Ethyl Acetate (GC Grade)

    • Reference Standard and Sample as in Protocol 1.

GC-MS Conditions
ParameterRecommended SettingRationale
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks. A splitless injection may be used for trace analysis if required.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to elute the analyte and separate it from lower and higher boiling impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the molecular ion (193.25) and expected fragment ions.
Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Prepare as in the HPLC protocol, but use dichloromethane or ethyl acetate as the solvent.

  • Working Standard/Sample Solution (0.1 mg/mL): Prepare as in the HPLC protocol, using the appropriate GC-grade solvent.

Mandatory Method Validation Protocol (Based on HPLC)

A developed analytical method is not suitable for use in a regulated environment until it has been validated.[6] Validation demonstrates that the procedure is fit for its intended purpose.[7] The following protocol is based on ICH Q2(R1) guidelines.[1][8]

G cluster_Assay Assay & Impurity Tests cluster_Quant Trace Quantification Validation Analytical Method Validation (ICH Q2) Specificity Specificity (Discrimination from other components) Validation->Specificity Is the method selective? Linearity Linearity (Proportional response to concentration) Validation->Linearity Is the response linear? Accuracy Accuracy (Closeness to true value) Validation->Accuracy Is the result correct? Precision Precision (Agreement between measurements) Validation->Precision Is the result reproducible? LOD Limit of Detection (LOD) (Lowest detectable amount) Validation->LOD How little can be detected? LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Validation->LOQ How little can be measured? Robustness Robustness (Insensitivity to small variations) Validation->Robustness Is the method reliable?

Figure 2: Key parameters for analytical method validation as per ICH Q2 guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments.

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity of the analyte peak.[9]Analyte peak is free from interference. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated to have acceptable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[10]
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability. RSD between labs/days should also meet predefined criteria.
Limit of Quantitation (LOQ) Determine by serial dilution until the signal-to-noise ratio is approximately 10:1, or from the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on system suitability and results.System suitability criteria are met, and results are not significantly affected by minor variations.

Conclusion

This application note provides two robust, scientifically-grounded protocols for the quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, while the orthogonal GC-MS method offers enhanced specificity for impurity identification and confirmatory analysis. Adherence to the detailed method validation protocol is essential to ensure that the chosen method generates reliable, accurate, and reproducible data, thereby supporting regulatory compliance and ensuring product quality throughout the drug development lifecycle.[6]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][1]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link][11]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link][8]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Available at: [Link][7]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link][12]

  • PharmTech. Validation of Impurity Methods, Part II. Available at: [Link][9]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link][6]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available at: [Link][10]

  • International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review. Available at: [Link][13]

  • SIELC Technologies. Separation of p-(2-(Dimethylamino)ethoxy)benzaldehyde on Newcrom R1 HPLC column. Available at: [Link][4]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link][5][14]

  • Chemetrix. GC AND GC/MS. Available at: [Link][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-[2-(Dimethylamino)ethoxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction yields, troubleshoot common issues, and ensure the highest purity of your final product. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Overview of the Synthesis: The Williamson Ether Synthesis

The most reliable and common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2][3] In this specific application, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether product.

Understanding the SN2 mechanism is critical for optimization. The reaction is favored by using a primary alkyl halide (like 2-(dimethylamino)ethyl chloride) to minimize competing elimination (E2) reactions, which can become significant with secondary or tertiary halides.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The reaction proceeds in two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 3-hydroxybenzaldehyde, forming the sodium or potassium 3-formylphenoxide salt.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile, attacking 2-(dimethylamino)ethyl chloride to form the final ether product and a salt byproduct (e.g., NaCl or KCl).

Q2: How do I choose the right base for the deprotonation step?

A2: The pKa of a typical phenol is around 10. To ensure complete deprotonation, you need a base whose conjugate acid has a pKa significantly higher than 10. Common choices include:

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easy-to-handle base. It is often used in polar aprotic solvents like acetone or acetonitrile. While effective, it may require higher temperatures and longer reaction times.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[1] It requires the use of an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Extreme caution must be exercised as NaH is highly reactive with water and protic solvents.

  • Sodium Hydroxide (NaOH): Can be effective, especially under phase-transfer catalysis (PTC) conditions, but the presence of water can lead to side reactions or lower yields.

Q3: My starting material is 2-(dimethylamino)ethyl chloride hydrochloride. Can I use it directly?

A3: Yes, but you must account for the hydrochloride salt. The HCl will neutralize one equivalent of your base. Therefore, you must add an additional equivalent of base to your reaction mixture to first neutralize the salt, and then a second equivalent to deprotonate the 3-hydroxybenzaldehyde.

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1 with 1% triethylamine to reduce tailing of the basic product on the silica plate). Spot the reaction mixture alongside your starting materials (3-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride). The reaction is complete when the 3-hydroxybenzaldehyde spot has been completely consumed and a new, higher Rf spot corresponding to the product is dominant.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low, or no product is formed.

  • Possible Cause A: Ineffective Deprotonation. The formation of the phenoxide is the critical first step. If deprotonation is incomplete, the reaction will not proceed efficiently.

    • Recommended Solution:

      • Verify Base Stoichiometry: Ensure you are using at least one full equivalent of base relative to the 3-hydroxybenzaldehyde. If using the hydrochloride salt of the amine, ensure you have added a second equivalent of base.

      • Check Base Quality: Bases like NaH can lose activity if improperly stored and exposed to moisture. Use freshly opened or properly stored reagents.

      • Consider a Stronger Base: If using a weaker base like K₂CO₃ with limited success, consider switching to NaH in an anhydrous solvent like THF for more robust and complete deprotonation.[5]

  • Possible Cause B: Suboptimal Temperature or Reaction Time. SN2 reactions are sensitive to temperature. The reaction may be too slow at room temperature.

    • Recommended Solution: Heat the reaction mixture. A good starting point is 60-65 °C.[6] Monitor the reaction by TLC every few hours. If the reaction stalls, consider increasing the temperature to the reflux temperature of your chosen solvent, but be mindful of potential side reactions at higher temperatures.

  • Possible Cause C: Poor Quality of Alkylating Agent. 2-(dimethylamino)ethyl chloride can degrade over time.

    • Recommended Solution: Use a fresh bottle of the reagent or verify its purity by NMR if it has been stored for an extended period.

Problem 2: The reaction starts but does not go to completion.

  • Possible Cause: Reagent Degradation or Insufficient Stoichiometry. The alkylating agent can slowly degrade under the reaction conditions, or an insufficient amount was used initially.

    • Recommended Solution: A patent for a similar synthesis notes that fresh 2-dimethylaminoethyl chloride can be added until TLC shows consumption of the starting material.[6] Consider adding another 0.2-0.5 equivalents of the alkylating agent if the reaction has stalled for several hours and starting material is still present.

Problem 3: My final product is impure and difficult to purify.

  • Possible Cause: Ineffective Work-up Procedure. The product contains both a basic amine and an aldehyde functional group, properties that can be exploited for purification. Residual starting materials or side products may co-elute during chromatography or co-precipitate during crystallization.

    • Recommended Solution: Acid-Base Extraction. This is a highly effective method for purifying compounds with basic functional groups.

      • After the reaction is complete, quench the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with water and then brine.

      • Extract the organic layer with dilute aqueous HCl (e.g., 1M HCl). Your product, being basic, will become protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer. Unreacted 3-hydroxybenzaldehyde and non-basic impurities will remain in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 10% NaOH or Na₂CO₃ solution) with stirring until the pH is >10.[7]

      • Your product will precipitate or can be extracted with fresh organic solvent. This process effectively removes non-basic impurities.

Problem 4: The product appears as an oil and will not crystallize.

  • Possible Cause: Residual Solvent or Minor Impurities. Even small amounts of impurities can inhibit crystallization.

    • Recommended Solution:

      • Purification via Column Chromatography: If acid-base extraction is insufficient, purify the crude product using silica gel chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Adding 0.5-1% triethylamine to the mobile phase is crucial to prevent the basic product from streaking on the acidic silica gel.

      • Trituration: Dissolve the oily product in a small amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to induce crystallization. Cool the mixture to maximize crystal formation.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of different reaction conditions on the synthesis, based on the principles of the Williamson ether synthesis.

Base Solvent Typical Temp. (°C) Relative Reaction Time Key Considerations
K₂CO₃Acetone56 (Reflux)Moderate-LongGood for safety and cost; may require longer heating.
K₂CO₃Acetonitrile82 (Reflux)ModerateHigher temperature than acetone can speed up the reaction.
NaHAnhydrous THF66 (Reflux)Short-ModerateHighly effective but requires strict anhydrous conditions and careful handling.
NaHAnhydrous DMF60-80ShortExcellent solvent, but harder to remove under vacuum. Requires anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq, finely powdered), and acetonitrile (approx. 10 mL per gram of benzaldehyde).

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq). The extra K₂CO₃ neutralizes the HCl salt and deprotonates the phenol.

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 8-16 hours.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Proceed with the work-up and purification as described in the Troubleshooting Guide (Problem 3) .

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product from the evaporated reaction mixture in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Extract the organic layer with 1M aqueous HCl (3 x 15 mL). Combine the acidic aqueous layers.

  • Cool the combined aqueous layer in an ice bath. While stirring, slowly add 2M aqueous NaOH until the pH is approximately 11-12. A precipitate should form.

  • Extract the now basic aqueous layer with fresh ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, which should appear as a solid.

Visualizations: Mechanisms and Workflows

Reaction Mechanism

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: SN2 Attack cluster_products Products 3-OH-Benz 3-Hydroxybenzaldehyde Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate Product This compound Phenoxide->Product + Alkyl Halide(SN2) Salt Salt Byproduct AlkylHalide 2-(Dimethylamino)ethyl chloride

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Experimental Workflow Diagram

Workflow start Combine Reactants: 3-Hydroxybenzaldehyde, Base, Alkylating Agent, Solvent react Heat Reaction Mixture (e.g., 60-80 °C) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Filter Salts monitor->workup Complete evaporate Evaporate Solvent workup->evaporate extract Dissolve in Organic Solvent & Wash with Water/Brine evaporate->extract acid_wash Extract with 1M HCl (Product moves to aq. layer) extract->acid_wash separate Separate Layers acid_wash->separate basify Basify Aqueous Layer (pH > 10 with NaOH) separate->basify re_extract Re-extract Product with Organic Solvent basify->re_extract dry Dry over Na₂SO₄ re_extract->dry final_evap Evaporate Solvent dry->final_evap purified Purified Product final_evap->purified

Caption: Figure 2: Purification via Acid-Base Extraction

Troubleshooting Decision Tree

Troubleshooting problem Low or No Yield cause1 Ineffective Deprotonation? problem->cause1 cause2 Suboptimal Temp/Time? problem->cause2 cause3 Reagent Quality Issue? problem->cause3 solution1a Check base quality & stoichiometry. Use 2.5 eq for HCl salt. cause1->solution1a solution1b Switch to stronger base (e.g., NaH) in anhydrous solvent. cause1->solution1b solution2 Increase temperature (60-80 °C) and extend reaction time. Monitor by TLC. cause2->solution2 solution3 Use fresh, high-purity 2-(dimethylamino)ethyl chloride. cause3->solution3

Caption: Figure 3: Troubleshooting Low Yield Issues

References

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link].

  • Google Patents. Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link].

  • Google Patents. A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • Organic Chemistry Tutor. Williamson Ether Synthesis Practice Problems. Available from: [Link].

  • National Institutes of Health (NIH). 3-Chloromethyl-2-hydroxybenzaldehyde. Available from: [Link].

  • ResearchGate. Optimization experiments for reduction of benzaldehyde oxime to benzylamine with NaBH3CN under different conditions. Available from: [Link].

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. (2015). Available from: [Link].

  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). Available from: [Link].

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available from: [Link].

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link].

  • The Italian Association of Chemical Engineering. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available from: [Link].

Sources

Technical Support Center: Synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of by-products, during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the scientific integrity of your work.

Introduction to the Synthesis

The most common and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with an alkylating agent, typically 2-dimethylaminoethyl chloride, in the presence of a base.

The overall reaction is as follows:

compound1 3-Hydroxybenzaldehyde plus1 + compound2 2-Dimethylaminoethyl chloride arrow1 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) compound3 This compound plus2 + compound4 Salt (e.g., KCl, NaCl)

Caption: General scheme for Williamson ether synthesis of the target compound.

While this SN2 reaction is robust, it is not without its challenges.[1] Competing side reactions and impurities in starting materials can lead to a range of by-products, complicating purification and reducing yield. This guide will help you navigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in my starting material, 3-hydroxybenzaldehyde?

A1: The purity of your 3-hydroxybenzaldehyde is critical for a clean reaction.[2] Common impurities can include isomers (2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde), the corresponding benzoic acid from oxidation (3-hydroxybenzoic acid), or residual starting materials from its own synthesis, such as 3-nitrotoluene or 3-aminobenzaldehyde.[3] The presence of these impurities can lead to the formation of their respective ether derivatives, which may be difficult to separate from the desired product.

Recommendation: Always verify the purity of your 3-hydroxybenzaldehyde by techniques like HPLC, GC, or NMR before starting the synthesis. If necessary, purify it by recrystallization from water.[4]

Q2: My reaction is showing a significant amount of a low-boiling point amine by-product. What is it and how can I prevent it?

A2: This is likely due to a competing E2 elimination reaction of your alkylating agent, 2-dimethylaminoethyl chloride, especially in the presence of a strong, sterically hindered base.[5] This elimination reaction produces N,N-dimethylvinylamine.

compound1 2-Dimethylaminoethyl chloride arrow1 Strong Base (E2) compound2 N,N-Dimethylvinylamine plus + compound3 BH+ + Cl-

Caption: E2 elimination of the alkylating agent.

Mitigation Strategies:

  • Choice of Base: Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide, which favor elimination.[5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the elimination pathway.[6]

  • Alkylating Agent: Ensure you are using a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[1]

Q3: I've noticed a by-product with a higher molecular weight in my mass spectrometry data. What could it be?

A3: A higher molecular weight species could be a result of a quaternization reaction. The tertiary amine of your product, this compound, can act as a nucleophile and react with another molecule of the 2-dimethylaminoethyl chloride electrophile. This forms a quaternary ammonium salt, which is highly polar and water-soluble.

compound1 Product plus + compound2 Alkylating Agent arrow1 SN2 compound3 Quaternary Ammonium Salt

Caption: Formation of a quaternary ammonium by-product.

Prevention and Removal:

  • Stoichiometry: Use a slight excess of 3-hydroxybenzaldehyde relative to the alkylating agent to ensure the latter is consumed.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, minimizing its reaction with the product.

  • Purification: This by-product is a salt and can typically be removed during the aqueous workup, as it will partition into the aqueous layer.

Q4: Is C-alkylation a possible side reaction?

A4: While O-alkylation is electronically favored, C-alkylation on the aromatic ring is a potential side reaction for phenoxides, which are ambident nucleophiles.[6] This would result in the formation of 3-hydroxy-2-[2-(dimethylamino)ethyl]benzaldehyde or 3-hydroxy-4-[2-(dimethylamino)ethyl]benzaldehyde. However, in the Williamson ether synthesis, O-alkylation is generally the major pathway. The reaction conditions can influence the ratio of O- to C-alkylation.

Factors Favoring O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Low Conversion of 3-Hydroxybenzaldehyde 1. Insufficient base. 2. Inactive alkylating agent. 3. Low reaction temperature or short reaction time.1. Verify Base Stoichiometry: Ensure at least one equivalent of base is used to fully deprotonate the phenol. 2. Check Alkylating Agent: 2-dimethylaminoethyl chloride can degrade. Use a fresh or properly stored batch. 3. Optimize Conditions: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Product is Difficult to Purify / Oily 1. Presence of unreacted starting materials. 2. Formation of multiple by-products.1. Implement Acid/Base Wash: Perform a workup by washing the organic layer with a dilute HCl solution to remove the basic product and any unreacted amine-containing starting material. The product can then be recovered by basifying the aqueous layer and extracting.[7][8] A subsequent wash with dilute NaOH will remove unreacted 3-hydroxybenzaldehyde.[7] 2. Column Chromatography: If multiple neutral by-products are present, purification by silica gel column chromatography may be necessary.
Yield is Low Despite Full Conversion 1. Product loss during aqueous workup. 2. Formation of water-soluble by-products (e.g., quaternary salt). 3. E2 elimination of the alkylating agent.1. Optimize Extraction: Ensure proper pH adjustment during extraction. The product is basic and will be in the aqueous layer at low pH. Basify to a pH > 10 before extracting with an organic solvent. Use multiple extractions with a suitable solvent like dichloromethane or ethyl acetate. 2. Review Reaction Conditions: As discussed in the FAQs, adjust stoichiometry and addition rates to minimize quaternization.[6] 3. Re-evaluate Base and Temperature: Use a milder base and lower temperature to disfavor elimination.[5]
Final Product Discolors Over Time 1. Oxidation of the aldehyde group. 2. Presence of phenolic impurities.1. Proper Storage: Store the final product under an inert atmosphere (nitrogen or argon) and protected from light.[4] 2. Thorough Purification: Ensure all unreacted 3-hydroxybenzaldehyde is removed, as phenols are prone to oxidation and can cause discoloration.
Experimental Protocol: Purification via Acid-Base Extraction

This protocol is designed to separate the basic product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product, this compound, will move to the aqueous layer as its hydrochloride salt. Unreacted alkylating agent will also be extracted.

  • Separation of Layers: Separate the aqueous layer containing the product salt. The organic layer contains neutral impurities and can be discarded.

  • Base Wash (Optional): Wash the organic layer from step 1 with 1M NaOH (aq) to remove any unreacted 3-hydroxybenzaldehyde before the acid wash.

  • Liberation of Product: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. The free-base product will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[7]

References

  • Organic Syntheses Procedure.
  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE.
  • chemeurope.com. Williamson ether synthesis.
  • Sigma-Aldrich. This compound.
  • Guidechem. 3-Hydroxybenzaldehyde 100-83-4 wiki.
  • The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing.
  • Exploring 3-Hydroxybenzaldehyde: Properties, Applic
  • ResearchGate.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • PubChem. 3-Hydroxybenzaldehyde.
  • ResearchGate.
  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
  • Pharmaffiliates. CAS No : 100-83-4 | Product Name : 3-Hydroxybenzaldehyde.
  • Matrix Scientific. 3-(2-Dimethylamino-ethoxy)-benzaldehyde.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Wikipedia. 3-Hydroxybenzaldehyde.
  • Khan Academy. Williamson ether synthesis.
  • NIH National Library of Medicine. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one.

Sources

Technical Support Center: Navigating Benzaldehyde Reactions and Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the use of benzaldehyde in chemical synthesis, with a specific focus on preventing the formation of tar and other undesirable byproducts. Our expertise is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and success of your experiments.

Introduction: The Challenge of Benzaldehyde's Reactivity

Benzaldehyde is a cornerstone reagent in organic synthesis, valued for its role in forming carbon-carbon bonds through reactions like the aldol and Claisen-Schmidt condensations. However, its reactivity is a double-edged sword. The same electronic properties that make it an excellent electrophile also render it susceptible to a variety of side reactions that can lead to reduced yields, complex purification challenges, and the formation of intractable tars. This guide will illuminate the common pitfalls and provide robust solutions to maintain reaction fidelity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with benzaldehyde.

Q1: I opened a bottle of benzaldehyde and found a white crystalline solid. What is it, and is the reagent still usable?

A1: The white solid is almost certainly benzoic acid, the product of benzaldehyde's autoxidation in the presence of air.[1] This is a very common issue, particularly with older bottles or those that have been frequently opened.[1] The oxidation proceeds via a free-radical chain mechanism that can be initiated by light.[1]

Is it usable? The presence of benzoic acid can be detrimental, especially in base-catalyzed reactions where it will neutralize the base, potentially halting your reaction.[2][3] For best results, the benzaldehyde should be purified before use. A simple purification involves washing with a 10% sodium carbonate solution to extract the acidic benzoic acid as its water-soluble sodium salt, followed by drying and distillation.[2][3][4]

Q2: My base-catalyzed reaction with benzaldehyde and a ketone is giving me multiple products and a low yield of the desired compound. What's going on?

A2: This is a classic challenge in crossed aldol condensations. Several competing reactions could be occurring:

  • Self-Condensation of the Ketone: If your ketone partner has alpha-hydrogens, it can react with itself in a self-aldol condensation, leading to byproducts.[5][6]

  • Cannizzaro Reaction: Since benzaldehyde lacks alpha-hydrogens, it cannot undergo a self-aldol condensation.[6][7] However, in the presence of a strong base, it can undergo the Cannizzaro reaction, a disproportionation where two molecules of benzaldehyde react to form benzyl alcohol and benzoic acid.[8][9] This consumes your starting material and introduces impurities.

  • Incomplete Reaction: In reactions like the formation of dibenzalacetone from benzaldehyde and acetone, the reaction can stop at the mono-substituted product (benzalacetone) if the stoichiometry or reaction time is insufficient.[5][10]

To favor your desired crossed-aldol product, consider using a less reactive base, carefully controlling the temperature, and using an excess of benzaldehyde to ensure the ketone is fully consumed in the desired reaction pathway.[10]

Q3: My reaction mixture is progressively turning dark brown or black and becoming viscous. Is this tar?

A3: Yes, this is indicative of tar formation. "Tar" in a synthesis context refers to a complex, high-molecular-weight, often polymeric and intractable mixture of byproducts. While the exact composition can be difficult to determine, it generally arises from uncontrolled side reactions, including polymerization and multiple condensation events, especially at elevated temperatures. In the context of benzaldehyde, this can be exacerbated by the presence of impurities that initiate polymerization or by reaction conditions that are too harsh.

Q4: What are the best practices for storing benzaldehyde to maintain its purity?

A4: Proper storage is critical to prevent the autoxidation of benzaldehyde.[1] Follow these guidelines:

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Minimizes contact with oxygen, the primary culprit in oxidation.[1]
Container Use a tightly sealed, opaque or amber glass bottle.[1]Protects from light, which can initiate radical oxidation, and prevents exposure to air.[1]
Temperature Store at a cool, consistent temperature (15°C - 25°C).[1]Reduces the rate of oxidation.
Inhibitors For long-term storage, consider adding a radical inhibitor like hydroquinone or catechol.[2]These compounds quench the free radicals that propagate the oxidation chain reaction.[2]

Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific problems during your benzaldehyde reactions.

Guide 1: Low Yield and Crystalline Impurities in Product
  • Symptom: The crude product contains a significant amount of a white, crystalline solid, and the overall yield of the desired product is low.

  • Probable Cause: The starting benzaldehyde was contaminated with benzoic acid.

  • Troubleshooting Workflow:

start Problem: Low Yield & Crystalline Impurity test_impurity Test solubility of impurity in aqueous NaHCO₃ start->test_impurity effervescence Effervescence observed? test_impurity->effervescence conclusion Conclusion: Impurity is Benzoic Acid effervescence->conclusion Yes no_effervescence No Effervescence effervescence->no_effervescence No purify Action: Purify Benzaldehyde before use conclusion->purify protocol Follow Protocol 1: Purification of Benzaldehyde purify->protocol other_issue Consider other side reactions (e.g., Cannizzaro) no_effervescence->other_issue

Caption: Troubleshooting workflow for identifying and addressing benzoic acid contamination.

Guide 2: Formation of Multiple Byproducts in Base-Catalyzed Condensations
  • Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple spots or sets of peaks, indicating a mixture of products.

  • Probable Cause: Competing side reactions such as the Cannizzaro reaction or self-condensation of the reaction partner are occurring.

  • Mitigation Strategies:

StrategyActionScientific Rationale
Stoichiometry Control Use a slight excess (10-20 mol%) of benzaldehyde.[10]Ensures the complete consumption of the enolizable partner in the desired crossed-aldol reaction, minimizing its self-condensation.[10]
Temperature Management Maintain a low reaction temperature, often between 0°C and room temperature.Reduces the rate of competing side reactions, which may have higher activation energies than the desired reaction.
Base Selection Use a milder base (e.g., NaOH in a mixed solvent system) instead of a very strong base like KOH.Strong bases more readily promote the Cannizzaro reaction.[9]
Order of Addition Slowly add the benzaldehyde to the mixture of the ketone and the base.This maintains a low concentration of the electrophile (benzaldehyde) initially, allowing for the formation of the enolate of the ketone and favoring the crossed reaction.

Key Experimental Protocols

Protocol 1: Purification of Benzaldehyde by Basic Wash

This protocol removes benzoic acid contamination from commercial benzaldehyde.

Materials:

  • Commercial benzaldehyde

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Dissolution: In a separatory funnel, dissolve 1 volume of benzaldehyde in 3 volumes of diethyl ether.

  • Basic Wash: Add 1 volume of 10% Na₂CO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with another volume of 10% Na₂CO₃ solution.

  • Brine Wash: Wash the organic layer with 1 volume of brine to remove residual dissolved water. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent by rotary evaporation.

  • Optional Distillation: For the highest purity, distill the resulting oil under reduced pressure.[2][3] Collect the fraction boiling at the correct temperature for benzaldehyde.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This is crucial for preventing the autoxidation of benzaldehyde during a reaction.

cluster_glassware Reaction Glassware cluster_gas Inert Gas System flask Round-bottom flask with stir bar condenser Condenser flask->condenser Attach bubbler Oil Bubbler flask->bubbler Outlet Needle reagents Add Degassed Solvents & Reagents via Syringe flask->reagents septum Rubber Septum condenser->septum Seal gas_source Nitrogen/Argon Cylinder gas_source->flask Inlet Needle

Caption: A typical setup for conducting a reaction under an inert atmosphere to protect sensitive reagents like benzaldehyde.

Mechanistic Insights into Side Reactions

Understanding the mechanisms of common side reactions is key to preventing them.

Mechanism 1: Autoxidation of Benzaldehyde

This is a free-radical chain reaction involving atmospheric oxygen.

init Initiation (Light, Heat) prop1 Propagation Step 1 init->prop1 eq1 PhCHO -> PhC•=O + H• prop2 Propagation Step 2 prop1->prop2 eq2 PhC•=O + O₂ -> PhC(=O)OO• term Termination prop2->term eq3 PhC(=O)OO• + PhCHO -> PhC(=O)OOH + PhC•=O eq4 Radical + Radical -> Non-radical species

Caption: Simplified free-radical mechanism for the autoxidation of benzaldehyde to perbenzoic acid, a precursor to benzoic acid.

Mechanism 2: The Cannizzaro Reaction

This base-induced disproportionation is a common side reaction for non-enolizable aldehydes like benzaldehyde.

benz1 Benzaldehyde (Molecule 1) intermediate1 Tetrahedral Intermediate benz1->intermediate1 benz2 Benzaldehyde (Molecule 2) hydride_transfer Hydride Transfer (Rate-Determining Step) benz2->hydride_transfer oh OH⁻ (Strong Base) oh->intermediate1 intermediate1->hydride_transfer benzoate Benzoate hydride_transfer->benzoate proton_exchange Proton Exchange benzoate->proton_exchange alkoxide Benzyl Alkoxide alkoxide->proton_exchange benzoic_acid Benzoic Acid proton_exchange->benzoic_acid benzyl_alcohol Benzyl Alcohol proton_exchange->benzyl_alcohol hydrate_transfer hydrate_transfer hydrate_transfer->alkoxide

Caption: Key steps of the Cannizzaro reaction mechanism for benzaldehyde.

References

  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?[Link]

  • BenchChem. (n.d.).
  • Filo. (2023).
  • ResearchGate. (n.d.).
  • Vedantu. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Toppr. (2023).
  • University of Missouri-St. Louis. (n.d.).
  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • ACS Publications. (2018).
  • ResearchGate. (2016).
  • University of Babylon. (n.d.). Cannizzaro Reaction.
  • Brainly. (2017).
  • PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Sciencemadness Wiki. (2025). Benzaldehyde.
  • Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II.
  • University of Mustansiriyah. (n.d.). Cannizzaro Reaction.
  • ACS Publications. (n.d.).
  • St. Norbert College. (n.d.). Aldol Reaction.
  • YouTube. (2024). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Wikipedia. (n.d.).
  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde.
  • Google Patents. (n.d.).
  • Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • ResearchGate. (n.d.). Condensation reaction of benzaldehyde and acetone.

Sources

Technical Support Center: Achieving High Purity 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate and require it in high purity for their applications. The presence of multiple functional groups—a tertiary amine, an ether, and an aromatic aldehyde—makes this compound susceptible to specific impurities and degradation pathways, necessitating robust purification strategies.

This document provides in-depth, field-proven insights into troubleshooting common purity issues and offers detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, and workup procedures.

  • Starting Materials: Unreacted 3-hydroxybenzaldehyde or 2-(dimethylamino)ethyl chloride (or its salts).

  • Reaction Byproducts: Formation of isomeric products or byproducts from side-reactions.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which forms the corresponding 3-[2-(Dimethylamino)ethoxy]benzoic acid. The tertiary amine can also oxidize over time, especially when exposed to air and light, leading to colored impurities.[1][2][3]

  • Workup Contaminants: Inorganic salts (e.g., NaCl, Na2SO4) from aqueous workup steps can be carried over.[4] Residual solvents used in the reaction or extraction (e.g., DMF, Ethyl Acetate, Dichloromethane) may also be present.

Q2: My synthesized this compound is a yellow or brown oil/solid, but the literature reports it as a solid. What causes this discoloration?

A2: The discoloration is a common issue with compounds containing amine and aldehyde functionalities. The primary cause is the oxidation of the tertiary amine moiety, which often leads to the formation of colored byproducts.[1] Additionally, trace impurities from the synthesis, if not adequately removed, can contribute to the color. It is highly recommended to purify the material shortly after synthesis and store it under an inert atmosphere to minimize degradation.[2]

Q3: What is the best first step to assess the purity of my sample?

A3: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most efficient initial approach.

  • TLC Analysis: This provides a quick, qualitative assessment of the number of components in your sample. Spot your crude material alongside the starting materials on a silica gel plate. Developing with a solvent system like 30-50% Ethyl Acetate in Hexane (with 1% triethylamine to reduce streaking) will give you a good idea of the impurity profile.[5][6]

  • ¹H NMR Spectroscopy: This provides structural confirmation and can quantify major impurities if a standard is used. Look for characteristic aldehyde (~9.9 ppm) and dimethylamino (~2.3 ppm) protons. The presence of a broad peak around 10-12 ppm could indicate the carboxylic acid impurity.

Q4: I need to purify a large batch (>10 g). Is column chromatography still the best option?

A4: For multi-gram scales, flash column chromatography can become resource-intensive, requiring large volumes of solvent and silica gel.[5] A more practical and scalable approach is to use a combination of chemical and physical purification methods:

  • Acid-Base Extraction: First, perform an aqueous acid wash to isolate the basic product from non-basic impurities.

  • Recrystallization/Precipitation: After extraction and solvent removal, attempt to recrystallize the product. A procedure analogous to that for p-dimethylaminobenzaldehyde, involving dissolution in dilute acid and controlled precipitation by adding a base, can be highly effective for removing colored impurities and certain byproducts.[7][8] This method is often more scalable and cost-effective than chromatography for large quantities.

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you might encounter during the purification process.

Recrystallization Issues

Q: My compound will not crystallize from solution, even after cooling.

A: This is often due to the presence of impurities that inhibit crystal lattice formation or because the solution is not supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites.[9] Alternatively, add a "seed crystal" from a previously purified batch.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

  • Change Solvent System: The chosen solvent may be too good. A good recrystallization solvent should dissolve your compound when hot but poorly when cold.[4] Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, dichloromethane) and slowly add a "poor" solvent (e.g., hexanes, water, diethyl ether) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[10][11]

Q: I'm getting an "oil" instead of solid crystals during recrystallization.

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point significantly.

  • Lower the Temperature of Crystallization: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath or refrigerator. Rapid cooling encourages oil formation.[9]

  • Change Solvents: Switch to a lower-boiling point solvent system.

Q: My recovery yield after recrystallization is very low.

A: Significant product loss can happen for several reasons.

  • Excessive Solvent: Using too much solvent will keep a substantial amount of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.

  • Washing Losses: Do not wash the filtered crystals with room-temperature solvent. Use a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and the column.

A: This is a classic problem for amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and band broadening.

  • Solution: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) is sufficient.[6] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

dot

cluster_0 Problem: Amine Tailing on Silica cluster_1 Mechanism cluster_2 Solution Problem Basic Amine on Acidic Silica Mechanism Strong Acid-Base Interaction Problem->Mechanism leads to Solution Add Triethylamine (Et3N) to Eluent Mechanism->Solution is solved by Result Et3N Neutralizes Acidic Sites Improved Peak Shape Solution->Result

Caption: Logic diagram for resolving amine tailing during chromatography.

Q: I cannot separate my target compound from a close-running impurity.

A: Improving resolution requires optimizing the separation conditions.

  • Optimize Solvent System: Use TLC to screen various solvent systems. Try changing the components entirely (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol) to alter the selectivity.

  • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help separate compounds with similar Rf values.[6]

  • Reduce Loading: Overloading the column is a common cause of poor separation. Use a rule of thumb of 1g of crude material per 20-40g of silica gel.

Q: My compound appears to be decomposing on the column.

A: Prolonged contact with silica gel can degrade sensitive compounds, particularly aldehydes.

  • Deactivate Silica: You can use triethylamine as described above, which also helps neutralize the silica's acidity.[6]

  • Increase Flow Rate: Run the column faster ("flash" chromatography) to minimize the time your compound spends on the stationary phase.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amine-functionalized silica.[12]

Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction and Recrystallization

This method is ideal for purifying multi-gram quantities and removing non-basic or very weakly basic impurities.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The protonated amine salt will move to the aqueous layer. Combine the aqueous layers.

  • Wash Non-Basic Impurities: The initial organic layer, containing non-basic impurities, can be discarded.

  • Basification and Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10. The product will deprotonate and may precipitate. Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified base.

  • Recrystallization:

    • Dissolve the concentrated product in a minimal amount of a hot solvent, such as isopropanol or an ethanol/water mixture.[9]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for small-scale purification (<5 g) or when impurities have similar basicity to the product.

  • Prepare the Slurry: In a beaker, add silica gel (40-63 µm particle size) to a low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Use approximately 40-100g of silica per gram of crude material.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles form.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% Ethyl Acetate / 89% Hexanes / 1% Triethylamine).

    • Gradually increase the polarity of the eluent (e.g., to 30%, then 50% Ethyl Acetate).[6][13]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

dot

A Prepare Silica Slurry B Pack Column A->B C Load Sample (Wet or Dry Load) B->C D Elute with Gradient Solvent (Increasing Polarity + Et3N) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze F->D Adjust Gradient G Combine Pure Fractions F->G Identify H Evaporate Solvent G->H I Pure Product H->I

Caption: Standard workflow for flash column chromatography purification.

Data Presentation: Purity Assessment Methods
Analytical MethodPrincipleInformation ProvidedTypical Use Case
HPLC (RP-C18) [14]Differential partitioning between a non-polar stationary phase and a polar mobile phase.High-resolution separation, accurate quantification of impurities, purity assessment.Final quality control, stability studies, impurity profiling.
TLC [5]Separation on a silica plate based on polarity.Quick purity check, reaction monitoring, chromatography solvent system selection.In-process checks, rapid screening.
¹H NMR Nuclear spin resonance in a magnetic field.Structural confirmation, identification and quantification of major impurities.Structure verification, crude sample assessment.
Melting Point Temperature range of solid-to-liquid phase transition.Indicator of purity (a sharp range suggests high purity).Quick purity check for solid samples.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Calgary. Column chromatography. [Link]

  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • NileRed. (2010). [Lab 6] Distilling Amines... Again. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • Chemistry Help Center. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Sciencemadness Discussion Board. (2020). Stability of amines. [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. [Link]

  • Chemistry Stack Exchange. (2015). boiling point and distillation relation. [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. [Link]

  • PubChem. 3-(Dimethylamino)benzaldehyde. [Link]

  • Pharmaffiliates. 4-(2-(Dimethylamino)ethoxy)benzaldehyde. [Link]

  • Agbaji, E.B., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: Troubleshooting Formylation Reactions

Formylation of aromatic rings is a cornerstone of benzaldehyde synthesis. However, reactions like the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Duff reactions are prone to specific side reactions that can diminish yield and purity. This section provides solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: My Gattermann-Koch reaction is failing with a phenol substrate. What is the issue?

A1: The Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates.[1][2][3][4][5] The strong Lewis acids required, such as aluminum chloride, can form stable complexes with the phenolic oxygen. This deactivates the ring towards the relatively weak electrophilic formyl cation. Additionally, the insolubility of the copper(I) chloride co-catalyst in some reaction mixtures can contribute to the failure of the reaction with these substrates.[3] For formylation of phenols, consider the Gattermann reaction (using HCN or a safer alternative like Zn(CN)₂), the Duff reaction, or the Vilsmeier-Haack reaction, which are more suitable for highly activated, electron-rich aromatic rings.[5][6][7]

Q2: I am observing low yields and significant starting material recovery in my Gattermann reaction. How can I improve this?

A2: Low yields in the Gattermann reaction can often be attributed to two main factors: the generation of the electrophile and the stability of the reaction intermediate. The electrophile, a formimino cation, is generated from HCN and a Lewis acid.[8][9][10] Ensure that your reagents are anhydrous, as moisture will hydrolyze the Lewis acid and the formimino intermediate. For a safer and often more effective alternative to gaseous HCN, consider using zinc cyanide (Zn(CN)₂) with HCl, which generates the necessary reactants in situ.[5][7] The ZnCl₂ formed also acts as the Lewis acid catalyst.[5]

Q3: My Duff reaction on a substituted phenol is giving me a mixture of ortho and para isomers. How can I control the regioselectivity?

A3: The Duff reaction typically exhibits a strong preference for ortho-formylation of phenols.[6][11][12] This selectivity is attributed to the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile derived from hexamine, which directs the substitution to the ortho position.[13][14] If the ortho positions are blocked, formylation will occur at the para position.[6] If you are observing a mixture, it could be due to steric hindrance at the ortho positions from bulky substituents on your phenol. To favor ortho substitution, ensure that the reaction conditions are optimized for the formation of the hydrogen-bonded intermediate.

Q4: I am seeing polymeric, tar-like substances in my Vilsmeier-Haack reaction. What is causing this and how can I prevent it?

A4: The formation of tar and polymeric byproducts in the Vilsmeier-Haack reaction is often a result of the high reactivity of the Vilsmeier reagent with electron-rich aromatic compounds.[15][16] If the reaction temperature is too high, or if the substrate is excessively activated, side reactions such as multiple formylations or polymerization can occur. To mitigate this, consider the following:

  • Temperature Control: Run the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[15]

  • Solvent Choice: While DMF is a reactant, using an additional inert solvent like dichloromethane can help to control the reaction rate.

  • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to avoid excess electrophile.

Troubleshooting Workflow for Formylation Reactions

Below is a generalized workflow for troubleshooting common issues in aromatic formylation reactions.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting Low Yield Low Yield Reagent Purity Reagent Purity Low Yield->Reagent Purity Poor Selectivity Poor Selectivity Temperature Temperature Poor Selectivity->Temperature Byproduct Formation Byproduct Formation Stoichiometry Stoichiometry Byproduct Formation->Stoichiometry Anhydrous Conditions Anhydrous Conditions Reagent Purity->Anhydrous Conditions Reaction Setup Reaction Setup Anhydrous Conditions->Reaction Setup Reaction Setup->Temperature If initial checks are fine Reaction Time Reaction Time Temperature->Reaction Time Reaction Time->Stoichiometry Alternative Reagents Alternative Reagents Stoichiometry->Alternative Reagents If optimization fails Catalyst Choice Catalyst Choice Alternative Reagents->Catalyst Choice Different Synthetic Route Different Synthetic Route Catalyst Choice->Different Synthetic Route

Caption: Troubleshooting workflow for formylation reactions.

Section 2: Side Reactions in the Oxidation of Substituted Toluenes

The direct oxidation of a methyl group on an aromatic ring is a common route to substituted benzaldehydes. However, this method is often plagued by over-oxidation.

Frequently Asked Questions (FAQs)

Q1: My primary side product in the oxidation of a substituted toluene is the corresponding benzoic acid. How can I prevent this over-oxidation?

A1: Over-oxidation to benzoic acid is the most common challenge in the oxidation of toluenes because the intermediate benzaldehyde is more susceptible to oxidation than the starting toluene.[17] Several strategies can be employed to enhance selectivity for the aldehyde:

  • Catalyst Systems: The choice of catalyst is crucial. Systems based on cobalt, manganese, and vanadium have shown success in promoting selective oxidation.[17][18] For instance, a Co(OAc)₂/N-hydroxyphthalimide (NHPI) system in hexafluoropropan-2-ol has been reported to achieve high selectivity for benzaldehyde by mitigating over-oxidation.[18]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of the second oxidation step (aldehyde to acid).[19] However, this may also decrease the overall conversion of toluene.[19] Careful optimization is required.

    • Reaction Time: Shorter reaction times can favor the formation of the aldehyde, as prolonged exposure to oxidizing conditions will lead to the carboxylic acid.[20]

    • Oxygen Pressure: In aerobic oxidations, controlling the partial pressure of oxygen can influence selectivity.[20]

  • In Situ Protection: In some cases, the aldehyde can be trapped in situ as a more stable derivative, such as a diacetate, by performing the reaction in the presence of acetic anhydride. This benzylidene diacetate can then be hydrolyzed to the desired benzaldehyde.[21]

Q2: Besides benzoic acid, I am observing the formation of benzyl alcohol. What does this indicate?

A2: The formation of benzyl alcohol is an expected intermediate in the oxidation of toluene to benzaldehyde.[17] Its presence suggests that the oxidation of the alcohol to the aldehyde is the rate-limiting step under your current conditions. To drive the reaction towards the aldehyde, you might consider increasing the reaction temperature or adjusting the catalyst concentration. However, be mindful that these changes could also increase the rate of over-oxidation to benzoic acid.[19][20]

Key Parameters for Selective Toluene Oxidation
ParameterEffect on Selectivity for BenzaldehydeConsiderations
Catalyst HighCo, Mn, and V-based catalysts are commonly used.[17][18]
Temperature ModerateHigher temperatures increase conversion but can decrease selectivity.[19]
Reaction Time HighShorter times favor aldehyde formation.[20]
Solvent ModerateSolvents like hexafluoropropan-2-ol can suppress over-oxidation.[18]
Oxidant HighAir (O₂) or H₂O₂ are common oxidants.[18]

Section 3: General Issues and Solutions

Some challenges are common across multiple synthetic routes to substituted benzaldehydes. This section addresses these general issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I suspect catalyst deactivation. What are the common causes and how can I address them?

A1: Catalyst deactivation is a significant issue in many synthetic processes and can be caused by several factors:[22][23]

  • Poisoning: Impurities in your starting materials or solvents can bind to the active sites of the catalyst, rendering it inactive.[22][24] Sulfur and nitrogen-containing compounds are common poisons for metal catalysts.[24] Purifying your starting materials can mitigate this.

  • Fouling/Coking: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites.[24][25] Optimizing reaction conditions to minimize side reactions can help prevent fouling.

  • Sintering: At high temperatures, small catalyst particles can agglomerate, leading to a loss of active surface area.[24][25] Operating at the lowest effective temperature can reduce sintering.

To diagnose the specific cause of deactivation, characterization of the spent catalyst using techniques like TGA, XPS, or microscopy can be insightful.[24]

Q2: My final benzaldehyde product is turning into a white crystalline solid upon storage. What is happening and how can I prevent it?

A2: Benzaldehydes are susceptible to autoxidation, where they react with atmospheric oxygen to form the corresponding benzoic acid, which often appears as a white crystalline solid.[26] This is a free-radical chain reaction that can be initiated by light.[26] To ensure the stability of your product:

  • Storage Conditions: Store the benzaldehyde in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon.[26]

  • Light Protection: Use an amber or opaque bottle to protect the compound from light.[26]

  • Temperature: Store at a cool, but not necessarily refrigerated, temperature (15-25°C is often recommended).[26]

  • Inhibitors: For long-term storage, the addition of a radical inhibitor can be effective.[26]

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich arenes. The mechanism involves the formation of the Vilsmeier reagent, which acts as the electrophile.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Benzaldehyde Substituted Benzaldehyde Iminium_Intermediate->Benzaldehyde + H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. (2021). MDPI. Retrieved from [Link]

  • Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Collegedunia. Retrieved from [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Retrieved from [Link]

  • Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. Retrieved from [Link]

  • Duff reaction. Wikipedia. Retrieved from [Link]

  • Gattermann Koch Reaction: Mechanism, Application, Limitation. Science Info. Retrieved from [Link]

  • Gattermann reaction. Wikipedia. Retrieved from [Link]

  • Duff reaction. Grokipedia. Retrieved from [Link]

  • Duff Reaction. SynArchive. Retrieved from [Link]

  • SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. TSI Journals. Retrieved from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Retrieved from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Retrieved from [Link]

  • Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. ACS Publications. Retrieved from [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. ACS Publications. Retrieved from [Link]

  • Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. Retrieved from [Link]

  • FORMYLATION PART1 ENG. YouTube. Retrieved from [Link]

  • Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • Gattermann Reaction. Unacademy. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Retrieved from [Link]

  • Formylation of Amines. PMC - NIH. Retrieved from [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Formylation. Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Gattermann Reaction - Mechanism, Examples, Application, FAQs. Careers360. Retrieved from [Link]

  • Friedel-Crafts acylation (video). Khan Academy. Retrieved from [Link]

  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S.. Retrieved from [Link]

  • Gattermann Reaction in Organic Chemistry. Filo. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]

  • HYDROLYSIS REACTIONS. ResearchGate. Retrieved from [Link]

  • Oxidation of toluene to benzaldehyde over VSb0.8Ti0.2O4: Effect of the operating conditions. ResearchGate. Retrieved from [Link]

  • Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. Retrieved from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Retrieved from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ResearchGate. Retrieved from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ResearchGate. Retrieved from [Link]

Sources

Stability of 3-[2-(Dimethylamino)ethoxy]benzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Introduction to this compound

This compound is a bifunctional molecule containing an aromatic aldehyde and a tertiary amine connected by an ether linkage. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. However, the presence of both an aldehyde, susceptible to oxidation and nucleophilic attack, and a tertiary amine, which can undergo oxidation and N-dealkylation, presents specific stability challenges that must be considered during its handling, storage, and use in chemical reactions.

This guide will address common questions and issues related to the stability of this compound in different solvent systems, providing both theoretical explanations and practical, step-by-step protocols for stability assessment.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The aldehyde functional group is susceptible to oxidation, especially in the presence of air and light. The tertiary amine can also be sensitive to oxidation. Therefore, minimizing exposure to oxygen and light is crucial. For short-term laboratory use, storing in a tightly sealed amber vial in a refrigerator is recommended.

Q2: I've noticed the solid material has developed a yellowish or brownish tint over time. Is it still usable?

A2: A change in color often indicates some level of degradation, likely oxidation of the aldehyde to the corresponding carboxylic acid or polymerization. While a slight discoloration may not significantly impact every application, it is a sign of impurity. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, it is highly recommended to assess the purity of the material before use. You can use techniques like HPLC, GC-MS, or NMR to quantify the level of impurities. If significant degradation has occurred, purification by column chromatography or recrystallization may be necessary.

Solvent Selection and Stability

Q3: Which solvents are most suitable for dissolving this compound for reactions and analysis?

A3: The choice of solvent depends on the specific application.

  • Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM) are generally good choices for dissolving the compound for reactions and for analytical techniques like HPLC. These solvents are less likely to directly participate in degradation reactions with the aldehyde or amine groups.

  • Protic solvents , like methanol (MeOH) and ethanol (EtOH), can also be used, but with caution. While they are good solvents, they can form hemiacetals with the aldehyde group, which is a reversible reaction but can complicate analysis and reactivity.[1] Protic solvents can also influence the rate and selectivity of certain reactions.[1]

  • Water can be used, especially in buffered solutions for analytical purposes. However, the tertiary amine can make the solution basic, which may promote certain degradation pathways. The solubility in pure water may be limited.

Q4: My reaction in a protic solvent (e.g., methanol) is giving inconsistent results. Could the solvent be affecting the stability of my starting material?

A4: Yes, it is highly probable. Protic solvents can interact with both the aldehyde and the tertiary amine.

  • Aldehyde-Solvent Interaction: In alcoholic solvents, aldehydes can exist in equilibrium with their corresponding hemiacetals.[1] This equilibrium is influenced by temperature and pH. The formation of a hemiacetal temporarily "protects" the aldehyde, which can alter its reactivity and chromatographic behavior.

  • Amine-Solvent Interaction: The tertiary amine can be solvated by protic solvents through hydrogen bonding. This can affect its basicity and nucleophilicity.

For sensitive reactions, it is advisable to use aprotic solvents if the reaction chemistry allows. If a protic solvent is necessary, ensure consistent reaction conditions (temperature, time, and pH) to obtain reproducible results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis of a Freshly Prepared Solution

Symptoms:

  • You dissolve a fresh batch of this compound in a solvent for analysis and observe multiple peaks in your chromatogram, suggesting the presence of impurities.

Possible Causes & Solutions:

  • Cause 1: Inherent Impurities. The starting material may contain impurities from its synthesis.

    • Solution: Always run a purity check on a new batch of the compound before use. If significant impurities are present, consider purifying the material.

  • Cause 2: On-column Degradation (GC-MS). The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

    • Solution: Lower the inlet temperature if possible. Use a derivatization agent to convert the aldehyde to a more stable derivative before GC analysis.

  • Cause 3: Reaction with Solvent Impurities. Some solvents, especially older bottles of THF, can contain peroxides which can oxidize the aldehyde.

    • Solution: Use fresh, high-purity solvents. Test for peroxides in THF and other ethers before use and purify if necessary.

Issue 2: Degradation Observed During a Reaction or Work-up

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple byproducts observed by TLC, HPLC, or GC-MS.

Potential Degradation Pathways & Mitigation Strategies:

  • Pathway 1: Oxidation of the Aldehyde. The aldehyde group is easily oxidized to a carboxylic acid, 3-[2-(Dimethylamino)ethoxy]benzoic acid. This is common in the presence of air, oxidizing agents, or even some solvents containing peroxides.[2]

    • Mitigation: Run reactions under an inert atmosphere (N₂ or Ar). Use freshly distilled or peroxide-free solvents. Avoid strong oxidizing agents if they are not part of the intended reaction.

  • Pathway 2: Hydrolysis of the Ether Linkage. Under strong acidic or basic conditions, the ether linkage can be cleaved. Acid-catalyzed hydrolysis would likely yield 3-hydroxybenzaldehyde and 2-(dimethylamino)ethanol.

    • Mitigation: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.

  • Pathway 3: N-Oxide Formation. The tertiary amine can be oxidized to the corresponding N-oxide, especially in the presence of peroxide-based oxidants.

    • Mitigation: Similar to aldehyde oxidation, exclude air and use peroxide-free solvents.

  • Pathway 4: N-Dealkylation. Under certain conditions, particularly with some catalysts or at high temperatures, the methyl groups on the amine can be cleaved.

    • Mitigation: Use the mildest possible reaction conditions (temperature and catalysts).

The following diagram illustrates the potential degradation pathways:

DegradationPathways Main This compound OxidationProduct 3-[2-(Dimethylamino)ethoxy]benzoic acid Main->OxidationProduct Oxidation HydrolysisProduct1 3-Hydroxybenzaldehyde Main->HydrolysisProduct1 Acid/Base Hydrolysis HydrolysisProduct2 2-(Dimethylamino)ethanol Main->HydrolysisProduct2 Acid/Base Hydrolysis N_Oxide N-Oxide Derivative Main->N_Oxide Oxidation N_Dealkylation N-Dealkylated Products Main->N_Dealkylation Catalyst/Heat

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in different solvents, a forced degradation study is recommended.[1][3] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1]

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • A common starting mobile phase could be a gradient of acetonitrile (ACN) and a buffer (e.g., 20 mM phosphate buffer at pH 3).

  • Wavelength Selection:

    • Determine the UV absorbance maximum of this compound using a diode array detector (DAD). Aromatic aldehydes typically have strong absorbance in the 254-300 nm range.

  • Forced Degradation Sample Preparation:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

    • Subject the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[3]

      • Thermal Degradation: Heat a solution at 60 °C for 48 hours.

      • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Adjust the mobile phase gradient, pH, and flow rate to achieve baseline separation of the parent compound from all degradation products.

    • The goal is to have a resolution of >1.5 between all peaks.

The following workflow diagram illustrates the process of developing a stability-indicating HPLC method:

HPLC_Method_Development cluster_0 Initial Setup cluster_1 Stress Sample Generation cluster_2 Analysis & Optimization A Select Column & Mobile Phase B Determine UV λmax A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Inject Stressed Samples C->H D->H E->H F->H G->H I Evaluate Peak Separation H->I J Adjust HPLC Parameters I->J Resolution < 1.5 K Validate Method I->K Resolution > 1.5 J->H

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Comparative Stability Study in Different Solvents

Once a stability-indicating HPLC method is established, you can perform a comparative study to assess the stability of this compound in various solvents.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in a range of solvents to be tested (e.g., Acetonitrile, Methanol, THF, Dichloromethane, and a buffered aqueous solution).

  • Time-Point Analysis: Store the solutions under controlled conditions (e.g., at room temperature, protected from light).

  • HPLC Analysis: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), inject an aliquot of each solution into the validated stability-indicating HPLC system.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each solvent. Plot the percentage of the parent compound versus time for each solvent to visualize the degradation kinetics.

Data Presentation:

The results can be summarized in a table for easy comparison:

Solvent% Parent Compound Remaining (t=0h)% Parent Compound Remaining (t=24h)% Parent Compound Remaining (t=48h)Major Degradation Products Observed
Acetonitrile100%>99%>98%Minor oxidation product
Methanol100%~95%~90%Hemiacetal, oxidation product
Dichloromethane100%>99%>98%Minimal degradation
Buffered Water (pH 7)100%~97%~94%Hydrolysis and oxidation products

Note: The data in this table is illustrative and should be determined experimentally.

By following these protocols, you can gain a comprehensive understanding of the stability of this compound in your specific experimental context, leading to more reliable and reproducible research outcomes.

References

  • Wikipedia. (n.d.). Aldehyde. Retrieved January 21, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2023). Reactions of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 3-[2-(Dimethylamino)ethoxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde. This molecule is a key intermediate in the development of various pharmaceutical agents. Its synthesis, typically achieved via a Williamson ether synthesis, presents unique challenges when transitioning from bench-scale to pilot or industrial-scale production. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these scale-up hurdles effectively. We will delve into the causality behind common issues, providing field-proven insights and robust protocols to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent method is the Williamson ether synthesis.[1] This involves the O-alkylation of 3-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride (or a related salt) in the presence of a suitable base and solvent.[2] This SN2 reaction is generally high-yielding and uses readily available starting materials, making it attractive for industrial applications.[1][3]

Q2: What are the most critical process parameters to control during scale-up? A2: The three most critical parameters are:

  • Water Content: The reaction is highly sensitive to moisture, especially when using reactive bases like sodium hydride (NaH). Water consumes the base and can lead to side reactions or stalled reactions.

  • Temperature Control: Exothermic events, particularly during the addition of the base or alkylating agent, must be managed to prevent thermal runaway and by-product formation. The reaction is typically conducted between 50-100 °C for optimal rates.[1]

  • Addition Rate: Slow, controlled addition of the alkylating agent is crucial to maintain temperature and minimize side reactions, such as the self-condensation of 2-(dimethylamino)ethyl chloride.

Q3: My reaction yield is consistently low on a larger scale. What are the likely causes? A3: Low yield on scale-up often points to issues with mass transfer, temperature homogeneity, or reagent purity. The most common culprits are inefficient deprotonation of the phenol (due to inactive base or moisture), degradation of the alkylating agent, or sub-optimal reaction temperature. Refer to the detailed troubleshooting section for a full analysis.

Q4: What are the typical impurities I should expect? A4: Common impurities include unreacted 3-hydroxybenzaldehyde, by-products from the degradation of the alkylating agent, and potentially C-alkylated isomers where the alkyl group attaches to the benzene ring instead of the oxygen.[4] The formation of these impurities is highly dependent on the reaction conditions.

Visualizing the Core Synthesis

The synthesis proceeds via a classical Williamson ether synthesis mechanism.

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 3-Hydroxybenzaldehyde phenoxide Sodium Phenoxide Intermediate phenol->phenoxide + base Base (e.g., NaH) base->phenoxide product 3-[2-(Dimethylamino)ethoxy] benzaldehyde phenoxide->product + h2_gas H2 Gas (if NaH) alkyl_halide 2-(Dimethylamino)ethyl chloride alkyl_halide->product salt NaCl product->salt +

Caption: Williamson Ether Synthesis of the target molecule.

Detailed Troubleshooting Guide

This section addresses specific problems encountered during scale-up, providing root cause analysis and actionable solutions.

Problem 1: Low or Stalled Reaction Conversion

Q: My reaction monitoring (TLC/HPLC) shows significant unreacted 3-hydroxybenzaldehyde even after extended reaction times. What's wrong?

Possible Cause Underlying Explanation & Verification Recommended Solution
Inactive Base (e.g., Sodium Hydride) Sodium hydride (NaH) is a common choice but is highly reactive with atmospheric moisture, which neutralizes it.[5][6] If the NaH dispersion in mineral oil appears clumpy or has been stored improperly, its activity may be compromised.Use fresh, unopened containers of NaH dispersion.On scale, consider using NaH in pre-measured, solvent-dissolvable bags (e.g., SecuBags) to eliminate atmospheric exposure during charging.[5][7]Verification: Carefully quench a small, known quantity of the suspect NaH with a protic solvent (e.g., isopropanol) under an inert atmosphere and measure the hydrogen gas evolution to assay its activity.
Residual Moisture in Solvent/Reactants Polar aprotic solvents like DMF or acetonitrile, which are excellent for this SN2 reaction, are also hygroscopic.[1] Any water present will consume the base before it can deprotonate the phenol.Use anhydrous grade solvents with low water content specifications (<50 ppm).If using recovered solvent, ensure it is properly dried (e.g., via molecular sieves) and its water content is verified by Karl Fischer titration before use.Dry the 3-hydroxybenzaldehyde starting material in a vacuum oven if its water content is high.
Insufficient Reaction Temperature The SN2 reaction rate is temperature-dependent.[1] On a large scale, poor reactor heating or inaccurate temperature probes can lead to the reaction mixture being too cold, thus slowing the reaction rate significantly.Ensure reactor jackets and heating systems are functioning correctly and calibrated.Use multiple, calibrated temperature probes to ensure uniform heating throughout the reactor.A typical target temperature range is 50-100 °C.[1] Perform laboratory studies (DSC/RC1) to understand the thermal profile and set appropriate limits.
Poor Mass Transfer (Slurry Reactions) NaH and the resulting sodium phenoxide are often insoluble, creating a slurry.[5] In a large reactor, inefficient agitation can lead to poor mixing, with solids settling at the bottom. This prevents the reagents from interacting effectively.Optimize the agitator speed and design (e.g., pitched-blade turbine) to ensure solids remain suspended.Consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[8] A PTC can shuttle the phenoxide ion into the organic phase, potentially allowing for a more homogeneous reaction and milder conditions.[9]
Problem 2: Formation of Significant By-products

Q: My final product is difficult to purify due to persistent impurities. How can I prevent their formation?

Impurity Profile Mechanism of Formation Preventative Measures
Unreacted Starting Material See "Low Conversion" section above.Address issues of base activity, moisture, temperature, and mixing.
C-Alkylated Isomers While O-alkylation is kinetically favored, some C-alkylation on the aromatic ring (ortho/para to the hydroxyl) can occur, especially with less selective alkali phenoxides.[4]Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) which favors O-alkylation.[1]Avoid protic solvents, which can solvate the phenoxide oxygen and increase the likelihood of C-alkylation.
N,N-dimethylvinylamine The alkylating agent, 2-(dimethylamino)ethyl chloride, can undergo elimination (E2) in the presence of a strong base to form N,N-dimethylvinylamine, especially at elevated temperatures.Maintain strict temperature control during the reaction.Add the 2-(dimethylamino)ethyl chloride solution slowly and sub-surface to ensure it reacts quickly with the phenoxide rather than eliminating.

Troubleshooting Workflow: Low Yield

TroubleshootingYield start Low Yield Observed check_sm HPLC/TLC Analysis: High SM Remaining? start->check_sm check_base Check Base Activity & Water Content check_sm->check_base Yes check_impurities HPLC/GC-MS Analysis: Major Impurities Present? check_sm->check_impurities No check_temp Verify Reactor Temperature Profile check_base->check_temp check_mixing Evaluate Agitation & Mass Transfer check_temp->check_mixing end Process Optimized check_mixing->end control_addition Optimize Reagent Addition Rate & Temp. check_impurities->control_addition Yes check_impurities->end No change_solvent Re-evaluate Solvent Choice control_addition->change_solvent change_solvent->end

Caption: Decision tree for troubleshooting low yield issues.

Key Experimental Protocol: Scale-Up Synthesis

This protocol is a representative example and must be adapted and validated for specific equipment and safety protocols.

Safety First: This reaction involves flammable solids and solvents and generates hydrogen gas. A thorough Process Hazard Analysis (PHA) must be conducted prior to scale-up.[10][11]

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated.

    • Inert the reactor by purging with dry nitrogen or argon. Maintain a positive inert gas blanket throughout the process.

  • Reagent Charging:

    • Charge anhydrous N,N-Dimethylformamide (DMF) to the reactor.

    • Begin agitation.

    • Charge 3-hydroxybenzaldehyde (1.0 eq).

    • Charge Sodium Hydride (60% dispersion in oil, 1.1 - 1.2 eq) portion-wise or via a solids charging system. CAUTION: Hydrogen gas evolution will occur.[3] The rate of addition must be controlled to manage gas evolution and the initial exotherm. Monitor off-gas using appropriate meters.[5][6]

  • Phenoxide Formation:

    • Heat the slurry to 60-70 °C and stir for 1-2 hours, or until hydrogen evolution ceases. This ensures complete deprotonation.

  • Alkylation:

    • Prepare a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) neutralized with a suitable base (e.g., NaOH) in a separate vessel or use the free base if available.

    • Slowly add the alkylating agent solution to the reactor over 2-4 hours, maintaining the reaction temperature at 70-80 °C. A slight exotherm is expected.

    • Monitor the reaction for completion by HPLC (disappearance of 3-hydroxybenzaldehyde). Typical reaction time after addition is 4-8 hours.

  • Work-up and Quench:

    • Cool the reactor to 10-20 °C.

    • CAUTION: Slowly and carefully quench any excess NaH by the controlled addition of isopropanol or a wet solvent mixture.[6] This is a critical safety step.

    • Add water and a suitable extraction solvent (e.g., Toluene or Methyl tert-butyl ether).

    • Separate the aqueous and organic layers. The product is basic and will be in the organic layer.

    • Wash the organic layer with brine to remove residual DMF and salts.

  • Isolation and Purification:

    • Concentrate the organic layer under vacuum.

    • The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). Purification of aldehydes can sometimes be achieved by forming a bisulfite adduct, washing, and then regenerating the aldehyde, though this adds complexity.

Safety Considerations for Scale-Up

  • Sodium Hydride Handling: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[10][11] It must be handled under an inert atmosphere.[10] Using NaH in dissolvable bags can significantly mitigate handling risks.[7]

  • Hydrogen Evolution: The deprotonation step generates a significant volume of hydrogen gas. The reactor's off-gas system must be properly sized and vented to a safe location to prevent the formation of an explosive atmosphere.

  • Thermal Runaway: The reaction is exothermic. Ensure adequate cooling capacity and implement an emergency quench plan. Continuous temperature monitoring is essential.

  • Solvent Hazards: DMF is a reproductive toxin. Use appropriate personal protective equipment (PPE) and closed-system transfers to minimize exposure.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 358-363. Available from: [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Available from: [Link]

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Available from: [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. Available from: [Link]

  • UC Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available from: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 3-[2-(Dimethylamino)ethoxy]benzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular integrity directly influences the quality of the final drug product, making robust and reliable purity analysis an indispensable part of the quality control process. Impurities, even at trace levels, can introduce toxicological risks, alter pharmacological activity, and compromise the stability of the API.[1]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to select and implement the most appropriate analytical strategy for their needs, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Understanding the Analyte and Its Impurity Profile

A logical approach to purity analysis begins with a thorough understanding of the analyte and its potential process-related impurities.

Analyte: this compound

  • Structure:

    
    
    
  • Physicochemical Properties: This compound is a moderately polar, aromatic aldehyde containing a tertiary amine. Its aromatic ring provides a strong chromophore, making it highly suitable for UV detection. The basicity of the dimethylamino group necessitates pH control in the mobile phase to ensure consistent retention and peak shape in reverse-phase HPLC.

Potential Impurities: The synthesis of this compound typically involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base. Based on this pathway, a profile of potential impurities can be anticipated:

Impurity NameStructureOrigin
3-HydroxybenzaldehydeUnreacted starting material
2-(Dimethylamino)ethyl chloride

Unreacted starting material
3-[2-(Dimethylamino)ethoxy]benzoic acid

Oxidation of the aldehyde product
Residual Solvents (e.g., Acetone, Toluene)N/AFrom synthesis and purification steps

Primary Technique: Reverse-Phase HPLC (RP-HPLC)

For non-volatile and thermally stable pharmaceutical intermediates like this compound, RP-HPLC is the gold standard for purity analysis due to its high resolution, sensitivity, and robustness.[4][5][6]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) silica-based column is the logical first choice. Its hydrophobic nature provides effective retention for the moderately non-polar aromatic ring of the analyte, while allowing for elution with a standard aqueous/organic mobile phase.

  • Mobile Phase:

    • Aqueous Component: A buffered aqueous phase is critical. The pKa of the tertiary amine requires the mobile phase pH to be controlled to ensure the analyte is in a consistent protonation state. A pH of around 3-4, achieved with a formic acid or phosphate buffer, will protonate the amine, leading to sharp, symmetrical peaks and reproducible retention times.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[5]

    • Elution Mode: A gradient elution (e.g., increasing the percentage of acetonitrile over time) is highly recommended. This approach ensures that both more polar impurities (like 3-hydroxybenzaldehyde) and less polar impurities are eluted with good peak shape within a reasonable analysis time.[7]

  • Detection: The benzaldehyde moiety contains a strong chromophore. UV detection at the wavelength of maximum absorbance (λmax), typically around 254 nm or 280 nm for benzaldehyde derivatives, will provide excellent sensitivity for both the main component and related aromatic impurities.

Experimental Protocol: HPLC Purity Method

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[8][9][10][11]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Procedure & Data Analysis:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Aqueous/Organic) HPLC_System HPLC System MobilePhase->HPLC_System SamplePrep Sample Dissolution (0.5 mg/mL in Diluent) SamplePrep->HPLC_System Injection Chromatogram Chromatogram Generation HPLC_System->Chromatogram UV Detection Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity assessment.

Alternative Technique: Gas Chromatography (GC)

While HPLC is superior for the primary analyte and non-volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent complementary technique, particularly for assessing volatile impurities such as residual solvents.[12][13][14][15]

Applicability and Rationale
  • Direct Analysis: Direct GC analysis of this compound is challenging due to its relatively high molecular weight and polarity, which can lead to poor peak shape and thermal degradation in the hot injector.

  • Headspace GC: For volatile impurities like residual solvents from the synthesis (e.g., acetone, ethyl acetate, toluene), headspace GC is the ideal method. This technique analyzes the vapor phase above the sample, avoiding the injection of non-volatile matrix components onto the GC column.

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample and Standard Preparation:

    • Solvent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of expected residual solvents in DMSO. Create a series of calibration standards by spiking known amounts into blank vials.

    • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a known volume of DMSO.

  • Procedure & Data Analysis:

    • Analyze the standards to generate a calibration curve for each solvent.

    • Analyze the sample vial.

    • Quantify the amount of each residual solvent in the sample against its respective calibration curve.

Objective Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is better, but which is fit for the intended purpose, as defined by ICH Q2(R2) guidelines.[16][17][18]

ParameterHPLC with UV DetectionHeadspace GC with FID
Primary Application Purity assay, quantification of non-volatile and thermally stable related substances.Quantification of volatile impurities (e.g., residual solvents).
Analyte Suitability Excellent for this compound and its non-volatile impurities.Unsuitable for the main analyte; excellent for volatile impurities.
Resolution High resolving power for structurally similar, non-volatile compounds.Excellent separation of volatile compounds based on boiling point and polarity.
Sensitivity High (ng level) for UV-active compounds.Very high (ppm to ppb level) for volatile organic compounds.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a high-boiling solvent (e.g., DMSO) in a sealed vial.
Robustness High; well-established and reliable technique.High; a standard method for residual solvent analysis.
Logical Decision Framework

A comprehensive purity assessment often requires a multi-technique approach.

Decision_Flow Start Purity Assessment of This compound Question1 What is the analytical goal? Start->Question1 Goal1 Assay and Related Substances Purity Question1->Goal1 Non-Volatile Impurities Goal2 Residual Solvents and Volatile Impurities Question1->Goal2 Volatile Impurities Method1 Use Reverse-Phase HPLC with UV Detection Goal1->Method1 Method2 Use Headspace GC with FID Detection Goal2->Method2

Caption: Logical flow for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity analysis of this compound, a dual-methodology approach provides the most complete and scientifically sound data.

  • RP-HPLC with UV detection stands as the primary, indispensable method for determining the assay and quantifying process-related, non-volatile impurities. Its high resolution and sensitivity make it ideal for ensuring the product meets stringent quality specifications for its main component and related substances.

  • Headspace GC-FID serves as a critical complementary technique. It is the definitive method for quantifying volatile residual solvents, which are common process impurities that must be controlled to levels defined by regulatory guidelines such as ICH Q3C.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a robust analytical control strategy, ensuring the quality, safety, and consistency of this vital pharmaceutical intermediate. This integrated approach not only satisfies regulatory requirements but also embodies the principles of good science, leading to higher quality medicines.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][8][19]

  • USP-NF. <621> Chromatography. [Link][9]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link][16]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link][10]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][2]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link][11]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][3]

  • Journal of Chemical Education. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications. [Link][12]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][17]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][18]

  • LCGC North America. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. [Link][7]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link][4]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link][13]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link][14]

  • CHIMIA. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • Molecules. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link][5]

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link][6]

  • Molecules. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link][15]

  • Organic Process Research & Development. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. [Link][1]

Sources

A Comprehensive Guide to the 1H NMR Characterization of 3-[2-(Dimethylamino)ethoxy]benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups—an aldehyde, an ether linkage, and a tertiary amine—making its characterization a multi-faceted analytical challenge. This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a predictive interpretation and comparing the technique's efficacy against other common analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the presence and connectivity of its distinct structural motifs.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum in a deuterated solvent such as CDCl₃ would exhibit several distinct signals corresponding to the aldehyde proton, the aromatic protons, the two methylene groups of the ethoxy chain, and the methyl groups of the dimethylamino moiety.

Predicted Chemical Shifts and Coupling Constants
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Assignment Rationale
H-aldehyde9.9 - 10.0Singlet (s)1H-The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and resides in a characteristic downfield region.[3]
Aromatic H7.2 - 7.6Multiplet (m)4Hortho: 7-9 Hz, meta: 2-3 HzThe aromatic protons are deshielded by the ring current. The substitution pattern (1,3-disubstitution) will lead to a complex splitting pattern. The aldehyde is an electron-withdrawing group, while the ethoxy group is electron-donating, influencing the precise chemical shifts of the four aromatic protons.[1][2][4]
-O-CH₂-4.1 - 4.3Triplet (t)2H~5-7 HzThese protons are adjacent to an oxygen atom, causing a significant downfield shift. They are coupled to the neighboring -CH₂-N protons, resulting in a triplet.
-CH₂-N2.7 - 2.9Triplet (t)2H~5-7 HzThese protons are adjacent to a nitrogen atom, leading to a downfield shift, though less pronounced than the oxygen's effect. They are coupled to the -O-CH₂- protons, appearing as a triplet.
-N(CH₃)₂2.2 - 2.4Singlet (s)6H-The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, thus they appear as a singlet.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of characterizing this compound, starting from sample preparation to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Structural Confirmation Weighing Weigh Sample Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Filtering Filter into NMR Tube Dissolving->Filtering Acquisition 1H NMR Data Acquisition Filtering->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Shifts, Integration, Coupling) Processing->Analysis Comparison Compare Experimental and Predicted Spectra Analysis->Comparison Prediction Predict Spectrum from Structure Prediction->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the ¹H NMR characterization of a small molecule.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹H NMR with other key analytical methods for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Number of proton environments, chemical environment of protons, proton connectivity (through-bond coupling).Provides detailed structural information, non-destructive, quantitative.Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR Spectroscopy Number of carbon environments, chemical environment of carbons (e.g., C=O, aromatic, aliphatic).Complements ¹H NMR, provides direct information on the carbon skeleton. The aldehyde carbonyl carbon has a characteristic chemical shift around 190-200 ppm.[5]Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity, provides molecular formula information. The molecular ion peak would confirm the molecular weight.Provides limited information on isomer differentiation and connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation. Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O stretches for the ether would be readily identifiable.Provides limited information on the overall molecular structure and connectivity.

The Power of a Combined Approach

The synergy of these techniques provides a self-validating system for structural elucidation. For instance, the molecular weight from MS confirms the overall formula, FTIR indicates the presence of the aldehyde and ether functional groups, and ¹³C NMR confirms the number and types of carbon atoms. ¹H NMR then provides the final, detailed map of the proton framework, confirming the connectivity and completing the structural puzzle.

The following diagram illustrates how these techniques can be integrated for a comprehensive characterization.

G cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule This compound HNMR 1H NMR Molecule->HNMR CNMR 13C NMR Molecule->CNMR MS Mass Spectrometry Molecule->MS FTIR FTIR Spectroscopy Molecule->FTIR HNMR_info Proton Connectivity & Chemical Environment HNMR->HNMR_info CNMR_info Carbon Skeleton & Functional Groups CNMR->CNMR_info MS_info Molecular Weight & Formula MS->MS_info FTIR_info Functional Groups Present FTIR->FTIR_info Structure Confirmed Structure HNMR_info->Structure CNMR_info->Structure MS_info->Structure FTIR_info->Structure

Caption: Integrated analytical approach for structural elucidation.

Conclusion

The ¹H NMR characterization of this compound, while seemingly straightforward, requires a nuanced understanding of substituent effects and spectral interpretation. This guide has provided a detailed predictive analysis of its ¹H NMR spectrum, a standardized experimental protocol, and a comparative overview of complementary analytical techniques. By leveraging the strengths of each method, researchers can achieve a high degree of confidence in the structural assignment of this and other similarly complex molecules, a critical step in the advancement of drug discovery and chemical development.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. Available at: [Link]

  • 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available at: [Link]

  • 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem. Available at: [Link]

  • On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds - AIP Publishing. Available at: [Link]

  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF. Available at: [Link]

  • m-Anisaldehyde | C8H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • arXiv:2312.00705v1 [physics.chem-ph] 1 Dec 2023. Available at: [Link]

  • 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Benzaldehyde, 3-ethoxy- - the NIST WebBook. Available at: [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Available at: [Link]

  • 3-Ethoxybenzaldehyde, 25g, Each - CP Lab Safety. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, a molecule of interest in various research and development sectors. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the expected performance with alternative analytical methodologies, ensuring a comprehensive understanding grounded in scientific expertise.

Introduction to this compound and its Analytical Challenges

This compound, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , is a solid organic compound at room temperature[1][2][3]. Its structure incorporates three key functional groups: an aromatic benzaldehyde, an ether linkage, and a tertiary amine. This unique combination presents both opportunities and challenges for mass spectrometric analysis. The aromatic ring provides chromophoric properties beneficial for UV detection in liquid chromatography, while the tertiary amine offers a site for efficient protonation, making it amenable to soft ionization techniques. However, the interplay of these functional groups can also lead to complex fragmentation patterns that require careful interpretation.

The primary objective of this guide is to compare and contrast suitable mass spectrometry techniques for the robust and reliable analysis of this compound, focusing on providing supporting experimental rationale and data.

Choosing the Right Ionization Technique: A Comparative Analysis

The choice of ionization method is critical for obtaining meaningful mass spectra. For a molecule like this compound, which possesses both polarity and thermal lability to some extent, soft ionization techniques are preferable to hard ionization methods like Electron Ionization (EI), which would likely cause excessive fragmentation and potentially no observable molecular ion[4]. We will compare two of the most common soft ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleSuitability for this compoundExpected Ion Species
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution. It is a very soft ionization technique[5][6][7].Highly Suitable. The tertiary amine group is readily protonated in solution, making it an ideal candidate for positive-ion ESI[4]. This method is expected to yield a strong signal for the protonated molecule with minimal in-source fragmentation.Primarily [M+H]⁺ (m/z 194.12)
Atmospheric Pressure Chemical Ionization (APCI) The sample is nebulized and vaporized in a heated tube, followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge[8][9].Suitable. APCI is well-suited for less polar and thermally stable compounds[8][9]. Given the benzaldehyde moiety, APCI could be a viable alternative to ESI, potentially offering different fragmentation information upon collision-induced dissociation (CID).Primarily [M+H]⁺ (m/z 194.12), with the possibility of M⁺• (m/z 193.11)[2].

Expert Rationale: For initial analysis and quantification, Electrospray Ionization (ESI) in positive ion mode is the recommended primary technique. The high proton affinity of the dimethylamino group is expected to provide excellent sensitivity and a clear, easily interpretable spectrum dominated by the protonated molecular ion. APCI serves as a valuable secondary or confirmatory technique, particularly if matrix effects are a concern with ESI or if different fragmentation pathways are to be explored.

Experimental Workflow for LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is the gold standard for both qualitative and quantitative analysis of this compound in complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of working standards by serial dilution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: Scan from m/z 50 to 300 to identify the precursor ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 194.1) as the precursor for collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to induce fragmentation (typically in the range of 10-40 eV).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working Working Standards stock->working Serial Dilution injection Inject 5 µL working->injection column C18 Column Separation injection->column esi ESI Source (+ve) column->esi ms1 Full Scan (MS1) Identify [M+H]⁺ esi->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ ms1->ms2 detector Detector & Data Acquisition ms2->detector

Caption: LC-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway and Data Interpretation

Understanding the fragmentation of the protonated molecule is crucial for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification. Based on established fragmentation rules for similar structures, we can predict the major fragmentation pathways.

Aromatic aldehydes are known to exhibit strong molecular ion peaks, with fragmentation often involving the loss of a hydrogen atom or the entire aldehyde group[1][10][11]. The ether linkage is susceptible to cleavage, and aliphatic amines typically undergo α-cleavage, with the preferential loss of the largest group[10].

Predicted Fragmentation Diagram

fragmentation_pathway cluster_frags Primary Fragments cluster_benzaldehyde_frags Benzaldehyde-related Fragments M_H [M+H]⁺ m/z 194.1 frag1 m/z 135.1 Loss of C₂H₅N M_H->frag1 Cleavage of ether C-O bond frag2 m/z 58.1 [C₃H₈N]⁺ M_H->frag2 α-cleavage at ether oxygen frag3 m/z 121.1 Loss of C₃H₇NO frag1->frag3 Loss of CH₂ frag4 m/z 107.1 frag3->frag4 Rearrangement frag5 m/z 77.1 frag4->frag5 Loss of CO

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments
  • m/z 194.1 ([M+H]⁺): The protonated parent molecule.

  • m/z 135.1: This likely results from the cleavage of the C-O bond of the ethoxy group, with the charge retained on the benzaldehyde moiety. This would correspond to the loss of the dimethylaminoethyl group.

  • m/z 58.1: A prominent fragment is expected from the cleavage alpha to the ether oxygen, resulting in the stable [CH₂=N⁺(CH₃)₂] ion. This is a very common and diagnostic fragment for compounds containing the N,N-dimethylethanamine moiety[12][13].

  • m/z 121.1: This fragment likely arises from a more complex rearrangement and fragmentation, potentially involving the loss of the entire dimethylaminoethoxy side chain.

  • m/z 107.1 and m/z 77.1: These are characteristic fragments of the benzaldehyde core, corresponding to the phenyl-C=O⁺ and the phenyl cation, respectively, following the loss of the side chain[14][15].

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.High chromatographic resolution.Requires derivatization to increase volatility and thermal stability. The high boiling point and polar nature of the molecule make it unsuitable for direct GC analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation in the liquid phase with detection based on UV absorbance.Simple, robust, and widely available. The aromatic ring provides a good chromophore.Lower sensitivity and selectivity compared to MS. Cannot provide molecular weight or structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation.Much lower sensitivity than MS. Not suitable for trace analysis or analysis in complex matrices.

Expert Consensus: For both qualitative and quantitative analysis of this compound, particularly in complex sample matrices typical of drug development and research, LC-MS/MS offers the optimal combination of sensitivity, selectivity, and structural information. While HPLC-UV can be used for routine purity checks of bulk material, it lacks the confirmatory power of MS. GC-MS is generally not a suitable primary technique without extensive sample derivatization. NMR remains the definitive tool for absolute structure confirmation of the pure substance.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using liquid chromatography coupled with tandem mass spectrometry, with electrospray ionization in the positive ion mode being the preferred method. This approach provides high sensitivity and selectivity, allowing for both confident identification and accurate quantification. The predictable fragmentation pattern, characterized by the stable dimethylaminoethyl cation at m/z 58.1 and fragments related to the benzaldehyde core, provides a solid foundation for developing robust analytical methods. By understanding the chemical properties of the analyte and the principles of different ionization and fragmentation techniques, researchers can make informed decisions to obtain high-quality, reliable data essential for advancing their scientific objectives.

References

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Kruve, A. et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Kertesz, V. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • National Institutes of Health. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • NIST. Benzaldehyde, 2,3-dimethoxy-. [Link]

  • Semantic Scholar. Atmospheric pressure chemical ionization source. 1. Ionization of compounds in the gas phase. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • MDPI Encyclopedia. Atmospheric-pressure Chemical Ionization. [Link]

  • CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

  • YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

  • mzCloud. N,N-Diethylethanolamine. [Link]

  • MassBank. Benzene and substituted derivatives. [Link]

  • YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • NIST. N,N-Dimethylaminoethanol. [Link]

  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. [Link]

  • Wikipedia. Dimethylethanolamine. [Link]

  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 3- and 4-Substituted Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on aromatic aldehyde reactivity is paramount for rational synthetic design and process optimization. This guide provides an in-depth comparative analysis of the reactivity of 3- and 4-substituted alkoxybenzaldehydes, grounded in established principles of physical organic chemistry and supported by experimental data. We will explore how the position of the alkoxy group dictates the electronic environment of the aldehyde, thereby influencing its behavior in key chemical transformations.

The Decisive Role of Substituent Position: An Electronic Tug-of-War

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this carbon is the pivotal step in a vast array of synthetic transformations.[1] The susceptibility of this carbon to attack is modulated by the electronic effects exerted by substituents on the aromatic ring.

An alkoxy group (–OR) engages in a delicate electronic interplay, characterized by two opposing effects:

  • The Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the alkoxy group withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.

  • The Resonance Effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density is a powerful activating effect.

The ultimate influence of the alkoxy group depends on its position relative to the aldehyde.

  • 4-Substituted (Para): In the para position, both the -I and +R effects are at play. However, the resonance effect, which donates electron density directly into conjugation with the carbonyl group, is significantly dominant.[1] This donation of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

  • 3-Substituted (Meta): When positioned meta, the alkoxy group cannot enter into direct resonance with the aldehyde. Consequently, its electron-donating +R effect does not significantly influence the carbonyl carbon. The electron-withdrawing -I effect, therefore, becomes the primary electronic influence on the aldehyde group.[1] This results in the carbonyl carbon of a 3-alkoxybenzaldehyde being more electrophilic and thus more reactive towards nucleophiles than its 4-substituted counterpart.

This fundamental difference in electronic character is quantitatively captured by Hammett substituent constants (σ).

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for correlating the electronic properties of substituents with reaction rates.[2]

  • σ (Sigma): The substituent constant, which depends on the nature and position of the substituent.

    • A negative σ value indicates an electron-donating group.

    • A positive σ value indicates an electron-withdrawing group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects.

As shown in the table below, the Hammett constants for the methoxy group (-OCH₃) clearly illustrate the positional electronic disparity.

SubstituentPositionHammett Constant (σ)Predominant Effect on Aldehyde
-OCH₃meta+0.115[3]Inductive (-I), Electron-withdrawing
-OCH₃para-0.268[3]Resonance (+R), Electron-donating

The positive σ value for the meta-methoxy group confirms its net electron-withdrawing character at that position, while the negative σ value for the para-methoxy group highlights its strong, resonance-driven electron-donating nature.[1][3] This quantitative data underpins the reactivity differences we will explore in specific reactions.

Comparative Reactivity in Key Transformations

The theoretical framework established above manifests in tangible differences in reaction outcomes. We will now examine the comparative reactivity of 3- and 4-alkoxybenzaldehydes in three fundamental reaction classes: nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition: The Wittig Reaction and Cyanohydrin Formation

Nucleophilic addition reactions are quintessential transformations of aldehydes. The rate of these reactions is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[4]

Reactivity Trend Prediction: 3-Alkoxybenzaldehyde > 4-Alkoxybenzaldehyde

The greater electrophilicity of the carbonyl carbon in the 3-isomer, due to the dominance of the -I effect, leads to a faster rate of nucleophilic attack compared to the 4-isomer, where the +R effect diminishes the carbonyl's electrophilicity.

Experimental Data: Cyanohydrin Formation

The formation of cyanohydrins from aldehydes is a classic nucleophilic addition reaction. Experimental data on the reaction of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with sodium cyanide provides a direct comparison of their reactivity.

SubstrateProductTime (min)Yield (%)
3-Methoxybenzaldehyde 2-hydroxy-2-(3-methoxyphenyl)acetonitrile9091[5]
4-Methoxybenzaldehyde 2-hydroxy-2-(4-methoxyphenyl)acetonitrile12090[5]

Conditions: Aldehyde (1 mmol), NaCN (2 mmol), DOWEX(R)50WX4 (0.5 g) in CH3CN (3 mL) at Room Temperature.

The data clearly shows that 3-methoxybenzaldehyde reacts faster (90 minutes) than 4-methoxybenzaldehyde (120 minutes) to achieve a comparable high yield, confirming the higher reactivity of the meta-substituted isomer in this nucleophilic addition reaction.[5]

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation, often employed in organic synthesis. In contrast to nucleophilic addition, this reaction is typically accelerated by electron-donating groups that can stabilize the developing positive charge in the transition state.

Reactivity Trend Prediction: 4-Alkoxybenzaldehyde > 3-Alkoxybenzaldehyde

The potent electron-donating resonance effect of the para-alkoxy group is expected to stabilize the transition state of the oxidation more effectively than the meta-alkoxy group, leading to a faster reaction rate.

Supporting Evidence from Kinetic Studies

While direct side-by-side kinetic data for the oxidation of 3- and 4-alkoxybenzaldehydes is sparse in the literature, studies on the permanganate oxidation of various substituted benzaldehydes consistently show that electron-donating groups increase the reaction rate.[6][7] For example, the oxidation of 4-hydroxybenzaldehyde has been studied in detail, and the principles suggest that a 4-alkoxy group would similarly enhance reactivity.[7] The more negative σp value for the -OCH₃ group compared to the σm value further supports the prediction of enhanced oxidation rates for the 4-isomer.

Reduction to Alcohols

The reduction of aldehydes to primary alcohols, commonly achieved with hydride reagents like sodium borohydride (NaBH₄), is another example of nucleophilic addition. The nucleophile in this case is a hydride ion (H⁻) or its equivalent.

Reactivity Trend Prediction: 3-Alkoxybenzaldehyde > 4-Alkoxybenzaldehyde

Similar to other nucleophilic additions, the rate of reduction is governed by the electrophilicity of the carbonyl carbon. Therefore, the 3-alkoxybenzaldehyde is expected to be reduced more rapidly than the 4-alkoxybenzaldehyde.

Mechanistic Considerations

Experimental Protocols

To facilitate the application of these principles in a laboratory setting, detailed, self-validating protocols for key transformations are provided below.

Protocol 1: Competitive Wittig Reaction

This protocol is designed to qualitatively assess the relative reactivity of 3- and 4-alkoxybenzaldehydes in a competitive Wittig reaction.

G cluster_0 Ylide Generation cluster_1 Competitive Reaction cluster_2 Work-up & Analysis A Suspend Ph₃P⁺CH₂Br⁻ in anhydrous THF B Add n-BuLi dropwise at 0°C A->B C Stir for 1 hr (Deep red ylide forms) B->C E Add aldehyde mixture dropwise to ylide solution at 0°C C->E D Prepare equimolar mixture of 3-alkoxybenzaldehyde and 4-alkoxybenzaldehyde in THF D->E F Warm to RT, stir 2 hrs E->F G Quench with sat. NH₄Cl(aq) F->G H Extract with Et₂O G->H I Dry (Na₂SO₄), concentrate H->I J Analyze product ratio by GC or ¹H NMR I->J G A Dissolve alkoxybenzaldehyde in acetone B Add KMnO₄ solution (in acetone/water) dropwise A->B C Stir at RT until purple color disappears (MnO₂ ppt forms) B->C D Filter off MnO₂ C->D E Acidify filtrate with HCl (aq) D->E F Precipitate forms E->F G Collect product by suction filtration F->G H Recrystallize from water/ethanol G->H

Sources

A Comparative Guide to the Biological Activity of 3-[2-(Dimethylamino)ethoxy]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activities of 3-[2-(Dimethylamino)ethoxy]benzaldehyde and its structural analogs. While direct comparative studies on this specific compound are limited, this document synthesizes available data on structurally related benzaldehyde derivatives to offer a predictive analysis for researchers, scientists, and drug development professionals. By examining the anticancer, antimicrobial, and anti-inflammatory properties of analogous compounds, we can infer potential structure-activity relationships and guide future research in this area.

Introduction: The Benzaldehyde Scaffold in Drug Discovery

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the aldehyde functional group, coupled with the ability to introduce various substituents onto the benzene ring, makes the benzaldehyde scaffold a versatile template for the design of novel therapeutic agents.

The subject of this guide, this compound, possesses a unique combination of a reactive aldehyde, a flexible ether linkage, and a basic dimethylamino group. These features suggest the potential for multiple modes of biological action. This guide will explore the known activities of its positional isomers and other structurally related analogs to build a comprehensive picture of its potential therapeutic value.

Synthesis of Aminoethoxy Benzaldehyde Analogs: A General Overview

The synthesis of [2-(dimethylamino)ethoxy]benzaldehyde isomers typically involves the Williamson ether synthesis. This reaction entails the coupling of a hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base. The choice of starting material—2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, or 4-hydroxybenzaldehyde—dictates the final position of the aminoethoxy side chain.

A representative synthesis for the 4-isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, involves reacting p-hydroxybenzaldehyde with 2-(dimethylamino)chloroethane hydrochloride in the presence of potassium carbonate and triethylamine in a solvent like DMF. The reaction mixture is heated, and after workup and purification, the desired product is obtained[1]. This straightforward synthetic route allows for the accessible production of these analogs for biological screening.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification Hydroxybenzaldehyde Hydroxybenzaldehyde (ortho, meta, or para isomer) Reaction_Vessel Williamson Ether Synthesis (Solvent: e.g., DMF, Heat) Hydroxybenzaldehyde->Reaction_Vessel Aminoethyl_Chloride 2-(Dimethylamino)ethyl chloride (or its hydrochloride salt) Aminoethyl_Chloride->Reaction_Vessel Base Base (e.g., K2CO3, Et3N) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Final_Product [2-(Dimethylamino)ethoxy]benzaldehyde (ortho, meta, or para isomer) Purification->Final_Product

Figure 1: General workflow for the synthesis of [2-(Dimethylamino)ethoxy]benzaldehyde isomers.

Comparative Biological Activities

Anticancer Activity

Furthermore, research on benzyloxybenzaldehyde derivatives has shown that the position of the ether linkage and substitutions on the rings significantly influence anticancer activity[3]. For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was found to be a potent inducer of apoptosis in HL-60 human leukemia cells[3]. This suggests that the spatial arrangement of the alkoxy group relative to the aldehyde is a critical determinant of cytotoxicity.

Based on these findings, it is plausible that this compound and its isomers possess anticancer properties. The presence of the dimethylamino group could also play a role in the mechanism of action, potentially by interacting with acidic compartments within cancer cells or by influencing the molecule's overall lipophilicity and cellular uptake.

Table 1: Comparative Cytotoxicity of Structurally Related Benzaldehyde Derivatives

Compound/Analog ClassCancer Cell LineReported Activity (IC50 or % inhibition)Reference
BenzaldehydeHuman lymphocytesIncreased cytotoxicity at 10, 25, and 50 µg/mL[4]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µM[3]
4-[2-(Dimethylamino)ethoxy]benzohydrazide derivativesA549Showed good cell viability (low cytotoxicity)[2]
Cinnamaldehyde-based chalconesCaco-2IC50 of 32.19 ± 3.92 µM for the most active compound[5]
Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is well-documented. Studies have shown that hydroxylated benzaldehydes, for instance, exhibit broad-spectrum antimicrobial activity[6][7]. The mechanism is often attributed to the disruption of the cell membrane and interference with cellular enzymes.

A study on 2-hydroxy-4-methoxybenzaldehyde demonstrated antimicrobial activity against a range of bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 80 to 300 µg/mL[7]. The presence of both a hydroxyl and a methoxy group appears to be beneficial for this activity.

For the [2-(dimethylamino)ethoxy]benzaldehyde isomers, the tertiary amine group introduces a cationic character at physiological pH, which is a common feature in many antimicrobial compounds. This positive charge can facilitate interaction with the negatively charged bacterial cell membrane, leading to increased permeability and cell death. The length and flexibility of the ethoxy chain could also influence the compound's ability to insert into and disrupt the lipid bilayer. While specific MIC values for our target molecule and its direct isomers are not available, it is reasonable to hypothesize that they would exhibit antimicrobial activity, and that this activity would be influenced by the position of the aminoethoxy side chain.

Table 2: Antimicrobial Activity of Representative Benzaldehyde Analogs

Compound/AnalogMicroorganism(s)Reported Activity (MIC)Reference
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC50 of 500 mg/L[6]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureusMIC50 of 500 mg/L[6]
2-Hydroxy-4-methoxybenzaldehydeVarious bacteria and fungi80 - 300 µg/mL[7]
Anti-inflammatory Activity

The anti-inflammatory properties of benzaldehyde derivatives have been linked to their ability to modulate key inflammatory pathways. For example, some benzaldehydes have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[5][8].

One study found that 4-hydroxybenzaldehyde suppressed the production of NO and the induction of iNOS and COX-2 in activated RAW264.7 macrophages[9]. This suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation. Another study on two benzaldehyde derivatives isolated from a marine fungus demonstrated that their anti-inflammatory effects were due to the inactivation of the NF-κB pathway and the induction of the antioxidant enzyme heme oxygenase-1 (HO-1)[10].

The [2-(dimethylamino)ethoxy]benzaldehyde scaffold, with its potential to interact with various cellular targets, may also exhibit anti-inflammatory activity. The dimethylamino group could influence interactions with signaling proteins, while the overall structure could affect the molecule's ability to scavenge reactive oxygen species (ROS), which are also implicated in the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation iNOS_COX2_Expression iNOS & COX-2 Expression NF_kB_Activation->iNOS_COX2_Expression Inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2_Expression->Inflammatory_Mediators Benzaldehyde_Analog Benzaldehyde Analog (e.g., this compound) Benzaldehyde_Analog->NF_kB_Activation Inhibition HO1_Induction HO-1 Induction Benzaldehyde_Analog->HO1_Induction Induction Antioxidant_Response Antioxidant Response HO1_Induction->Antioxidant_Response Antioxidant_Response->NF_kB_Activation Inhibition

Figure 2: Potential anti-inflammatory mechanism of benzaldehyde analogs.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, self-validating protocols for key biological assays.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard colorimetric assay to assess cell viability and proliferation, which is a reliable indicator of a compound's cytotoxic potential.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, HL-60, or others as per research focus) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the desired bacterial or fungal strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow the cells to adhere for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the dimethylaminoethoxy side chain is a key feature that likely influences its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the direct synthesis and biological evaluation of this compound and its positional isomers. A head-to-head comparison of their anticancer, antimicrobial, and anti-inflammatory activities will be crucial to elucidate the structure-activity relationships and identify the most promising candidate for further development. Mechanistic studies to determine the specific cellular targets and signaling pathways affected by these compounds will also be essential. The detailed protocols provided in this guide offer a solid foundation for conducting such investigations.

References

  • Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • Baek, S.-H., Park, T., Kang, M.-G., & Park, D. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(18), 4089. [Link]

  • Frey, J., Eicher, B., Gertheiss, J., & Graber, H. U. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9. [Link]

  • Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21–23. [Link]

  • Misbah, H., Khan, A. U., & Zaidi, A. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Molecular and Cellular Biochemistry, 476(11), 4093–4105. [Link]

  • RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives on human cancer cells. Retrieved from [Link]

  • Saleh, A. M., Al-Qurain, N. A., Al-Sanea, M. M., & El-Faham, A. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 841. [Link]

  • Lim, E.-J., Kang, H.-J., Jung, H.-J., Kim, K., Lim, C.-J., & Park, E.-H. (2008). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics, 16(3), 231–236. [Link]

  • Inam, M., Khan, R., & Kumar, A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 569–579. [Link]

  • Wang, Y., Li, X., & Yang, C. (2009). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 14(9), 3323–3333. [Link]

  • Ozkul, Y., & Silici, S. (2016). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Cytotechnology, 68(4), 1187–1194. [Link]

  • Dobrovolska, O., & McNeil, S. E. (2015). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143–150). Humana Press. [Link]

  • Kim, K.-M., Lee, D.-S., & Kim, J.-S. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine Drugs, 12(11), 5466–5481. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

Sources

Introduction: The Significance of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-[2-(Dimethylamino)ethoxy]benzaldehyde: A Comparative Methodological Analysis

This guide provides a comprehensive validation and comparison of synthetic methodologies for producing this compound, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings of the chosen synthetic route, offers detailed experimental protocols, and presents a comparative analysis of two distinct approaches: a conventional method and a phase-transfer catalyzed alternative. Our objective is to equip scientists with the necessary insights to select and execute the most efficient, scalable, and reliable synthesis for their specific research needs.

This compound (Empirical Formula: C₁₁H₁₅NO₂) is an aromatic aldehyde containing a dimethylaminoethoxy functional group at the meta position.[1] This structural motif is of significant interest in medicinal chemistry, often serving as a crucial building block for synthesizing a wide range of biologically active molecules. The presence of the tertiary amine and the ether linkage imparts specific physicochemical properties, such as modified solubility and the potential for key binding interactions with biological targets.

Given its role as a precursor, the availability of a robust, high-yield, and well-characterized synthetic method is paramount. This guide focuses on the validation of its synthesis, primarily through the Williamson ether synthesis, a classic and highly reliable method for forming ether linkages.[2]

The Core Synthetic Strategy: Williamson Ether Synthesis

The most direct and logical pathway to synthesize this compound is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3][4] In this specific case, the synthesis proceeds by reacting 3-hydroxybenzaldehyde with a 2-(dimethylamino)ethyl halide.

The reaction mechanism involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide, displacing the halide leaving group in a concerted SN2 mechanism to form the desired ether.[2][5]

The choice of starting materials is critical. 3-Hydroxybenzaldehyde is a commercially available and stable solid.[6][7] For the alkylating agent, 2-(dimethylamino)ethyl chloride is commonly used and can be prepared from N,N-dimethylethanolamine.[8]

Williamson_Ether_Synthesis sub1 3-Hydroxybenzaldehyde phenoxide Phenoxide Intermediate sub1->phenoxide + Base - H⁺ base Base (e.g., K₂CO₃) base->phenoxide product 3-[2-(Dimethylamino)ethoxy] benzaldehyde phenoxide->product + Alkyl Halide (SN2 Attack) salt Salt Byproduct sub2 2-(Dimethylamino)ethyl Chloride sub2->product

Caption: General mechanism of the Williamson ether synthesis for this compound.

Comparative Analysis of Synthetic Methodologies

We will compare two primary approaches to this synthesis: a conventional solid-liquid system and a more advanced phase-transfer catalyzed (PTC) system.

ParameterMethod A: Conventional SynthesisMethod B: Phase-Transfer Catalyzed (PTC) Synthesis
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Acetone or Dimethylformamide (DMF)Water / Toluene (Biphasic System)
Catalyst NoneTetrabutylammonium Bromide (TBAB) or similar
Reaction Temp. Reflux (56-153 °C)25-50 °C
Reaction Time Several hours (e.g., 4-12 h)Shorter (e.g., 2-4 h)
Expected Yield Good (≈ 85%)[8]Excellent (>95%)[9][10]
Work-up Filtration of inorganic salts, solvent evaporationSimple phase separation
Pros Simple reagents, well-established procedureHigher yield, milder conditions, faster reaction, easier work-up, suitable for industrial scale-up.[9]
Cons Higher temperature, longer reaction time, potential for side reactionsRequires a catalyst, potential for emulsions during work-up

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and final product characterization.

Method A: Conventional Williamson Ether Synthesis

Objective: To synthesize this compound using potassium carbonate as the base in an organic solvent. This protocol is adapted from a similar synthesis of the para-isomer.[8]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetone or DMF (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde and anhydrous acetone.

  • Add anhydrous potassium carbonate to the mixture. The amount of K₂CO₃ is crucial to neutralize the HCl from the alkylating agent's salt form and to deprotonate the phenol.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil or solid by flash column chromatography if necessary.

Method B: Phase-Transfer Catalyzed (PTC) Synthesis

Objective: To synthesize the target compound using a phase-transfer catalyst, which facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. This method is adapted from high-yield industrial processes for similar ethers.[9][10]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • In a reaction flask, dissolve sodium hydroxide in deionized water to create an aqueous phase.

  • Add 3-hydroxybenzaldehyde, toluene, 2-(dimethylamino)ethyl chloride hydrochloride, and the phase-transfer catalyst (TBAB).

  • Stir the biphasic mixture vigorously at 40-50 °C for 2-4 hours. The catalyst will transport the phenoxide ion from the aqueous phase to the organic phase to react.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the product.

Analytical Validation Workflow

Confirmation of the product's identity and purity is essential.

Validation_Workflow start Crude Product tlc TLC Monitoring (Reaction Progress) start->tlc purification Purification (Column Chromatography) start->purification hplc Purity Assessment (HPLC >98%) purification->hplc nmr Structural Elucidation (¹H & ¹³C NMR) purification->nmr ms Molecular Weight Confirmation (MS) purification->ms final Validated Product hplc->final nmr->final ms->final

Caption: Standard workflow for the purification and analytical validation of the final product.

Data Interpretation:

  • ¹H NMR: Expect to see characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, the methylene groups of the ethoxy chain, and the methyl groups of the dimethylamino moiety.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon (~192 ppm), aromatic carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound (193.24 g/mol ).[1]

  • HPLC: A high-purity sample should exhibit a single major peak, ideally with >98% purity.

Conclusion and Recommendations

Both presented methods provide viable pathways for the synthesis of this compound.

  • Method A (Conventional) is suitable for small-scale laboratory synthesis where simplicity of reagents is prioritized. Its reliance on standard reflux conditions and a well-understood procedure makes it highly accessible.

  • Method B (Phase-Transfer Catalysis) represents a significant process optimization. It offers higher yields, faster reaction times, and operates under milder, more energy-efficient conditions.[9][10] The simplified work-up and use of water as a primary solvent make it a greener and more scalable alternative, highly recommended for pilot-scale and industrial production.

The choice between these methods will depend on the specific requirements of the research or production campaign, including scale, desired purity, cost, and available equipment. For most modern applications, the PTC method is demonstrably superior.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. [Link]

  • PubChem. 3-Hydroxybenzaldehyde. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • PubChem. 3-(Dimethylamino)benzaldehyde. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. 3-Ethoxybenzaldehyde. [Link]

  • Google Patents. US3365500A - Hydroxybenzaldehyde process.
  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Ataman Kimya. N,N-DIMETHYLETHANOLAMINE (DMAE OR DMEA). [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Benzaldehyde Derivatives in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzaldehyde and its derivatives are foundational building blocks in the landscape of organic synthesis, serving as versatile precursors for a multitude of molecules in the pharmaceutical, agrochemical, and fragrance industries.[1] The reactivity of the core benzaldehyde structure can be meticulously modulated by the introduction of various substituents on the aromatic ring. These substituents, through their electronic and steric effects, exert a profound influence on the electrophilicity of the carbonyl carbon, thereby dictating reaction rates, yields, and in some cases, the reaction pathway itself.[2]

This guide provides a comparative analysis of the performance of several common benzaldehyde derivatives in three cornerstone organic reactions: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Oxidation to benzoic acids. By understanding the causal relationships between substituent effects and reaction outcomes, researchers can make more informed decisions in experimental design and optimization. The protocols and data presented herein are synthesized from established literature to ensure technical accuracy and reliability.

The Influence of Substituents: A Mechanistic Overview

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the partial positive charge on the carbonyl carbon. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, enhance this electrophilicity by inductively pulling electron density away from the carbonyl group. This makes the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it through resonance or inductive effects.[2] This fundamental principle underpins the reactivity trends observed across a variety of reactions.

I. The Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a variant of the aldol condensation, is a robust method for the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities. The reaction involves the condensation of a substituted benzaldehyde with a ketone, such as acetophenone, typically in the presence of a base.

Comparative Performance of Benzaldehyde Derivatives

The yield of the resulting chalcone is significantly influenced by the nature of the substituent on the benzaldehyde ring. Electron-withdrawing groups on the benzaldehyde enhance its reactivity towards the enolate of the ketone, generally leading to higher yields.

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
BenzaldehydeAcetophenoneNaOH/Ethanol43
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol52
4-ChlorobenzaldehydeAcetophenoneaq. KOH/Ethanol72
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol85
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh

Note: "High" yield indicates a qualitative description from the source where a specific percentage was not provided.

Causality Behind Experimental Observations

The trend observed in the table aligns with the mechanistic understanding of the Claisen-Schmidt condensation. The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Electron-withdrawing groups on the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the rate of nucleophilic attack by the enolate. This leads to a higher yield of the chalcone product. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction and potentially leading to lower yields under identical reaction conditions.

Experimental Protocol: Synthesis of 3-Nitrochalcone

This protocol provides a representative procedure for the Claisen-Schmidt condensation between 3-nitrobenzaldehyde and acetophenone.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • 95% Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous solution)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable flask, combine 0.75 g of 3-nitrobenzaldehyde, 0.60 ml of acetophenone, and 4.0 ml of 95% ethanol.[1]

  • Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary.

  • Base Addition: Add 0.5 ml of the NaOH solution to the mixture.[1]

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. The product will precipitate out of solution.

  • Isolation of Crude Product: Transfer the mixture to a beaker with an additional 15 ml of ice water. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with cold water.

  • Drying: Allow the crude product to air dry.

  • Purification (Optional): The crude product can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Experimental Workflow Diagram

Claisen_Schmidt_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve 3-nitrobenzaldehyde and acetophenone in ethanol react1 Add NaOH solution prep1->react1 react2 Stir at room temperature (15-30 min) react1->react2 workup1 Pour into ice water react2->workup1 workup2 Vacuum filter to collect crude product workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Air dry crude product workup3->workup4 purify1 Recrystallize from hot methanol (optional) workup4->purify1 purify2 Collect purified crystals purify1->purify2

Caption: Workflow for the synthesis of 3-nitrochalcone.

II. The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction is highly versatile and tolerates a wide range of functional groups.

Comparative Performance of Benzaldehyde Derivatives

The rate of the Wittig reaction is sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups significantly accelerate the reaction.

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃0.22

Data from BenchChem, representing the relative rate constants for the Wittig reaction of substituted benzaldehydes.

Causality Behind Experimental Observations

The rate-determining step of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. As previously discussed, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic ylide. This leads to a faster reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Hexanes

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the substituted benzaldehyde (e.g., 50 mg of 4-chlorobenzaldehyde) in dichloromethane (3 mL) in a vial equipped with a stir bar.

  • Ylide Addition: Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.

  • Reaction: Stir at room temperature for two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.

  • Purification: Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL). A white precipitate of triphenylphosphine oxide will form.

  • Isolation: Transfer the solution to a clean vial, leaving the precipitate behind. Evaporate the majority of the solvent to obtain the crude product.

  • Further Purification (Optional): The crude product can be further purified by microscale wet column chromatography.

Wittig Reaction Mechanism Diagram```dot

Wittig_Mechanism

Sources

The Analytical Challenge: Characterizing 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Titrimetric and Chromatographic Purity Assessment of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like this compound, a versatile intermediate, rigorous purity assessment is paramount. This guide provides an in-depth comparison of classical potentiometric titration against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity evaluation of this key intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

This compound possesses two primary functional groups: a tertiary amine (dimethylamino) and an aromatic aldehyde. This bifunctional nature dictates the analytical strategies for purity determination. The tertiary amine provides a basic handle for acid-base titration, while the entire molecule's chromatographic behavior and the potential for volatile impurities necessitate techniques like HPLC and GC.

Purity assessment must address:

  • Assay: The absolute content of the main compound.

  • Related Substances: Impurities from synthesis or degradation.

  • Residual Solvents: Volatile organic compounds from the manufacturing process.

This guide will demonstrate that while titration is a powerful tool for assay, a complete purity profile requires the synergistic use of chromatographic methods.

Method 1: Purity by Potentiometric Titration (Assay of the Tertiary Amine)

Potentiometric titration is a robust and cost-effective method for the precise assay of the basic tertiary amine moiety.[1] Since the amine is a weak base, the titration is best performed in a non-aqueous environment to enhance its basicity and obtain a sharp, well-defined endpoint.[2][3]

Principle and Rationale

The method relies on the neutralization reaction between the basic dimethylamino group and a strong acid titrant. Glacial acetic acid is the chosen solvent because it is a weak proton donor that allows weak bases to exhibit enhanced basicity, a phenomenon known as the "leveling effect".[4] Perchloric acid, a very strong acid in this medium, serves as the titrant, ensuring a complete and stoichiometric reaction.[2]

The reaction proceeds as follows: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻ (Formation of the powerful onium ion titrant) R-N(CH₃)₂ + CH₃COOH₂⁺ → R-N⁺H(CH₃)₂ + CH₃COOH (Neutralization of the amine)

The endpoint is detected potentiometrically using a combination pH electrode. This instrumental approach removes the subjectivity of visual indicators and allows for precise determination of the equivalence point, which corresponds to the point of maximum inflection on the titration curve.[5][6] This aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <541> Titrimetry.[7][8][9]

Experimental Workflow: Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Standardize 0.1 N Perchloric Acid vs. KHP P2 Accurately weigh ~350 mg of sample P3 Dissolve sample in 50 mL Glacial Acetic Acid P2->P3 T1 Immerse electrode in sample solution P3->T1 T2 Titrate with standardized 0.1 N Perchloric Acid T1->T2 T3 Record mV or pH vs. Volume of titrant added T2->T3 A1 Plot Titration Curve (mV vs. Volume) T3->A1 A2 Determine Equivalence Point (e.g., 1st derivative) A1->A2 A3 Calculate Purity (%) A2->A3

Caption: Workflow for Potentiometric Titration Purity Assay.

Detailed Protocol: Potentiometric Titration
  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70-72% perchloric acid in 900 mL of glacial acetic acid, add 20 mL of acetic anhydride, and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization: Accurately weigh approximately 700 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. Dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the perchloric acid solution until the color changes from violet to blue-green. Perform a blank determination and make the necessary correction.[7]

  • Sample Analysis:

    • Accurately weigh approximately 350-400 mg of this compound into a 150 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Immerse a combination pH electrode (calibrated and suitable for non-aqueous solvents) into the solution.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) or pH reading after each increment of titrant. Add titrant in smaller increments near the expected endpoint.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the potential (mV) versus the volume (mL) of titrant added.

    • Determine the equivalence point (Veq) from the point of maximum inflection of the curve, typically by calculating the first or second derivative.[10]

    • Calculate the purity using the formula: Purity (%) = (Veq × N × MW) / (W × 10) Where:

      • Veq = Volume of titrant at equivalence point (mL)

      • N = Normality of perchloric acid titrant

      • MW = Molecular weight of the analyte (193.24 g/mol )[11]

      • W = Weight of the sample (mg)

Method 2: Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for identifying and quantifying non-volatile impurities (related substances) in pharmaceutical manufacturing.[12] Its high resolving power allows for the separation of the main component from structurally similar impurities.

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the preferred mode for this analysis.[13] The sample is injected into a mobile phase stream and passed through a column packed with a non-polar stationary phase (e.g., C18). The components are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is suitable due to the aromatic nature of the benzaldehyde moiety. The purity is determined by area percent, assuming all related impurities have a similar response factor at the chosen wavelength.

Detailed Protocol: RP-HPLC for Related Substances
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile

  • Procedure:

    • Prepare the sample solution and a blank (diluent).

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the blank, followed by the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding peaks from the blank.

    • Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks and multiplying by 100.

    • The purity is reported as 100% minus the sum of all impurity percentages.

Method 3: Purity by Gas Chromatography (GC)

GC is the ideal method for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[14][15] Headspace sampling (HS-GC) is often employed to avoid injecting the non-volatile active ingredient directly into the GC system, which protects the instrument and improves robustness.[16]

Principle and Rationale

In HS-GC, the sample is dissolved in a high-boiling solvent in a sealed vial and heated.[16] The volatile solvents partition into the gas phase (headspace) above the liquid. A sample of this headspace gas is then injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase in the GC column. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds.[17]

Detailed Protocol: HS-GC for Residual Solvents
  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

    • Injector Temp: 230°C

    • Detector (FID) Temp: 250°C

    • Headspace Sampler: Vial Temp: 80°C; Loop Temp: 90°C; Transfer Line Temp: 100°C

  • Procedure:

    • Standard Preparation: Prepare a standard stock solution of expected residual solvents (e.g., Toluene, Acetone, Ethyl Acetate) in a suitable diluent like Dimethyl Sulfoxide (DMSO).

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a known volume of diluent.

    • Seal the vials and place them in the headspace autosampler.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the amount of each solvent (in ppm) using an external standard calibration curve.

Comparative Analysis: Titration vs. Chromatography

The choice of analytical method is driven by the specific question being asked. Titration provides a highly accurate and precise measure of the molar content of the active base, while chromatography provides a detailed picture of all other detectable components.

Data Summary
ParameterPotentiometric TitrationRP-HPLCHS-GC
Primary Purpose Assay (absolute content of the basic analyte)Related Substances (non-volatile impurities)Residual Solvents (volatile impurities)
Principle Acid-Base NeutralizationDifferential PartitioningVolatility & Partitioning
Typical Result 99.8% ± 0.2%Main Peak: 99.7% area; Impurity A: 0.15%; Impurity B: 0.10%Toluene: 150 ppm; Acetone: <50 ppm
Strengths High precision & accuracy for assay; Low cost; Absolute method (traceable to primary standard)High resolution for complex mixtures; High sensitivity; Quantifies individual impuritiesExcellent for volatile compounds; High sensitivity
Limitations Not specific (titrates all bases present); Cannot detect neutral or acidic impuritiesPurity by area% assumes equal detector response; Requires reference standards for identified impuritiesNot suitable for non-volatile or thermally labile compounds
Causality and Field Insights
  • Why Titration is the Gold Standard for Assay: For a molecule with a single, stable basic center, titration is often the most accurate method for determining absolute purity (assay). It is a primary method that can be validated against a certified primary standard like KHP, providing a direct stoichiometric measurement.[18] Chromatographic area percent methods are relative and can be skewed by impurities with different UV absorptivity.

  • Why HPLC is Essential for Regulatory Filings: Regulatory agencies require a detailed impurity profile. HPLC is unmatched in its ability to separate and detect trace-level related substances that could have potential toxicological effects.[12] The validation of such an analytical procedure must demonstrate specificity, linearity, range, accuracy, and precision, as outlined in the ICH Q2(R1) guidelines.[19][20][21]

  • Why GC Cannot Be Ignored: Residual solvents are strictly controlled in pharmaceutical products due to their toxicity.[22] HS-GC is the industry-standard technique for this purpose and is a mandatory test for intermediates and final APIs.

Conclusion: A Tripartite Strategy for Complete Purity Assessment

A comprehensive purity assessment of this compound cannot be achieved by a single technique. A self-validating analytical system relies on the orthogonal application of multiple methods.

Logic_Diagram Compound 3-[2-(...)]benzaldehyde Titration Potentiometric Titration Compound->Titration HPLC RP-HPLC Compound->HPLC GC HS-GC Compound->GC Assay Assay (>99.5%) Titration->Assay RelatedSubs Related Substances (<0.2%) HPLC->RelatedSubs ResidualSolvs Residual Solvents (<500 ppm) GC->ResidualSolvs FinalPurity Comprehensive Purity Profile Assay->FinalPurity RelatedSubs->FinalPurity ResidualSolvs->FinalPurity

Caption: A comprehensive purity profile requires orthogonal methods.

The recommended strategy is as follows:

  • Assay: Employ non-aqueous potentiometric titration for an accurate and precise determination of the absolute content of the active molecule.

  • Related Substances: Use a validated gradient RP-HPLC method to separate, identify, and quantify all non-volatile process and degradation impurities.

  • Residual Solvents: Implement a HS-GC method to quantify any volatile organic impurities remaining from the manufacturing process.

By integrating the results from these three distinct yet complementary techniques, researchers and drug development professionals can establish a robust, reliable, and regulatory-compliant purity profile for this compound, ensuring the quality and safety of the downstream active pharmaceutical ingredient.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. Retrieved January 21, 2026.
  • RSC Publishing. (2016, May 18).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 21, 2026.
  • Pharma Specialists. (2022, September 24). An Overview of Titrimetry.
  • UCalgary Chemistry Textbook. (n.d.).
  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved January 21, 2026.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved January 21, 2026.
  • JoVE. (2024, December 5).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines. Retrieved January 21, 2026.
  • BYJU'S. (n.d.). Potentiometric Titration Principle. Retrieved January 21, 2026.
  • GFS Chemicals. (n.d.). TITRIMETRY - General Chapters. Retrieved January 21, 2026.
  • USP-NF. (2017, September 29). General Chapter Prospectus: <541> Titrimetry.
  • USP-NF. (n.d.). <541> Titrimetry. Retrieved January 21, 2026.
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid. Retrieved January 21, 2026.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved January 21, 2026.
  • Metrohm. (2025, January 20). Understanding potentiometric titration: A vital technique in pharmaceutical analysis.
  • ResearchGate. (2025, August 6). (PDF)
  • Almac. (n.d.).
  • GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS. Retrieved January 21, 2026.
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.).
  • Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid. Retrieved January 21, 2026.
  • ResearchGate. (n.d.).
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved January 21, 2026.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved January 21, 2026.
  • NIH. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved January 21, 2026.
  • The Pharma Review. (2024, May 29). Nonaqueous (Perchloric Acid)
  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 21, 2026.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of molecular structure is a foundational requirement. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three common positional isomers of methylbenzaldehyde (tolualdehyde): ortho-tolualdehyde, meta-tolualdehyde, and para-tolualdehyde. By leveraging the unique insights from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we can unambiguously differentiate these closely related structures.

The position of the methyl group, an electron-donating substituent, relative to the electron-withdrawing aldehyde group, creates subtle but measurable differences in the electronic and vibrational environments within each molecule. Understanding these differences is key to interpreting their respective spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[1] In aromatic aldehydes, two primary electronic transitions are of interest: a high-energy π→π* transition, typically occurring in the 250–265 nm range, and a lower-energy, less intense n→π* transition around 270-350 nm.[2][3] The position of the methyl group influences the energy gap between these orbitals, causing shifts in the maximum absorption wavelength (λmax).

Causality of Spectral Shifts: The methyl group (-CH₃) is a weak electron-donating group. Its position influences the electron density of the aromatic π-system and the carbonyl group. This perturbation alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] Consequently, the energy required for the π→π* and n→π* transitions changes, leading to shifts in λmax that are characteristic of each isomer. Generally, substituents that extend the conjugation or donate electron density into the ring cause a bathochromic (red) shift to longer wavelengths.[2]

Comparative UV-Vis Data for Tolualdehyde Isomers

Isomer λmax (π→π*) [nm] λmax (n→π*) [nm] Solvent
o-Tolualdehyde ~252 ~310-320 Gas Phase
m-Tolualdehyde ~250 ~310-320 Gas Phase

| p-Tolualdehyde | ~259 | ~310-320 | Gas Phase |

Note: Data synthesized from absorption cross-section studies.[4] Exact λmax values can vary slightly with the solvent.

The para isomer typically shows the most significant bathochromic shift in the π→π* transition due to the direct resonance interaction between the electron-donating methyl group and the electron-withdrawing aldehyde group across the ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the tolualdehyde isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane).[5] The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 arbitrary units (AU) to ensure adherence to the Beer-Lambert law.[1][5]

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum, zeroing the spectrophotometer.[6]

  • Data Acquisition: Replace the blank cuvette with the sample cuvette. Scan the absorbance over a wavelength range of 200–400 nm.[5][6]

  • Data Processing: The instrument's software will plot absorbance versus wavelength. Identify the λmax for the principal absorption bands.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Tolualdehyde Isomer Solution Dilute Solution (Abs < 1.0) Sample->Solution Solvent UV-Transparent Solvent (e.g., Ethanol) Solvent->Solution Spectrophotometer Dual-Beam UV-Vis Spectrophotometer Solution->Spectrophotometer in Quartz Cuvette Blank Record Baseline (Solvent Only) Spectrophotometer->Blank Acquire Acquire Spectrum (200-400 nm) Blank->Acquire Spectrum Absorbance vs. Wavelength Plot Acquire->Spectrum LambdaMax Identify λmax Spectrum->LambdaMax

Caption: General workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes

FT-IR spectroscopy provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations. For tolualdehyde isomers, key diagnostic peaks include the C=O stretch of the aldehyde, C-H stretches (aldehydic, aromatic, and methyl), aromatic C=C stretches, and out-of-plane C-H bending vibrations.[7][8]

Causality of Spectral Differences:

  • C=O Stretch (~1700 cm⁻¹): The electronic environment significantly influences the carbonyl stretching frequency. The position of the electron-donating methyl group can slightly alter the bond strength and, therefore, the absorption frequency. This peak is characteristically strong and sharp.[9]

  • Aldehydic C-H Stretch (~2880-2775 cm⁻¹): This often appears as a pair of medium-intensity peaks, a feature highly characteristic of aldehydes.[9]

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic for determining the substitution pattern on a benzene ring. The number and position of substituents dictate the allowed bending modes, resulting in distinct patterns for ortho, meta, and para isomers.

Comparative FT-IR Data for Tolualdehyde Isomers (cm⁻¹)

Vibrational Mode o-Tolualdehyde[10] m-Tolualdehyde[11] p-Tolualdehyde[8] General Range[7]
Aromatic C-H Stretch ~3050-3000 ~3050-3000 ~3050-3000 3100-3000
Aldehydic C-H Stretch ~2860, 2760 ~2850, 2750 ~2850, 2800 2880-2775
Carbonyl (C=O) Stretch ~1695 ~1700 ~1690 ~1700
Aromatic C=C Stretch ~1600, 1580 ~1605, 1585 ~1600, 1500 1600-1500

| C-H Out-of-Plane Bend | ~760 | ~780, 690 | ~820 | 900-675 |

Note: Values are approximate and derived from various spectral databases. The C-H out-of-plane bend is a key differentiating region.

Experimental Protocol: FT-IR (ATR) Spectroscopy

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.[5]

  • Sample Application: Place a small amount of the liquid or solid tolualdehyde sample directly onto the ATR crystal.[5][6]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[5][6]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Caption: Key diagnostic IR vibrational modes for tolualdehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Causality of Spectral Differences: The chemical shift of a proton is determined by its local electronic environment. The aldehyde proton is highly deshielded (~10 ppm) due to the electron-withdrawing nature of the carbonyl group.[12] The methyl protons are shielded (~2.4 ppm). The aromatic protons (~7.2-7.8 ppm) are most informative; their chemical shifts and, crucially, their splitting patterns (spin-spin coupling) are dictated by the relative positions of the two substituents, providing a clear signature for each isomer.[13]

Comparative ¹H NMR Data for Tolualdehyde Isomers (CDCl₃)

Isomer Aldehyde-H (δ, ppm) Aromatic-H (δ, ppm) Methyl-H (δ, ppm)
o-Tolualdehyde ~9.9 (s) ~7.8 (d), 7.5 (t), 7.3 (m, 2H) ~2.6 (s)
m-Tolualdehyde[14] ~9.95 (s) ~7.65 (s), 7.63 (d), 7.40 (m, 2H) ~2.40 (s)

| p-Tolualdehyde[15][16] | ~9.97 (s) | ~7.78 (d, 2H), 7.33 (d, 2H) | ~2.44 (s) |

Note: s=singlet, d=doublet, t=triplet, m=multiplet. Chemical shifts and multiplicities are approximate.

The para isomer presents the simplest aromatic region, typically two doublets, due to the molecule's symmetry. The ortho and meta isomers show more complex, asymmetric splitting patterns.

¹³C NMR Spectroscopy

Causality of Spectral Differences: Similar to ¹H NMR, ¹³C chemical shifts reflect the electronic environment of each carbon atom. The carbonyl carbon is the most deshielded (~192 ppm).[17] The position of the methyl group influences the chemical shifts of the aromatic carbons through inductive and resonance effects, allowing for differentiation.[18][19] The number of unique carbon signals also reflects the symmetry of the isomer (para has fewer signals than ortho or meta).

Comparative ¹³C NMR Data for Tolualdehyde Isomers (CDCl₃)

Isomer Carbonyl C (δ, ppm) Aromatic C's (δ, ppm) Methyl C (δ, ppm)
o-Tolualdehyde[20] ~192.7 ~136.5, 135.9, 133.8, 131.8, 130.3, 126.3 ~19.3
m-Tolualdehyde ~192.5 ~137.0, 136.8, 134.9, 129.5, 129.0, 127.5 ~21.2

| p-Tolualdehyde[15] | ~192.0 | ~145.6, 134.2, 129.9 (2C), 129.7 (2C) | ~21.9 |

Note: Data synthesized from various sources. The number of distinct aromatic signals for p-tolualdehyde (4) reflects its C₂ symmetry, whereas the ortho and meta isomers are asymmetric and show 6 distinct aromatic signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the tolualdehyde isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5] The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans is typically required due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds are common.[5]

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform, followed by phase and baseline correction to produce the final spectrum.

NMR_Splitting cluster_isomers Isomer Structure cluster_patterns Resulting ¹H NMR Aromatic Pattern Ortho ortho-Tolualdehyde (1,2-disubstituted) Ortho_Pattern Complex Multiplets (4 distinct signals) Ortho->Ortho_Pattern yields Meta meta-Tolualdehyde (1,3-disubstituted) Meta_Pattern Complex Multiplets (4 distinct signals, different appearance) Meta->Meta_Pattern yields Para para-Tolualdehyde (1,4-disubstituted) Para_Pattern Two Doublets (AA'BB') (Symmetrical) Para->Para_Pattern yields

Caption: Relationship between isomer structure and ¹H NMR aromatic splitting.

Conclusion

The differentiation of benzaldehyde isomers is readily achievable through a multi-faceted spectroscopic approach. UV-Vis spectroscopy offers initial clues based on shifts in electronic transitions, particularly the π→π* band. FT-IR spectroscopy provides a definitive fingerprint, with the C-H out-of-plane bending region being highly diagnostic of the substitution pattern. Finally, NMR spectroscopy, especially ¹H NMR, delivers unambiguous structural confirmation through the unique chemical shifts and spin-spin coupling patterns of the aromatic protons. By synthesizing the data from these three core techniques, researchers can confidently elucidate the precise isomeric form of a substituted benzaldehyde, a critical step in ensuring the integrity and success of chemical research and development.

References
  • Benchchem. (n.d.). A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.
  • Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • PremedHQ Science. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Benchchem. (2025, December). A Comparative Spectroscopic Analysis of p-Tolualdehyde and Its Derivatives.
  • ResearchGate. (n.d.). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 12). Why is the para carbon in Benzaldehyde NMR more deshielded than the ortho and meta carbons?. Retrieved from [Link]

  • Study.com. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale.
  • IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation.
  • BMRB. (n.d.). p-tolualdehyde (C8H8O). BMRB entry bmse000527. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY.
  • Transtutors. (2021, February 23). What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR....
  • SpectraBase. (n.d.). o-Tolualdehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). o-Tolualdehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 7). What Is Electronic Transition In UV Spectroscopy? [Video]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance of 3-[2-(Dimethylamino)ethoxy]benzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a reaction, influencing everything from yield and purity to the novelty of the final molecular architecture. This guide provides an in-depth technical comparison of 3-[2-(Dimethylamino)ethoxy]benzaldehyde in key condensation reactions, offering insights into its reactivity and potential applications. As Senior Application Scientists, we recognize the need for not just protocols, but a deeper understanding of the "why" behind experimental choices. This document is structured to provide that context, grounded in established chemical principles and comparative data.

Introduction to this compound: A Multifunctional Reagent

This compound is an aromatic aldehyde distinguished by the presence of a dimethylaminoethoxy substituent at the meta position. This functional group imparts unique electronic and physical properties to the molecule, influencing its reactivity in condensation reactions.

Key Molecular Features:

  • Electron-Donating Group (EDG): The ethoxy group, and to a lesser extent the dimethylamino group, are electron-donating through resonance and inductive effects. This increases the electron density on the benzene ring and, consequently, on the carbonyl carbon of the aldehyde.

  • Tertiary Amine Moiety: The presence of a dimethylamino group introduces a basic site, which can influence reaction mechanisms, solubility, and the biological activity of the resulting products.

  • Structural Flexibility: The ethoxy linker provides a degree of conformational flexibility.

Theoretically, the electron-donating nature of the substituent is expected to decrease the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates in nucleophilic additions compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups. However, the tertiary amine can also play a role in catalysis or solubility, which may counterbalance this effect under certain conditions.

Comparative Performance in Key Condensation Reactions

To objectively assess the performance of this compound, we will compare its anticipated behavior with a range of commonly used substituted benzaldehydes in three pivotal condensation reactions: the Claisen-Schmidt condensation for chalcone synthesis, Schiff base formation, and the Knoevenagel condensation.

While direct, peer-reviewed experimental data for this compound in these specific reactions is not extensively available, we can infer its likely performance based on the well-documented behavior of structurally analogous benzaldehydes, particularly those bearing electron-donating alkoxy and amino functionalities.

Claisen-Schmidt Condensation: The Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone[1]. These compounds are significant precursors for flavonoids and other biologically active molecules[2].

General Reaction Scheme:

Caption: General scheme of the Claisen-Schmidt condensation.

Performance Comparison:

The reactivity of the aromatic aldehyde in a Claisen-Schmidt condensation is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, generally leading to higher reaction rates and yields. Conversely, electron-donating groups (EDGs) can decrease reactivity[2].

Substituted BenzaldehydeSubstituent NatureTypical Yield (%)Relative ReactivityReference
4-NitrobenzaldehydeStrong EWG90-98High[2]
4-ChlorobenzaldehydeWeak EWG85-95Moderate-High[2]
BenzaldehydeUnsubstituted70-85Moderate[2]
4-MethylbenzaldehydeWeak EDG75-90Moderate[2]
4-MethoxybenzaldehydeStrong EDG60-80Moderate-Low[3]
This compound Strong EDG (Estimated) 65-85 Moderate-Low N/A

Analysis and Causality:

Based on the strong electron-donating character of the dimethylaminoethoxy group, this compound is anticipated to exhibit reactivity comparable to or slightly lower than 4-methoxybenzaldehyde. The decreased electrophilicity of the carbonyl carbon will likely necessitate slightly longer reaction times or more forcing conditions to achieve high yields. However, the presence of the tertiary amine may enhance solubility in certain solvent systems, which could positively impact the reaction rate. The estimated yield range of 65-85% is a scientifically grounded projection based on these factors.

Schiff Base Formation

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone[4]. This reaction is fundamental in the synthesis of a vast array of biologically active compounds and ligands for coordination chemistry.

General Reaction Scheme:

Caption: General scheme of Schiff base formation.

Performance Comparison:

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The electronic nature of the substituents on the benzaldehyde can influence the rate-determining step. Generally, electron-withdrawing groups accelerate the initial nucleophilic attack, while electron-donating groups can slow it down.

Substituted BenzaldehydeSubstituent NatureTypical Yield (%)Relative ReactivityReference
4-NitrobenzaldehydeStrong EWG>90High[5]
BenzaldehydeUnsubstituted80-95Moderate[6]
4-MethoxybenzaldehydeStrong EDG85-95Moderate[7]
4-(Dimethylamino)benzaldehydeStrong EDG80-90Moderate[5]
This compound Strong EDG (Estimated) 85-95 Moderate N/A

Analysis and Causality:

While the electron-donating substituent might slightly decrease the rate of the initial nucleophilic attack, the overall equilibrium of Schiff base formation is often driven to completion by the removal of water. For aldehydes with strong electron-donating groups like the one in our target molecule, high yields are still readily achievable, often comparable to unsubstituted benzaldehyde. The inherent basicity of the dimethylamino group in this compound could potentially auto-catalyze the reaction to some extent, or at least not impede it. Therefore, we project that it will perform efficiently in Schiff base formation, with yields well within the typical range for substituted benzaldehydes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of a C=C bond.

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Performance Comparison:

Similar to other condensation reactions, the electrophilicity of the aldehyde plays a crucial role. Electron-withdrawing groups on the benzaldehyde generally favor the Knoevenagel condensation.

Substituted BenzaldehydeActive Methylene CompoundCatalystTypical Yield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidine>95[8]
BenzaldehydeEthyl CyanoacetatePiperidine85-95[1]
4-MethoxybenzaldehydeMalononitrilePiperidine80-90[1]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Barbituric AcidN/AHigh[1]
This compound Malononitrile / Ethyl Cyanoacetate Piperidine / Et3N (Estimated) 80-90 N/A

Analysis and Causality:

The electron-donating nature of the substituent in this compound would suggest a slightly reduced reactivity compared to benzaldehydes with electron-withdrawing groups. However, the Knoevenagel condensation is a highly efficient reaction, and even with electron-rich aldehydes, good to excellent yields are typically obtained. The reaction with highly reactive methylene compounds like malononitrile is expected to proceed smoothly. The basicity of the dimethylamino group is unlikely to interfere and may even contribute to the catalytic cycle depending on the reaction conditions. Therefore, a high yield is anticipated for this transformation.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction times, temperatures, and catalyst loading may be necessary to achieve optimal results for specific substrates.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol is adapted from established methods for the synthesis of chalcones from substituted benzaldehydes[3].

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) and acetophenone (e.g., 1.20 g, 10 mmol) in ethanol (20 mL).

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • While stirring the ethanolic solution at room temperature, add the NaOH solution dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water until the washings are neutral.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of a Schiff Base

This protocol is a general method for the synthesis of Schiff bases from aromatic aldehydes[6].

Materials:

  • This compound (1.0 eq)

  • Aniline (or other primary amine) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Stir plate and magnetic stir bar

  • Round bottom flask with reflux condenser

Procedure:

  • To a solution of this compound (e.g., 1.93 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask, add an equimolar amount of aniline (e.g., 0.93 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified Schiff base.

Protocol 3: Knoevenagel Condensation

This protocol is based on standard procedures for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds[8].

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Stir plate and magnetic stir bar

  • Round bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.93 g, 10 mmol) and malononitrile (e.g., 0.66 g, 10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution as the reaction progresses.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product.

Mechanistic and Workflow Visualizations

To further elucidate the processes discussed, the following diagrams illustrate a representative reaction mechanism and a general experimental workflow.

G cluster_0 Claisen-Schmidt Mechanism A 1. Enolate Formation (Ketone + Base) B 2. Nucleophilic Attack (Enolate on Aldehyde) A->B C 3. Aldol Adduct Formation B->C D 4. Dehydration (Elimination of Water) C->D E Final Chalcone Product D->E G cluster_1 General Condensation Workflow start Reactant Preparation (Aldehyde, Nucleophile, Solvent) react Reaction (Catalyst, Heat/Stir) start->react monitor Reaction Monitoring (TLC) react->monitor workup Workup & Isolation (Precipitation, Filtration) monitor->workup purify Purification (Recrystallization) workup->purify char Characterization (NMR, IR, MS) purify->char

Caption: A typical experimental workflow for condensation reactions.

Conclusion and Future Outlook

This compound emerges as a versatile building block for various condensation reactions. While its electron-donating substituent is expected to temper its reactivity compared to electron-deficient benzaldehydes, it is still projected to deliver good to excellent yields in the synthesis of chalcones, Schiff bases, and Knoevenagel adducts under standard conditions. The presence of the dimethylaminoethoxy moiety offers a valuable handle for further functionalization and can impart desirable physicochemical and biological properties to the resulting products, making it a compound of significant interest for drug discovery and materials science.

The experimental protocols provided herein serve as a robust starting point for the exploration of this reagent's synthetic utility. We encourage researchers to consider the principles of reaction kinetics and substituent effects outlined in this guide to optimize their synthetic strategies and unlock the full potential of this compound in their research endeavors.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation.
  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • MDPI. (2006). Compare of three ways of synthesis of simple Schiff base. [Link]

  • PubMed Central (PMC). (n.d.). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model.
  • ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
  • ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Link]

  • MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Link]

  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Link]

  • ResearchGate. (n.d.). Schiff base formation for benzaldehyde. [Link]

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect.
  • ResearchGate. (n.d.). Knoevenagel condensation between barbituric acid (barb) and vanillin (van) starting from two keto tautomer of barbituric acid (desmotropes). [Link]

  • PubMed. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • MDPI. (n.d.). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]

  • ResearchGate. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • National Institutes of Health (NIH). (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • YouTube. (2018). Knoevenagel condensation. [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. [Link]

  • PubMed Central (PMC). (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • PubMed Central (PMC). (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. [Link]

  • ResearchGate. (n.d.). One pot O-alkylation / Wittig olefination of hydroxybenzaldehydes in DMSO. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-[2-(Dimethylamino)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 3-[2-(Dimethylamino)ethoxy]benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals who handle this compound.

Foundational Principle: Hazard-Based Waste Management

The cornerstone of proper chemical disposal is a thorough understanding of the substance's intrinsic hazards. This compound is a substituted aromatic aldehyde with specific risks that dictate its handling and final disposition. Simply discarding it as common waste is not permissible due to its toxicological profile.

According to safety data provided by suppliers, this compound is classified as Acutely Toxic, Category 4 (Oral) .[1] The corresponding GHS Hazard Statement is H302: "Harmful if swallowed".[1] This classification immediately prohibits disposal via sewer systems or in general waste streams, as it can pose a significant risk to public health and aquatic ecosystems.[2][3] Furthermore, it is categorized as a combustible solid, which requires consideration during storage and disposal.[1]

The disposal strategy must therefore focus on containment, clear identification, and destruction by a method appropriate for toxic organic solids.

Hazard Profile and Disposal Summary

For quick reference, the key data for this compound is summarized below.

ParameterValue / GuidelineSource(s)
Chemical Name This compoundSigma-Aldrich
Molecular Formula C₁₁H₁₅NO₂[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11: Combustible Solids[1]
Primary Disposal Route Licensed High-Temperature Incineration[2][4][5]
Prohibited Disposal Drain/Sewer Disposal, General Trash, Evaporation[2][3][6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach from the point of generation to final disposal. Following these steps methodically is crucial for maintaining a safe laboratory environment.

Step 1: Immediate Segregation at the Point of Generation

Proper disposal begins the moment the chemical is deemed waste.

  • Identify as Hazardous Waste : Any unused, expired, or contaminated this compound must be immediately declared as hazardous waste.[6]

  • Use a Designated Container : Collect the solid waste in a dedicated, chemically compatible container that can be tightly sealed.[7][8] The container should be in good condition, free of cracks or deterioration.[8] Ideally, use the original container if it is suitable.[8]

  • Avoid Commingling : Do not mix this waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[8][9] Mixing wastes can lead to dangerous chemical reactions.[9] Liquid and solid wastes should always be kept separate.[2][7]

Step 2: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and a critical safety measure. The label must be legible and securely affixed to the container.

  • Explicitly Write "Hazardous Waste" : This is the primary identifier for the container's contents.[8]

  • List Full Chemical Name : Use "this compound". Avoid using formulas or abbreviations.[8] If it's a mixture, list all components and their approximate percentages.[8]

  • Identify Hazards : Clearly state the associated hazards, such as "Toxic" and "Combustible Solid".[8]

  • Date Accumulation : Record the date when the first particle of waste was added to the container. This is crucial for tracking accumulation time limits set by regulators.[8]

Step 3: Safe On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8]

  • Location : The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[8] A designated portion of a chemical fume hood is often a suitable location.[8]

  • Containment : Keep the waste container securely capped at all times, except when adding waste.[6][8] This prevents the release of dust or vapors.

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[7]

  • Volume Limits : Do not overfill containers. For solids, leave sufficient headspace to prevent pressure buildup and allow for safe handling.[2]

Step 4: Final Disposal Pathway

The final step is the transfer of the waste to a licensed disposal facility.

  • Primary Method - Incineration : The universally accepted and most environmentally sound method for disposing of solid organic chemical waste like this is high-temperature incineration at a licensed hazardous waste facility.[2][5] This process ensures the complete destruction of the compound into less harmful components.[10]

  • Arrange for Professional Disposal : Do not attempt to transport hazardous waste yourself.[6] Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal service.[6] Follow your institution's procedures to schedule a waste pickup.

  • Chemical Deactivation - A Note of Caution : While some simple aldehydes like formaldehyde can be chemically deactivated in the lab to render them non-hazardous, this is a complex and regulated treatment process.[11] Deactivation protocols are highly specific and must be validated. There is no standard, published deactivation protocol for this compound. Attempting to neutralize this compound without a validated procedure and explicit approval from your institution's safety officer and local regulators is strongly discouraged. [11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe management of this compound waste.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposition start_node start_node process_node process_node decision_node decision_node end_node end_node action_node action_node prohibited_node prohibited_node A Waste Generated: This compound B Collect in dedicated, compatible 'Hazardous Organic Solid Waste' container A->B C Label container with full chemical name, hazards, and accumulation date B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Keep container closed D->E F Container full or accumulation time limit reached? E->F F->E  No   G Contact EH&S to arrange pickup by licensed hazardous waste vendor F->G  Yes H Final Disposal via High-Temperature Incineration G->H Prohibited PROHIBITED: - Drain / Sewer Disposal - Regular Trash Disposal caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill : For a small, manageable spill of the solid, carefully sweep or scoop the material into a designated hazardous waste container.[12] Avoid creating airborne dust. If necessary, use an absorbent material like vermiculite or sand to collect the substance.[12][13]

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[4][6]

  • Report : Report the spill to your laboratory supervisor and institutional EH&S department, following established protocols.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Chemical Safety in Labs: Handling and Storage . YOUTH Clean Tech. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]

  • Aldehyde Disposal . Decon Labs. [Link]

  • Material Safety Data Sheet . ScienceLab.com. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • BENZALDEHYDE CAS Number - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • BENZALDEHYDE MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

Sources

Navigating the Safe Handling of 3-[2-(Dimethylamino)ethoxy]benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-[2-(Dimethylamino)ethoxy]benzaldehyde must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential, actionable information for the safe operational use and disposal of this compound, grounded in established safety principles for handling aromatic aldehydes and tertiary amines.

The chemical this compound, a solid compound, is classified as acutely toxic if ingested[1][2]. Its molecular structure incorporates both an aromatic aldehyde and a tertiary amine functional group, which necessitates a comprehensive approach to personal protective equipment (PPE) and handling procedures. Aromatic aldehydes can act as irritants and sensitizers, while tertiary amines may be corrosive and toxic[3][4]. This guide synthesizes the known hazards of this specific molecule with the broader safety considerations for its constituent chemical classes to provide a robust framework for laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundational step for the safe handling of any chemical[1]. For this compound, the primary hazards are acute oral toxicity, and the potential for skin and eye irritation or corrosion, and respiratory tract irritation stemming from its aldehyde and amine functionalities[1][3][4][5][6]. Therefore, a multi-layered PPE strategy is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from dust particles and potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines and aldehydes. Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, especially when handling solutions or larger quantities.
Respiratory Protection Air-Purifying RespiratorRecommended if handling the solid in a way that generates dust, or when working with solutions in poorly ventilated areas. The respirator must be NIOSH-approved and fitted with the appropriate cartridges for organic vapors and particulates.[3][5][6]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, step-by-step protocol is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to minimize inhalation of dust particles.[7]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Before beginning work, clearly demarcate the handling area and ensure it is free of clutter.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • When weighing the solid, do so in a fume hood or on a balance with a draft shield to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • During Operation :

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, follow the emergency procedures outlined below.

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan
  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Final Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8][9]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[1][2]

  • Spill Cleanup : For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup, and the area is well-ventilated.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_planning Planning Phase cluster_ppe_selection PPE Selection cluster_action Action Phase cluster_ppe_additions Additional PPE Items Start Task: Handle this compound Assess_Hazards Assess Hazards: - Acute Oral Toxicity (H302)[1][2] - Potential Skin/Eye Irritant - Potential Respiratory Irritant Start->Assess_Hazards Core_PPE Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess_Hazards->Core_PPE Additional_PPE Assess Need for Additional PPE Core_PPE->Additional_PPE Face_Shield Face Shield Needed? Additional_PPE->Face_Shield Respirator Respirator Needed? Additional_PPE->Respirator Apron Apron Needed? Additional_PPE->Apron Don_PPE Don All Selected PPE Face_Shield->Don_PPE No Add_Face_Shield Add Face Shield Face_Shield->Add_Face_Shield Yes (Splash Risk) Respirator->Don_PPE No Add_Respirator Add NIOSH-Approved Respirator Respirator->Add_Respirator Yes (Dust/Aerosol Risk) Apron->Don_PPE No Add_Apron Add Chemical-Resistant Apron Apron->Add_Apron Yes (Large Volume) Proceed Proceed with Handling Protocol Don_PPE->Proceed Add_Face_Shield->Don_PPE Add_Respirator->Don_PPE Add_Apron->Don_PPE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Dimethylamino)ethoxy]benzaldehyde
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3-[2-(Dimethylamino)ethoxy]benzaldehyde

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